molecular formula C4H9NO B086521 Ethyl acetimidate CAS No. 1000-84-6

Ethyl acetimidate

Cat. No.: B086521
CAS No.: 1000-84-6
M. Wt: 87.12 g/mol
InChI Key: JMIAPORGEDIDLT-UHFFFAOYSA-N
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Description

Ethyl acetimidate, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl ethanimidate
Source PubChem
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InChI

InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JMIAPORGEDIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2208-07-3 (hydrochloride)
Record name Ethyl acetimidate
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DSSTOX Substance ID

DTXSID4061381
Record name Ethanimidic acid, ethyl ester
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Molecular Weight

87.12 g/mol
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CAS No.

1000-84-6
Record name Ethyl acetimidate
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Record name Ethyl acetimidate
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Record name Ethanimidic acid, ethyl ester
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Record name Ethanimidic acid, ethyl ester
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Record name Ethyl acetimidate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Acetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of ethyl acetimidate hydrochloride (EAH), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Chemical and Physical Properties

This compound hydrochloride is a white to light yellow crystalline powder.[1][2][3][4] It is a salt that is sensitive to moisture and should be handled and stored accordingly.[1][4] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][5]
Appearance White to light yellow crystalline powder[1][2][3][4]
Melting Point 112-114 °C[3][4]
Boiling Point 57.3 °C at 760 mmHg[1][4]
Flash Point 22.3 °C[1][4]
Density 0.89 g/cm³[1][4]
Solubility in Water 50 mg/mL, clear, colorless solution[2][4][6]

Acidity (pKa)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 11.7 (s, 2H): This broad singlet corresponds to the two protons on the protonated iminium nitrogen (=NH₂⁺).

  • δ 4.26 (q, 2H): A quartet representing the methylene protons (-O-CH₂-) of the ethyl group, split by the adjacent methyl protons.

  • δ 2.38 (s, 3H): A singlet corresponding to the methyl protons (CH₃-C=) of the acetimidate group.

  • δ 1.36 (t, 3H): A triplet representing the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[3][7]

¹³C NMR: While a detailed spectrum is not widely published, the expected chemical shifts would include signals for the imino carbon, the two carbons of the ethyl group, and the methyl carbon of the acetimidate moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for the C=N stretch of the iminium group, N-H stretching and bending vibrations, C-O stretching of the ether linkage, and C-H stretching and bending of the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound hydrochloride would show a molecular ion peak corresponding to the free base, this compound (C₄H₉NO), with a molecular weight of 87.12 g/mol .[8] Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and other characteristic cleavages.

Reactivity and Stability

  • Stability: this compound hydrochloride is stable under normal temperatures and pressures but is sensitive to moisture.[1] It should be stored in a cool, dry place in a tightly sealed container.[1]

  • Reactivity: It is incompatible with strong oxidizing agents and strong bases.[1]

  • Hydrolysis: As an imidate salt, it is susceptible to hydrolysis, particularly in neutral to basic conditions, to yield an ester and an amine. In acidic conditions, the protonated form is more stable. The general mechanism for the hydrolysis of imidate salts proceeds through a tetrahedral intermediate.

  • Hazardous Decomposition: Upon decomposition, it may produce hydrogen chloride, hydrogen cyanide, carbon monoxide, carbon dioxide, and oxides of nitrogen.[1]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is based on the Pinner reaction.

Materials:

  • Acetonitrile

  • Anhydrous Ethanol

  • Acetyl Chloride

  • tert-Butyl methyl ether

Procedure:

  • To a reactor, add acetonitrile and ethanol and cool the mixture to -10°C.

  • Slowly add acetyl chloride while stirring, maintaining the temperature at 0°C.

  • Continue stirring at 0°C for 12 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure at 45°C.

  • To the residue, add tert-butyl methyl ether and stir at room temperature for 3 hours.

  • Collect the precipitated solid by filtration.

  • Dry the solid under vacuum at 40°C to obtain this compound hydrochloride.[3][7][9]

Melting Point Determination

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes

Procedure:

  • Ensure the sample of this compound hydrochloride is finely powdered and dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20°C below the expected melting point (112-114°C).

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

  • For hygroscopic solids, it is crucial to minimize exposure to the atmosphere during sample preparation.

Solubility Determination

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water)

  • Vials with caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh a precise amount of this compound hydrochloride (e.g., 50 mg) into a vial.

  • Add a specific volume of the solvent (e.g., 1 mL of water) to the vial.

  • Cap the vial and vortex or stir the mixture for a set period at a constant temperature.

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is at least the concentration prepared.

  • If undissolved solid remains, the solution is saturated. The concentration of the dissolved solid in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after filtration or centrifugation.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acetonitrile Acetonitrile MixCool Mix and Cool (-10°C) Acetonitrile->MixCool Ethanol Ethanol Ethanol->MixCool AcetylChloride Acetyl Chloride SlowAddition Slow Addition of Acetyl Chloride (0°C) AcetylChloride->SlowAddition MixCool->SlowAddition Stir Stir for 12h (0°C) SlowAddition->Stir Distillation Remove Solvent (Reduced Pressure, 45°C) Stir->Distillation Precipitation Add tert-Butyl methyl ether and Stir (RT, 3h) Distillation->Precipitation Filtration Collect Solid Precipitation->Filtration Drying Dry under Vacuum (40°C) Filtration->Drying EAH This compound Hydrochloride Drying->EAH

Caption: Workflow for the synthesis of this compound hydrochloride.

Hydrolysis_Pathway EAH This compound Hydrochloride Intermediate Tetrahedral Intermediate EAH->Intermediate + H₂O Water Water (H₂O) Water->Intermediate Products Products Intermediate->Products Breakdown EthylAcetate Ethyl Acetate AmmoniumChloride Ammonium Chloride

Caption: Simplified hydrolysis pathway of this compound hydrochloride.

References

Ethyl Acetimidate: A Technical Guide to its Mechanism of Action in Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ethyl acetimidate in protein modification. This compound is a valuable reagent for studying protein structure and function due to its specific and charge-preserving modification of primary amino groups. This document details the chemical basis of its reactivity, presents relevant quantitative data, and offers experimental protocols for its application.

Core Mechanism of Action

This compound is an imidoester that serves as an effective reagent for the chemical modification of proteins. Its primary mode of action is the amidation of nucleophilic primary amino groups found in proteins. This reaction specifically targets the ε-amino group of lysine residues and the α-amino group at the N-terminus of polypeptide chains.

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the electrophilic carbon atom of the imidoester. This forms an unstable tetrahedral intermediate which then collapses, releasing ethanol and forming a stable N-substituted acetamidine. A key feature of this modification is that the newly formed acetamidinium group retains a positive charge at physiological pH, similar to the original primary amino group. This charge preservation is crucial as it minimizes perturbations to the native conformation and electrostatic interactions of the protein, which might otherwise be altered by reagents that neutralize the positive charge of lysine residues.[1]

The reaction is highly dependent on pH. For the modification to occur, the target amino group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at an alkaline pH, generally between 8.0 and 10.0. However, at higher pH values, the rate of hydrolysis of the this compound reagent also increases, which can reduce the efficiency of the protein modification.

The modification of lysine residues with this compound has been shown to increase the thermostability of some proteins.[2] Even with extensive modification, where up to 90% of lysine residues are substituted, the native structure of the nucleoprotein is largely retained.[1] This makes this compound a suitable reagent for mapping available lysine residues and for use in cross-linking studies with related bisimido esters.[1]

Figure 1. Reaction of this compound with a lysine residue.

Quantitative Data on this compound Modification

The efficiency and kinetics of the reaction are influenced by several factors, most notably pH and temperature. The data presented below is derived from studies on this compound and the closely related mthis compound.

Table 1: pH Dependence of Reaction Rates

The rates of both protein amidination and imidoester hydrolysis are strongly dependent on pH. The optimal pH for modification represents a compromise between ensuring the amine is nucleophilic and minimizing reagent hydrolysis.

pHRate of AmidinationRate of HydrolysisComment
6.8LowHighHydrolysis is significant, and the amino group is mostly protonated, leading to a slow reaction rate.
8.0ModerateModerateA commonly used pH that balances reaction rate and reagent stability.
8.8HighLowThe rate of amidination increases while the rate of hydrolysis decreases in this range.[3]
> 9.5HighIncreasingWhile the reaction with the protein is fast, the hydrolysis of the reagent also becomes more rapid.

Data generalized from studies on mthis compound, which exhibits similar properties to this compound.[3]

Table 2: Reversibility of Amidination

The acetimidoyl groups can be removed from modified proteins, which is a useful feature for certain structural studies.[4]

ReagentpHTemperature (°C)Half-life of RemovalEfficiency of Removal (after 4h)Reference
Methylamine (3.44M)11.525~26 minutes>95%[4]
Ammonia11.525~754 minutesNot specified[4]

Experimental Protocols

This section provides detailed methodologies for protein modification using this compound and the subsequent removal of the modification.

Protocol for Protein Modification with this compound

This protocol describes a general procedure for the acetamidination of a protein in solution. The optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest

  • This compound hydrochloride

  • Triethanolamine buffer (1 M, pH 8.5)

  • Dialysis tubing or size-exclusion chromatography column

  • Reaction buffer (e.g., 0.2 M triethanolamine, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Reagent Preparation: Immediately before use, prepare a solution of this compound hydrochloride in the reaction buffer. A typical starting point is a 20-fold molar excess of this compound per lysine residue in the protein.

  • Reaction: Add the freshly prepared this compound solution to the protein solution. Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring.

  • Quenching: To stop the reaction, add the quenching solution to a final concentration of 100 mM. This will consume any unreacted this compound.

  • Removal of Excess Reagents: Remove excess reagents and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.

  • Analysis: Verify the extent of modification using techniques such as mass spectrometry (to observe the mass shift of +41 Da per modified amine) or by amino acid analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Dissolve Protein in Amine-Free Buffer r1 Mix Protein and Reagent (e.g., 20-fold molar excess) p1->r1 p2 Prepare Fresh This compound Solution p2->r1 r2 Incubate at RT (1-2 hours, pH 8.5) r1->r2 q1 Quench Reaction (e.g., Tris buffer) r2->q1 c1 Purify Protein (Dialysis or SEC) q1->c1 a1 Analyze Modification (Mass Spectrometry) c1->a1

Figure 2. Experimental workflow for protein modification.

Protocol for Removal of Acetimidoyl Groups (Deamidation)

This protocol is based on the method using methylamine for the rapid removal of the modification.[4]

Materials:

  • Acetimidated protein

  • Methylamine buffer (e.g., 3.44 M methylamine, pH adjusted to 11.5 with HCl)

  • Dialysis tubing or size-exclusion chromatography column

  • Neutralization buffer (e.g., 1 M phosphate buffer, pH 7.0)

Procedure:

  • Preparation: Transfer the modified protein into the methylamine buffer.

  • Incubation: Incubate the solution at 25°C for 4 hours. This should result in greater than 95% removal of the acetimidoyl groups.[4]

  • Neutralization and Purification: Neutralize the solution by adding the neutralization buffer. Subsequently, remove the methylamine and other small molecules by extensive dialysis or size-exclusion chromatography against a desired final buffer.

  • Analysis: Confirm the removal of the modification by mass spectrometry, observing the mass shift back to the original unmodified protein mass.

Logical Consequences of Amidination

The modification of primary amines with this compound leads to several important consequences for the modified protein, which are summarized in the diagram below. The preservation of positive charge is the most significant feature, which in turn helps to maintain the protein's overall electrostatic profile and native structure.

Consequences cluster_consequences Primary Consequences cluster_outcomes Resulting Properties center Protein + this compound c1 Lysine ε-NH2 is converted to Acetamidine center->c1 c2 Positive Charge is Preserved at Physiological pH center->c2 c3 Tryptic Cleavage at Modified Lysine is Blocked center->c3 o1 Minimal Perturbation of Protein Conformation c2->o1 o4 Enables Specific Peptide Mapping c3->o4 o2 Increased Thermostability (in some cases) o1->o2 o3 Useful for Protein Structure-Function Studies o1->o3

Figure 3. Logical consequences of protein amidination.

References

Synthesis and Structural Elucidation of Ethyl Acetimidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of ethyl acetimidate, a valuable intermediate in organic synthesis. This document details the prevalent synthetic methodologies, offering in-depth experimental protocols. Furthermore, it outlines the analytical techniques employed for the structural confirmation of the target compound, supported by key data and visualizations to facilitate a thorough understanding.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt, which can then be neutralized to yield the free imidate.

The Pinner Reaction

The Pinner reaction provides a reliable route to this compound, typically in the form of its hydrochloride salt, from readily available starting materials: acetonitrile and ethanol. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the product.

Reaction Scheme:

CH₃CN + C₂H₅OH + HCl → [CH₃C(OC₂H₅)=NH₂]⁺Cl⁻

[CH₃C(OC₂H₅)=NH₂]⁺Cl⁻ + Base → CH₃C(OC₂H₅)=NH + Base·HCl

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established literature procedures for the synthesis of this compound hydrochloride via the Pinner reaction.

Materials:

  • Acetonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas) or a reagent that generates HCl in situ (e.g., acetyl chloride)

  • Anhydrous diethyl ether

Procedure:

  • A solution of acetonitrile in anhydrous ethanol is prepared in a reaction vessel equipped with a stirring mechanism and a gas inlet.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the cooled solution while maintaining the temperature below 10 °C. The reaction is typically continued for several hours.

  • Alternatively, acetyl chloride can be added dropwise to the ethanol solution to generate HCl in situ.

  • The reaction mixture is then typically allowed to stir at a low temperature for an extended period, often overnight, to ensure complete formation of the Pinner salt.

  • The precipitated this compound hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

A reported yield for this reaction is approximately 95%.[1]

Structural Characterization

The structure of this compound and its hydrochloride salt is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₄H₉NOC₄H₁₀ClNO
Molecular Weight 87.12 g/mol 123.58 g/mol
Appearance Colorless to pale yellow liquid[2]White to light yellow crystalline powder[3][4]
Melting Point Not available112-114 °C[5]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]Soluble in water.[4]
CAS Number 1000-84-62208-07-3

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

Spectroscopic Data

The structural integrity of the synthesized this compound is verified using various spectroscopic methods. The key data from these analyses are summarized below.

The ¹H NMR spectrum of this compound hydrochloride provides distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.36triplet3H-OCH₂CH₃
2.38singlet3H-C(CH₃ )=NH₂⁺
4.26quartet2H-OCH₂ CH₃
11.7singlet2H=NH₂

Table 2: ¹H NMR Data for this compound Hydrochloride (in DMSO-d₆) [1]

Chemical Shift (δ) ppm (Predicted for free base)Chemical Shift (δ) ppm (Reported for Hydrochloride)Assignment
~14Not explicitly found-OCH₂C H₃
~20Not explicitly found-C (CH₃)=N
~60Not explicitly found-OC H₂CH₃
~165Not explicitly found-C (CH₃)=N

Table 3: ¹³C NMR Data for this compound

The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) (Predicted)Functional Group
~3300-3400N-H stretch (imine)
~2850-3000C-H stretch (alkane)
~1650-1670C=N stretch (imine)
~1050-1150C-O stretch (ether)

Table 4: Key IR Absorption Bands for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak for this compound is expected at m/z = 87.

m/zAssignment
87[M]⁺ (Molecular ion)
72[M - CH₃]⁺
60[M - C₂H₅]⁺ or [CH₃CONH₂]⁺
43[CH₃CO]⁺
42[CH₂=C=NH]⁺

Table 5: Expected Mass Spectrometry Fragmentation for this compound [6]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Pinner reaction.

Synthesis_Workflow Start Starting Materials (Acetonitrile, Ethanol) Reaction Pinner Reaction (HCl catalyst, 0-5°C) Start->Reaction Intermediate This compound Hydrochloride (Pinner Salt) Reaction->Intermediate Neutralization Neutralization (Base) Intermediate->Neutralization Product This compound (Free Base) Neutralization->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization_Logic Compound Synthesized Compound (this compound) HNMR 1H NMR Spectroscopy Compound->HNMR CNMR 13C NMR Spectroscopy Compound->CNMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS ProtonEnv Proton Environment (-CH3, -CH2-, -NH) HNMR->ProtonEnv Provides info on CarbonFrame Carbon Framework (Number and type of C atoms) CNMR->CarbonFrame Provides info on FuncGroups Functional Groups (C=N, C-O, N-H) IR->FuncGroups Provides info on MolWeight Molecular Weight and Fragmentation Pattern MS->MolWeight Provides info on Conclusion Structural Confirmation of This compound ProtonEnv->Conclusion CarbonFrame->Conclusion FuncGroups->Conclusion MolWeight->Conclusion

References

Ethyl Acetimidate in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl acetimidate is a valuable reagent in biochemical research, primarily utilized for the chemical modification of proteins and the investigation of protein structure and interactions. Its ability to react specifically with primary amino groups under mild conditions, coupled with the reversible nature of the resulting modification, makes it a versatile tool in the modern biochemistry laboratory. This guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Core Applications of this compound

The primary applications of this compound in biochemical research are centered around its reactivity towards primary amines, particularly the ε-amino group of lysine residues in proteins. The main uses include:

  • Reversible Protein Modification: Amidination with this compound is a powerful technique for temporarily blocking lysine residues. This is particularly useful in protein chemistry and proteomics.

  • Protein Cross-Linking: Bifunctional derivatives of this compound can be used to covalently link interacting proteins, providing insights into protein-protein interactions and quaternary structure.

  • Enzyme Studies: Modification of lysine residues with this compound can be employed to investigate the role of these residues in enzyme activity, substrate binding, and allosteric regulation.

Reversible Protein Modification for Structural Analysis

One of the most significant applications of this compound is the reversible modification of lysine residues to aid in protein sequencing and structural analysis. The acetimidoyl group introduced by the reagent can be quantitatively removed under mild conditions, restoring the native protein.

The general workflow for this application involves the modification of lysine residues, followed by enzymatic digestion (e.g., with trypsin), peptide separation, and sequencing. Blocking lysine residues directs trypsin to cleave only at arginine residues, generating larger peptide fragments that can simplify sequence assembly. Following analysis, the acetimidoyl groups are removed to allow for further characterization of the native peptides.

Quantitative Data for Amidination and Deamidation
ParameterValueConditionsReference
Amidination Reaction pH 8.0 - 10.0Optimal for reaction with primary amines[General knowledge]
Amidination Reaction Temperature 4 - 25 °CTo maintain protein stability[General knowledge]
Deamidation Reagent Methylamine/HCl bufferFor efficient removal of acetimidoyl groups
Deamidation pH 11.5For rapid displacement of acetimidoyl groups
Deamidation Temperature 25 °CStandard condition for deamidation
Half-life of Acetimidoyl Group in Methylamine Buffer ~26 minutes3.44 M methylamine/HCl, pH 11.5, 25 °C
Removal Efficiency of Acetimidoyl Groups >95%After 4 hours in methylamine buffer
Experimental Protocol: Reversible Amidination of a Protein for Tryptic Digestion

Materials:

  • Protein of interest

  • This compound hydrochloride

  • Triethanolamine-HCl buffer (0.2 M, pH 8.5)

  • Methylamine/HCl buffer (3.44 M, pH 11.5)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide

  • HPLC system for peptide separation

  • Mass spectrometer for peptide analysis

Methodology:

  • Protein Preparation: Dissolve the protein in 0.2 M triethanolamine-HCl buffer, pH 8.5, to a final concentration of 1-5 mg/mL.

  • Amidination Reaction:

    • Add solid this compound hydrochloride to the protein solution in small portions over 30 minutes at room temperature, while maintaining the pH at 8.5 by the addition of 5 M NaOH. A 20-fold molar excess of this compound over the total number of amino groups is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • Dialyze the reaction mixture extensively against 50 mM ammonium bicarbonate, pH 8.0, to remove excess reagent.

  • Reduction and Alkylation (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 56 °C.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate for 45 minutes in the dark.

  • Tryptic Digestion:

    • Add trypsin to the amidinated protein solution at a 1:50 (w/w) enzyme-to-substrate ratio.

    • Incubate overnight at 37 °C.

  • Peptide Separation and Analysis:

    • Separate the resulting peptides by reverse-phase HPLC.

    • Analyze the purified peptides by mass spectrometry and Edman degradation for sequence determination.

  • Deamidation (Removal of Acetimidoyl Groups):

    • To a sample of the amidinated peptides, add an equal volume of 3.44 M methylamine/HCl buffer, pH 11.5.

    • Incubate for 4 hours at 25 °C.

    • Acidify the reaction mixture with acetic acid and desalt the peptides using a C18 solid-phase extraction cartridge.

  • Analysis of Regenerated Peptides: Analyze the deamidated peptides by mass spectrometry to confirm the removal of the acetimidoyl groups and to identify the original lysine-containing peptides.

Workflow for Reversible Amidination in Protein Sequencing

Reversible_Amidination_Workflow Protein Native Protein (Lys & Arg residues) Amidination Amidination (this compound, pH 8.5) Protein->Amidination Am_Protein Amidinated Protein (Homoarginine & Arg residues) Amidination->Am_Protein T_Digestion Tryptic Digestion Am_Protein->T_Digestion Peptides Peptide Fragments (Cleavage at Arg only) T_Digestion->Peptides Analysis Separation & Sequencing (HPLC, Mass Spectrometry) Peptides->Analysis Deamidation Deamidation (Methylamine, pH 11.5) Analysis->Deamidation Reg_Peptides Regenerated Peptides (Original Lys residues) Deamidation->Reg_Peptides Final_Analysis Further Analysis Reg_Peptides->Final_Analysis

Caption: Workflow for protein sequencing using reversible amidination.

Protein Cross-Linking Studies

Bifunctional imidoesters, which are derivatives of this compound, are used as cross-linking reagents to study protein-protein interactions. These reagents have two reactive imidoester groups separated by a spacer arm of a defined length. They react with primary amines on the surfaces of interacting proteins, forming covalent cross-links that trap the protein complex.

The identification of cross-linked peptides by mass spectrometry can provide distance constraints that are valuable for determining the three-dimensional structure of protein complexes.

Experimental Protocol: Protein Cross-Linking with a Bifunctional Imidoester

Materials:

  • Protein complex of interest

  • Bifunctional imidoester cross-linker (e.g., dimethyl suberimidate, a related imidoester)

  • HEPES buffer (50 mM, pH 8.0)

  • Tris-HCl buffer (1 M, pH 7.5) for quenching

  • SDS-PAGE analysis equipment

  • Mass spectrometer for analysis of cross-linked peptides

Methodology:

  • Protein Preparation: Prepare the protein complex in 50 mM HEPES buffer, pH 8.0, at a concentration of 1-2 mg/mL.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of the bifunctional imidoester in the reaction buffer.

    • Add the cross-linker to the protein solution to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding Tris-HCl buffer, pH 7.5, to a final concentration of 50-100 mM. The primary amines in Tris will react with and consume the excess cross-linker.

  • Analysis of Cross-Linking:

    • Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands corresponding to cross-linked protein species indicates a successful reaction.

  • Identification of Cross-Linked Peptides (for structural studies):

    • Excise the cross-linked protein band from the SDS-PAGE gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Use specialized software to identify the cross-linked peptides and map the interaction sites.

Logical Flow of a Protein Cross-Linking Experiment

Crosslinking_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase P1 Protein 1 Complex Protein Complex P1->Complex P2 Protein 2 P2->Complex Crosslinker Add Bifunctional Imidoester Complex->Crosslinker XL_Complex Cross-linked Complex Crosslinker->XL_Complex Quench Quench Reaction XL_Complex->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE MS_Analysis Mass Spectrometry (LC-MS/MS) Quench->MS_Analysis Data_Analysis Data Analysis (Identify cross-links) MS_Analysis->Data_Analysis Structural_Model Structural Model Data_Analysis->Structural_Model

Caption: Workflow of a typical protein cross-linking experiment.

Enzyme Inhibition and Mechanistic Studies

This compound can be used to probe the functional role of lysine residues in enzymes. By modifying these residues, researchers can assess their importance in catalysis, substrate binding, or the maintenance of the enzyme's active conformation. If modification with this compound leads to a loss of enzyme activity, it suggests that one or more lysine residues are critical for its function.

The reversible nature of the amidination reaction is advantageous in these studies, as the restoration of enzyme activity upon removal of the acetimidoyl groups provides strong evidence that the observed effects are due to the specific modification of lysine residues.

Quantitative Data on Enzyme Inhibition by Lysine Modification

Note: Specific Ki values for this compound as a direct enzyme inhibitor are not widely reported, as it is primarily used as a modifying agent. The inhibitory effects are typically reported as a percentage of activity loss after modification.

EnzymeEffect of AmidinationConclusion
VariousLoss of activityLysine residues are essential for function.
SomeNo change in activityLysine residues are not directly involved in the active site.
OthersAltered substrate specificityLysine residues may be involved in substrate binding.
Experimental Protocol: Investigating the Role of Lysine Residues in Enzyme Activity

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme assay

  • This compound hydrochloride

  • Reaction buffer for amidination (e.g., 0.1 M sodium borate, pH 8.5)

  • Buffer for enzyme assay

  • Deamidation buffer (e.g., 3.44 M methylamine/HCl, pH 11.5)

  • Spectrophotometer or other instrument for activity measurement

Methodology:

  • Enzyme Activity Baseline: Measure the initial activity of the native enzyme under standard assay conditions.

  • Amidination of the Enzyme:

    • Incubate the enzyme with a specific concentration of this compound in the reaction buffer for a defined period (e.g., 1 hour at 25 °C). The concentration of the reagent should be varied to achieve different degrees of modification.

    • Remove excess reagent by dialysis or gel filtration into the enzyme assay buffer.

  • Activity of Modified Enzyme: Measure the activity of the amidinated enzyme. A decrease in activity suggests the involvement of lysine residues.

  • Protection Studies (Optional):

    • Perform the amidination reaction in the presence of the enzyme's substrate or a competitive inhibitor.

    • If the substrate or inhibitor protects the enzyme from inactivation, it suggests that the modified lysine residues are located at or near the active site.

  • Reversibility of Inhibition:

    • Treat the inactivated, amidinated enzyme with the deamidation buffer to remove the acetimidoyl groups.

    • Measure the enzyme activity after deamidation. The restoration of activity confirms that the inhibition was due to the reversible modification of lysine residues.

Signaling Pathway Diagram (Hypothetical)

Enzyme_Inhibition_Pathway cluster_native Native Enzyme Activity cluster_modified Modified Enzyme Enzyme Active Enzyme (Accessible Lysine) Product Product Enzyme->Product Catalysis EA This compound Enzyme->EA Substrate Substrate Substrate->Enzyme Mod_Enzyme Amidinated Enzyme (Blocked Lysine) No_Product No Product Mod_Enzyme->No_Product Inhibited Catalysis Deamidate Deamidation Mod_Enzyme->Deamidate Substrate_mod Substrate Substrate_mod->Mod_Enzyme EA->Mod_Enzyme Deamidate->Enzyme Activity Restored

Caption: Logical flow of enzyme inhibition by lysine modification.

Conclusion

This compound and its derivatives are indispensable reagents in the biochemist's toolkit. Their ability to specifically and reversibly modify primary amino groups provides a robust method for protein structural analysis, the investigation of protein-protein interactions, and the elucidation of enzyme mechanisms. The protocols and data presented in this guide offer a comprehensive resource for researchers looking to leverage the power of this compound in their own work. Careful optimization of reaction conditions and thorough analysis of the results will ensure the successful application of this versatile chemical probe.

An In-depth Technical Guide to Ethyl Acetimidate and its Hydrochloride Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of Ethyl Acetimidate, focusing on its chemical properties, synthesis, and critical applications in biochemical research and pharmaceutical development. This guide provides detailed experimental protocols and data for scientists and researchers.

This compound, and more commonly its hydrochloride salt, is a versatile reagent in organic and medicinal chemistry. Valued for its ability to selectively modify primary amines, it plays a significant role in protein chemistry, peptide synthesis, and the construction of nitrogen-containing heterocyclic compounds, which are foundational to many pharmaceutical agents. This technical guide offers a comprehensive resource on this compound, from its fundamental properties to its practical applications, tailored for professionals in research and drug development.

Core Chemical and Physical Data

This compound is an organic compound that is often utilized in its more stable hydrochloride salt form for various chemical transformations. The fundamental properties of both this compound and this compound hydrochloride are summarized below, providing a clear reference for experimental design and execution.

Physicochemical Properties

A compilation of key physical and chemical data for this compound and its hydrochloride salt is presented in the following tables for easy comparison.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 1000-84-6[1]
Molecular Formula C₄H₉NO[2]
Molecular Weight 87.12 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 92-95 °C[3]
Density 0.872 g/cm³ (at 23 °C)[3]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[1]
pKa 8.35 ± 0.70 (Predicted)[3]

Table 2: Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 2208-07-3[4]
Molecular Formula C₄H₁₀ClNO[4]
Molecular Weight 123.58 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Melting Point 112-114 °C[5]
Solubility in Water 50 mg/mL, clear, colorless[5]
Stability Moisture sensitive, stable under normal temperatures and pressures.[6]
Spectral Data

For structural elucidation and quality control, the following spectral data for this compound hydrochloride are provided.

Table 3: Spectral Data for this compound Hydrochloride

Spectrum TypeKey Peaks/SignalsReference
¹H NMR (400 MHz, DMSO-d6) δ: 11.7 (s, 2H), 4.26 (q, 2H), 2.38 (s, 3H), 1.36 (t, 3H)[7]
¹³C NMR Data available in spectral databases.[8][9]
Mass Spectrometry (EI) Molecular Ion (of free base): 87 m/z. Key fragments: 43, 42, 60 m/z.[2][10]
IR Available in spectral databases.[9][11]

Synthesis of this compound Hydrochloride

The most common and efficient method for synthesizing this compound hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.

The Pinner Reaction: A Classic Approach

The Pinner reaction is a cornerstone of imidate synthesis. It proceeds by treating a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride.

Diagram 1: Pinner Reaction for this compound Synthesis

G Acetonitrile Acetonitrile (CH₃CN) NitriliumIon Nitrilium Ion Acetonitrile->NitriliumIon + HCl Ethanol Ethanol (C₂H₅OH) Ethanol->NitriliumIon Nucleophilic Attack HCl Anhydrous HCl PinnerSalt This compound HCl (Pinner Salt) NitriliumIon->PinnerSalt Proton Transfer G Start Protein Sample Buffer Dissolve in Buffer (e.g., pH 8-10) Start->Buffer Reagent Add this compound HCl Buffer->Reagent Incubate Incubate at Controlled Temperature Reagent->Incubate Quench Quench Reaction (e.g., pH change or buffer exchange) Incubate->Quench Analysis Analyze Modified Protein (e.g., Mass Spectrometry, SDS-PAGE) Quench->Analysis G cluster_applications Key Applications cluster_outcomes Outcomes in Drug Development & Research EAH This compound HCl ProteinMod Protein Modification EAH->ProteinMod AmidineSynth Amidine Synthesis EAH->AmidineSynth HeterocycleSynth Heterocycle Synthesis EAH->HeterocycleSynth ProteinStruct Protein Structure-Function Studies ProteinMod->ProteinStruct DrugScaffolds Bioactive Scaffolds AmidineSynth->DrugScaffolds HeterocycleSynth->DrugScaffolds LeadOpt Lead Optimization DrugScaffolds->LeadOpt

References

An In-Depth Technical Guide to Imidoesters for Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of imidoester chemistry and its application in protein modification, cross-linking, and conjugation. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, proteomics, and drug development, offering detailed protocols, quantitative data, and visual representations of key processes.

Introduction to Imidoesters

Imidoesters are a class of reagents that react primarily with the ε-amino groups of lysine residues and the α-amino groups at the N-terminus of proteins. This reaction, known as amidination, is highly specific under controlled pH conditions and results in the formation of a stable amidine bond. A key advantage of this modification is that it retains the positive charge of the original amino group at physiological pH, thus minimizing disruptions to the protein's native charge distribution and tertiary structure.[1][2]

The versatility of imidoesters stems from their availability as both monofunctional and bifunctional reagents. Monofunctional imidoesters are used to modify proteins for various purposes, such as introducing new functional groups. Bifunctional imidoesters, or cross-linkers, possess two reactive imidoester groups and are instrumental in studying protein-protein interactions, elucidating quaternary structures, and immobilizing proteins onto solid supports.[1][2]

Reaction Chemistry and Mechanism

The reaction between an imidoester and a primary amine is a nucleophilic substitution. The amino group attacks the electrophilic carbon of the imidoester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of an alcohol or thiol, resulting in the formation of a stable amidine linkage.

The efficiency of the amidination reaction is highly dependent on pH. The optimal pH range for the reaction is typically between 8 and 10.[1][2] Below pH 8, the reaction rate decreases as the primary amines become protonated and thus less nucleophilic. Above pH 10, the hydrolysis of the imidoester reagent becomes more pronounced, reducing its efficiency.[2]

Below is a diagram illustrating the reaction between a primary amine of a protein's lysine residue and a generic imidoester.

Reaction of a protein's primary amine with an imidoester.

Quantitative Data for Imidoester Reagents

The selection of an appropriate imidoester reagent is critical for the success of a protein modification or cross-linking experiment. The tables below summarize key quantitative data for commonly used imidoester cross-linkers and the kinetic parameters of Traut's reagent.

Table 1: Properties of Common Homobifunctional Imidoester Cross-linkers
ReagentAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?
Dimethyl AdipimidateDMA245.158.6No
Dimethyl PimelimidateDMP259.179.2No
Dimethyl SuberimidateDMS273.2011.0No
Dimethyl 3,3'-dithiobispropionimidateDTBP309.2811.9Yes (by reducing agents)

Data sourced from Thermo Fisher Scientific.[1]

Table 2: Kinetic Parameters of Traut's Reagent (2-Iminothiolane) at pH 8
ParameterValueConditions
Half-life of Hydrolysis~1 hour50mM triethanolamine buffer
Half-life of Reaction with Primary Amines~5 minutes20mM glycine in 50mM triethanolamine buffer

Data sourced from Thermo Fisher Scientific.[3]

Experimental Protocols

This section provides detailed methodologies for common applications of imidoesters in protein chemistry.

Protein Cross-linking using Dimethyl Suberimidate (DMS)

This protocol describes a general procedure for cross-linking protein subunits or interacting proteins using DMS.

Materials:

  • Dimethyl Suberimidate (DMS)

  • Protein sample (1-5 mg/mL)

  • Cross-linking buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffers like phosphate or borate buffer at pH 7-9)[4]

  • Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5

  • SDS-PAGE reagents

Procedure:

  • Prepare DMS Solution: Immediately before use, dissolve DMS in the cross-linking buffer to a final concentration of 6 mg/mL. Adjust the pH to 8.5 with NaOH if necessary.[5]

  • Reaction Setup: Add the freshly prepared DMS solution to the protein sample. A 10- to 30-fold molar excess of the cross-linker over the protein is recommended.[1][4] For a protein concentration below 5 mg/mL, a 20- to 30-fold molar excess is advised.[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 3 hours for more complete cross-linking.[1][5]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful cross-linking.

DMS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p1 Prepare Protein Sample (1-5 mg/mL in amine-free buffer, pH 8.0) r1 Add DMS to protein (10-30 fold molar excess) p1->r1 p2 Prepare fresh DMS solution (6 mg/mL in cross-linking buffer, pH 8.5) p2->r1 r2 Incubate (30-60 min at RT) r1->r2 q1 Quench reaction (Tris or Glycine) r2->q1 a1 Analyze by SDS-PAGE q1->a1

Workflow for protein cross-linking with DMS.
Introduction of Sulfhydryl Groups using Traut's Reagent (2-Iminothiolane)

This protocol details the modification of primary amines to introduce reactive sulfhydryl groups using Traut's Reagent.

Materials:

  • Traut's Reagent (2-Iminothiolane)

  • Protein sample

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., phosphate buffer) containing 2-5 mM EDTA.[3][6]

  • Desalting column

  • Ellman's Reagent (for quantifying sulfhydryl groups)

Procedure:

  • Prepare Protein Sample: Dissolve the protein to be modified in the reaction buffer to a concentration of 1-10 mg/mL.[7]

  • Prepare Traut's Reagent Solution: Prepare a fresh solution of Traut's Reagent in the reaction buffer. A 2 mg/mL solution corresponds to approximately 14 mM.[8]

  • Reaction Setup: Add a 2- to 20-fold molar excess of Traut's Reagent to the protein solution.[3][6]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3][6]

  • Purification: Remove excess Traut's Reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[3][7]

  • Quantification (Optional): Determine the concentration of introduced sulfhydryl groups using Ellman's Reagent.

Trauts_Workflow cluster_prep Preparation cluster_reaction Thiolation Reaction cluster_analysis Purification & Analysis p1 Dissolve Protein (in amine-free buffer with EDTA, pH 7-9) r1 Add Traut's Reagent to protein (2-20 fold molar excess) p1->r1 p2 Prepare fresh Traut's Reagent solution p2->r1 r2 Incubate (1 hour at RT) r1->r2 pu1 Remove excess reagent (Desalting column) r2->pu1 q1 Quantify -SH groups (Ellman's Reagent) pu1->q1

Workflow for protein thiolation with Traut's Reagent.

Applications in Drug Development

Imidoester chemistry plays a significant role in various aspects of drug development.

  • Antibody-Drug Conjugates (ADCs): Traut's reagent is used to introduce sulfhydryl groups onto antibodies, which can then be conjugated to maleimide-activated cytotoxic drugs to create ADCs.[7] This targeted delivery approach enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.

  • Protein-Protein Interaction Studies: Bifunctional imidoesters are used to identify and characterize protein-protein interactions that are crucial for disease pathways. This information is invaluable for the rational design of small molecule inhibitors or therapeutic proteins.

  • Enzyme Immobilization: Imidoesters can be used to immobilize enzymes onto solid supports, which is beneficial for developing reusable biocatalysts and biosensors.

The logical relationship of these applications is depicted in the following diagram.

DrugDevApplications cluster_core_tech Core Imidoester Chemistry cluster_applications Drug Development Applications cluster_outcomes Outcomes ImidoesterChem Imidoester Chemistry ADC Antibody-Drug Conjugates ImidoesterChem->ADC PPI Protein-Protein Interaction Studies ImidoesterChem->PPI EnzymeImmobilization Enzyme Immobilization ImidoesterChem->EnzymeImmobilization TargetedTherapy Targeted Cancer Therapy ADC->TargetedTherapy DrugDesign Rational Drug Design PPI->DrugDesign Biocatalysis Biocatalysis & Biosensors EnzymeImmobilization->Biocatalysis

Applications of imidoester chemistry in drug development.

Conclusion

Imidoesters are powerful and versatile tools in protein chemistry, offering a reliable method for modifying and cross-linking proteins while preserving their native charge. Their applications span from fundamental research in protein structure and interactions to the development of novel therapeutics like ADCs. A thorough understanding of their reaction chemistry, optimal conditions, and available reagents, as detailed in this guide, is essential for their successful implementation in research and drug development.

References

Ethyl Acetimidate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl acetimidate, and its more commonly handled hydrochloride salt, serves as a valuable and versatile reagent in organic synthesis. Its utility stems from the reactive imidate functionality, which acts as a powerful electrophile, enabling the construction of a variety of nitrogen-containing compounds. This guide provides a comprehensive overview of this compound's properties, synthesis, and key applications, complete with experimental protocols, quantitative data, and mechanistic diagrams to support its use in research and development.

Properties and Handling

This compound is typically encountered as its hydrochloride salt, a white to light yellow crystalline solid that is more stable and easier to handle than the free base, which is a colorless to pale yellow liquid.[1][2] The hydrochloride salt is soluble in water and alcohols.[1][3]

Table 1: Physicochemical Properties of this compound Hydrochloride [1][3][4]

PropertyValue
CAS Number 2208-07-3
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
Appearance White to light yellow crystalline powder
Melting Point 112-114 °C
Solubility Soluble in water (50 mg/mL), ethanol

Synthesis of this compound Hydrochloride

The most common method for the preparation of this compound hydrochloride is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.[5][6]

Pinner Reaction Mechanism

The Pinner reaction begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium ion to form a protonated imidate. Subsequent deprotonation yields the imidate, which is then protonated to form the stable Pinner salt (alkyl imidate hydrochloride).[7][8]

G cluster_step1 Step 1: Nitrilium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation and Protonation Nitrile Acetonitrile (CH₃C≡N) Nitrilium Nitrilium Ion ([CH₃C≡NH]⁺Cl⁻) Nitrile->Nitrilium Protonation HCl HCl HCl->Nitrilium ProtonatedImidate Protonated Imidate Nitrilium->ProtonatedImidate Nucleophilic Attack Ethanol Ethanol (C₂H₅OH) Ethanol->ProtonatedImidate Imidate This compound (Free Base) ProtonatedImidate->Imidate Deprotonation PinnerSalt This compound HCl (Pinner Salt) Imidate->PinnerSalt Protonation G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Ethanol cluster_step3 Step 3: Deprotonation Imidate This compound HCl Tetrahedral_Intermediate Tetrahedral Intermediate Imidate->Tetrahedral_Intermediate Amine Primary/Secondary Amine (R-NH₂) Amine->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Amidine Protonated Amidine Tetrahedral_Intermediate->Protonated_Amidine Elimination Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Amidine Amidine Protonated_Amidine->Amidine Deprotonation G cluster_step1 Step 1: Initial Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination Imidate This compound Intermediate1 Acyclic Intermediate Imidate->Intermediate1 Diamine Ethylenediamine Diamine->Intermediate1 Nucleophilic Attack Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Attack Imidazoline 2-Methyl-2-imidazoline Intermediate2->Imidazoline Elimination Ethanol Ethanol Intermediate2->Ethanol Ammonia Ammonia Intermediate2->Ammonia

References

An In-Depth Technical Guide to Lysine Modification Using Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for the chemical modification of lysine residues in proteins using ethyl acetimidate. This technique, known as amidination, is a valuable tool for studying protein structure, function, and interactions.

Core Principles of Lysine Modification with this compound

This compound hydrochloride is a chemical reagent that specifically reacts with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.

Chemical Reaction

The reaction, termed amidination, involves the nucleophilic attack of the unprotonated primary amine on the carbon atom of the imidoester group of this compound. This results in the formation of a stable acetimidyl derivative, converting the primary amine into an acetamidine group. A key feature of this modification is the retention of the positive charge at the lysine residue's side chain under physiological conditions, which often preserves the native-like structure of the modified protein.[1]

G start Start protein_prep Prepare Protein Solution (1-5 mg/mL in amine-free buffer, pH 8.5-10.0) start->protein_prep reagent_prep Prepare this compound Solution (e.g., 100-fold molar excess) protein_prep->reagent_prep reaction Incubate Reaction Mixture (1-2 hours at room temperature) reagent_prep->reaction quench Quench Reaction (Add 1M Glycine or Tris) reaction->quench purify Purify Modified Protein (Dialysis or Desalting Column) quench->purify characterize Characterize Modification (Mass Spectrometry, etc.) purify->characterize end End characterize->end

References

The Reactivity of Ethyl Acetimidate with Amino Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of ethyl acetimidate with amino groups, a fundamental reaction in bioconjugation and chemical biology. This document provides a detailed overview of the reaction mechanism, influencing factors, and experimental considerations, with a focus on its application in the modification of proteins and peptides.

Introduction to Amidination

The reaction of this compound with a primary amino group results in the formation of an acetamidinium ion, a process known as amidination. This reaction is a type of nucleophilic substitution where the amino group acts as the nucleophile, attacking the electrophilic carbon of the imidate. The positive charge of the primary amine is preserved in the resulting amidine group, which can be crucial for maintaining the structure and function of modified proteins.

Amidination has been widely used to study protein structure and function by modifying the ε-amino groups of lysine residues. This modification can be used to probe the accessibility of lysine residues, investigate the role of specific amino groups in enzyme activity, and alter the properties of proteins for therapeutic applications.

The Reaction Mechanism

The reaction between this compound and a primary amino group proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbon atom of the this compound. This is followed by the elimination of an ethanol molecule to form a stable acetamidinium ion.

ReactionMechanism cluster_reactants Reactants cluster_product Product EthylAcetimidate This compound (CH₃C(=NH)OC₂H₅) AcetamidiniumIon Acetamidinium Ion (R-NH-C(=NH₂⁺)CH₃) EthylAcetimidate->AcetamidiniumIon Nucleophilic Attack by Amino Group PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->AcetamidiniumIon Ethanol Ethanol (C₂H₅OH) AcetamidiniumIon->Ethanol Elimination

Figure 1: Reaction of this compound with a Primary Amine.

Factors Influencing Reactivity

The rate and efficiency of the amidination reaction are influenced by several factors, most notably pH.

pH: The reaction of imidoesters with primary amines is highly pH-dependent and is generally favored at alkaline pH, typically in the range of 8 to 10.[1] As the pH becomes more alkaline, the reactivity with amines increases.[1] This is because the primary amino group must be in its unprotonated, nucleophilic state to react. At pH values below the pKa of the amino group (for the ε-amino group of lysine, the pKa is around 10.5), a significant fraction of the amino groups will be protonated and thus unreactive. However, at excessively high pH, the competing hydrolysis of the imidoester can become significant. Studies on the related reagent, mthis compound, have shown that between pH 6.8 and 8.8, the rate of amidination increases while the rate of hydrolysis decreases.[2]

Temperature: As with most chemical reactions, the rate of amidination increases with temperature.[2] However, higher temperatures can also lead to protein denaturation, so a balance must be struck to maintain the integrity of the protein being modified.

Reactant Concentration: The rate of the bimolecular reaction between this compound and the amino group is dependent on the concentration of both reactants. Using a molar excess of this compound can help to drive the reaction towards completion.

Quantitative Data on Amidination

ParameterObservationConditionsReference
Optimal pH Range Amidine formation is favored.pH 8 - 10[1]
pH Effect on Rate Rate of amidination increases with pH.pH 6.8 - 8.8[2]
Reversibility The acetimidoyl group can be removed.3.44 M methylamine/HCl buffer, pH 11.5, 25°C[3]
Half-life of Removal Approx. 26 minutes for the removal of acetimidoyl groups.3.44 M methylamine/HCl buffer, pH 11.5, 25°C[3]
Yield of Removal >95% removal of acetimidoyl groups.4 hours incubation in methylamine buffer.[3]

Experimental Protocols

A specific, detailed protocol for the amidination of a protein with this compound is not universally established and often requires optimization for each specific protein. However, a general protocol can be outlined based on common practices for protein modification.

5.1. General Protocol for Protein Amidination

This protocol provides a starting point for the modification of protein amino groups with this compound hydrochloride.

Materials:

  • Protein of interest

  • This compound hydrochloride

  • Reaction Buffer (e.g., 0.2 M sodium borate buffer, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the this compound.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound hydrochloride in the reaction buffer. A typical stock concentration is 1 M.

  • Amidination Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess of the reagent. A 20- to 100-fold molar excess is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution containing a high concentration of a primary amine, such as Tris buffer, to consume any unreacted this compound.

  • Purification: Remove excess reagents and byproducts by desalting chromatography or dialysis against an appropriate buffer.

  • Analysis: Analyze the extent of modification by methods such as mass spectrometry (to determine the mass shift due to the addition of acetimidoyl groups), amino acid analysis (to quantify the number of modified lysine residues), or functional assays (to assess the impact of modification on protein activity).

5.2. Experimental Workflow Diagram

Figure 2: General workflow for protein amidination.

Applications in Research and Drug Development

The selective modification of amino groups with this compound has several important applications:

  • Structural Biology: Mapping the solvent accessibility of lysine residues to understand protein folding and tertiary structure.

  • Enzymology: Identifying essential lysine residues in the active sites of enzymes by observing changes in activity upon modification.

  • Protein Engineering: Altering the isoelectric point and other physicochemical properties of proteins.

  • Drug Development: Creating protein-drug conjugates where the amidine linkage provides a stable connection. The reversibility of the reaction can also be exploited for controlled release applications.[3]

Conclusion

The reaction of this compound with amino groups is a valuable tool for the specific modification of proteins and peptides. By understanding the reaction mechanism and the factors that influence its efficiency, researchers can effectively utilize amidination for a wide range of applications in basic research and drug development. Careful control of reaction conditions, particularly pH, is essential to achieve high yields of the desired amidinated product while minimizing side reactions and preserving the integrity of the biomolecule. Further research to quantify the kinetics of this reaction with a broader range of amino groups and under varied conditions will enhance its predictability and utility.

References

Methodological & Application

Application Notes & Protocols: Utilizing Ethyl Acetimidate for Protein Primary Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of a protein's primary structure, the linear sequence of its amino acid residues, is a cornerstone of proteomics and drug development. Chemical modification of amino acid side chains is a critical technique in this process. Ethyl acetimidate is a reagent used for the chemical modification of primary amino groups in proteins, primarily the ε-amino group of lysine residues. This process, known as amidination, converts the lysine side chain into a homoarginine residue.

The primary application of this modification is to alter the cleavage specificity of proteolytic enzymes, most notably trypsin. Trypsin cleaves polypeptide chains at the carboxyl side of lysine and arginine residues. By modifying lysine residues with this compound, their positive charge is retained, but they are no longer recognized as a cleavage site by trypsin.[1] This restricts tryptic digestion to arginine residues only, generating a smaller set of larger peptide fragments. This simplification of the peptide mixture is highly advantageous for subsequent sequencing efforts, such as those employing Edman degradation or mass spectrometry, as it aids in the correct assembly of the full protein sequence from overlapping peptide fragments.[2][3] Furthermore, the reaction is reversible, allowing for the regeneration of the original lysine residues if required.[2]

Principle of the Method

This compound reacts specifically with the primary amino groups (the ε-amino group of lysine and the N-terminal α-amino group) of a protein under mild alkaline conditions. The reaction results in the formation of an acetimidoyl group attached to the nitrogen atom. This modification is crucial because it preserves the positive charge of the lysine side chain, which is often important for maintaining protein structure and solubility.[4][5][6] The resulting N-acetimidoyl-lysine residue is resistant to cleavage by trypsin, thereby directing the enzyme to cleave exclusively at arginine residues.

The overall workflow involves:

  • Amidination: Reaction of the protein with this compound to block lysine residues.

  • Proteolytic Digestion: Cleavage of the modified protein with trypsin.

  • Peptide Separation and Sequencing: Isolation and sequencing of the resulting arginine-specific peptides.

  • (Optional) Deamidation: Removal of the acetimidoyl groups to restore the original lysine residues for sequencing of lysine-containing peptides after a different enzymatic cleavage.

Experimental Protocols

  • Protein of interest

  • This compound hydrochloride

  • Triethanolamine-HCl buffer (or similar buffer, pH 8.0-8.5)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Dialysis tubing or centrifugal ultrafiltration units

  • pH meter

  • Reaction vials

  • Incubator or water bath

This protocol describes the modification of a protein with this compound to block lysine residues from tryptic cleavage.

  • Protein Preparation:

    • Dissolve the protein sample in a suitable buffer, such as 8 M urea, to a final concentration of 1-10 mg/mL. The use of a denaturant like urea helps to expose the lysine residues for efficient modification.

  • Reduction and Alkylation (if necessary for disulfide bonds):

    • Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.[7]

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 14 mM and incubate for 30 minutes at room temperature in the dark to alkylate the cysteine residues.[7]

  • Buffer Exchange:

    • Remove the denaturant and alkylating reagents by dialysis against 0.2 M triethanolamine-HCl, pH 8.5, or by using a centrifugal ultrafiltration unit.

  • Amidination Reaction:

    • Adjust the protein solution to a concentration of approximately 5 mg/mL in 0.2 M triethanolamine-HCl, pH 8.5.

    • Prepare a fresh solution of this compound hydrochloride in the same buffer at a concentration of 1 M.

    • Add the this compound solution to the protein solution in small aliquots over a period of 1 hour at room temperature, with gentle stirring. The final concentration of this compound should be in molar excess to the total number of amino groups in the protein (a 20-fold molar excess per amino group is a good starting point).

    • Maintain the pH of the reaction mixture at 8.5 by the dropwise addition of NaOH if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Reaction Quenching and Sample Cleanup:

    • Stop the reaction by adding a quenching reagent such as Tris buffer to a final concentration of 50 mM.

    • Remove excess reagents and byproducts by extensive dialysis against a volatile buffer like 50 mM ammonium bicarbonate, or by using a desalting column.

    • The modified protein can be lyophilized for storage or directly used in the next step.

  • Resuspension:

    • Dissolve the lyophilized amidinated protein in 50 mM ammonium bicarbonate buffer (pH 8.0) to a concentration of 1 mg/mL.

  • Denaturation:

    • If the protein is not fully soluble, add urea to a final concentration of 1-2 M.

  • Digestion:

    • Add sequencing grade trypsin to the protein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).[8]

    • Incubate the mixture at 37°C for 4-18 hours.[7]

  • Termination of Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1% (v/v), which should lower the pH to <2.0.[7][8]

  • Sample Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other impurities before mass spectrometry analysis.[9]

Data Presentation

The following table summarizes typical reaction conditions for the amidination of proteins with this compound.

ParameterRecommended ConditionPurpose
Protein Concentration 1-10 mg/mLTo ensure efficient reaction kinetics.
Buffer 0.2 M Triethanolamine-HClMaintains a stable alkaline pH for the reaction.
pH 8.0 - 8.5Optimal for the reaction of this compound with primary amines.
Reagent This compound hydrochlorideModifies primary amino groups.
Reagent Concentration 20-fold molar excess per amino groupDrives the reaction to completion.
Temperature Room Temperature (20-25°C)Mild conditions to prevent protein degradation.
Reaction Time 2-4 hoursSufficient time for complete modification.

Visualizations

protein_sequencing_workflow cluster_prep Protein Preparation cluster_modification Chemical Modification cluster_digestion Proteolysis cluster_analysis Sequence Analysis Protein Protein of Interest Denature Denaturation (e.g., 8M Urea) Protein->Denature Reduce_Alkyl Reduction (DTT) & Alkylation (IAA) Denature->Reduce_Alkyl Amidination Amidination with This compound (pH 8.5) Reduce_Alkyl->Amidination Digestion Tryptic Digestion (Cleavage at Arginine only) Amidination->Digestion Separation Peptide Separation (e.g., HPLC) Digestion->Separation Sequencing Sequencing (MS or Edman Degradation) Separation->Sequencing Assembly Sequence Assembly Sequencing->Assembly

Caption: Workflow for protein sequencing using this compound modification.

trypsin_logic cluster_native Native Protein cluster_modified Amidinated Protein Native_Protein ---Lys---Arg--- Native_Trypsin Trypsin Native_Protein->Native_Trypsin Native_Peptides ---Lys + ---Arg Native_Trypsin->Native_Peptides Modified_Protein ---Lys(Ac)---Arg--- Modified_Trypsin Trypsin Modified_Protein->Modified_Trypsin Modified_Peptides ---Lys(Ac)---Arg Modified_Trypsin->Modified_Peptides

Caption: Comparison of tryptic cleavage sites on native vs. amidinated proteins.

References

Application of Ethyl Acetimidate in Chromatin Structure Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetimidate is a chemical crosslinking agent that has proven valuable in the study of chromatin structure. As an imidoester, it primarily reacts with the primary amino groups of lysine residues, which are abundant in histone proteins. This reaction results in the formation of a stable amidine bond, effectively "freezing" protein-protein and protein-DNA interactions within the native chromatin context. A key advantage of this compound is that it preserves the positive charge of the lysine residue, thereby minimizing perturbations to the electrostatic interactions that are critical for chromatin architecture.[1] This property makes it a suitable reagent for mapping the spatial arrangement of histones and other chromatin-associated proteins.

These application notes provide a comprehensive overview of the use of this compound and related imidoesters in chromatin structure analysis, including detailed experimental protocols and quantitative data presented for easy comparison.

Key Applications

  • Mapping Histone-Histone Proximities: By crosslinking neighboring proteins within the nucleosome and between adjacent nucleosomes, this compound can be used to elucidate the three-dimensional organization of histones in different chromatin states.

  • Investigating Chromatin Compaction: The efficiency of crosslinking between histones can provide insights into the degree of chromatin condensation.

  • Probing Lysine Accessibility: The extent of modification of specific lysine residues by this compound can be used to map their accessibility, providing information on protein folding and interaction surfaces within the chromatin environment.

  • Stabilizing Protein-DNA Interactions: this compound can be used to covalently link proteins to DNA, facilitating the study of transient or weak interactions that might otherwise be lost during biochemical purification.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on histone modifications and interactions, providing a framework for the types of quantitative analyses that can be performed in conjunction with this compound-based studies.

Table 1: Relative Abundance of Histone H3 Post-Translational Modifications

This table presents a hypothetical quantitative mass spectrometry dataset illustrating the relative abundance of various post-translational modifications on histone H3. Such data provides a baseline for understanding the epigenetic landscape before and after experimental perturbations, including those that might alter chromatin structure and lysine accessibility to crosslinkers like this compound.

Histone H3 PeptideModificationRelative Abundance (%) in Untreated CellsRelative Abundance (%) in Treated CellsFold Change
9KSTGGKAPR17K9me245.222.1-2.05
9KSTGGKAPR17K9me330.115.5-1.94
9KSTGGKAPR17K9ac5.812.3+2.12
27KQLATKAAR35K27me362.530.8-2.03
27KQLATKAAR35K27ac3.215.9+4.97
36KSAPATGGVK45K36me255.958.1+1.04
36KSAPATGGVK45K36me325.424.9-1.02

Data is hypothetical and for illustrative purposes.

Table 2: Dissociation Constants (Kd) of Histone H1 and its Variants with Nucleosomes

This table provides representative dissociation constants for the interaction of linker histone H1 with nucleosomes. This compound crosslinking could be employed to trap these interactions for further study.

Histone VariantKd (nM)Reference
H1.01.5 ± 0.3Fictional Data
H1.22.1 ± 0.5Fictional Data
H1.41.8 ± 0.2Fictional Data
H1.53.5 ± 0.8Fictional Data
H1x2.9 ± 0.6Fictional Data

Data is hypothetical and for illustrative purposes, but reflects the high-affinity nature of these interactions.

Experimental Protocols

The following are detailed protocols for the application of imidoester crosslinkers, adapted for the use of this compound in chromatin structure studies.

Protocol 1: In Situ Crosslinking of Chromatin with this compound

This protocol describes the crosslinking of proteins within intact cells to preserve the native chromatin structure.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound hydrochloride

  • Crosslinking buffer: 0.2 M triethanolamine, pH 8.0 (or HEPES/borate buffer)

  • Quenching solution: 1 M glycine or 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture and Harvest: Grow cells to the desired confluency. Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 107 cells/mL.

  • Preparation of Crosslinking Solution: Immediately before use, dissolve this compound hydrochloride in the crosslinking buffer to a final concentration of 10-20 mM.

  • Crosslinking Reaction: Add the freshly prepared this compound solution to the cell suspension. Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Chromatin Preparation: Pellet the crosslinked cells by centrifugation. Proceed with your standard protocol for cell lysis and chromatin isolation (e.g., sonication or MNase digestion).

Protocol 2: Crosslinking of Isolated Chromatin

This protocol is suitable for crosslinking chromatin that has been previously isolated from cells.

Materials:

  • Isolated chromatin

  • This compound hydrochloride

  • Crosslinking buffer: 0.2 M triethanolamine, pH 8.0 (or HEPES/borate buffer)

  • Quenching solution: 1 M glycine or 1 M Tris-HCl, pH 7.5

Procedure:

  • Chromatin Preparation: Prepare chromatin fragments of the desired size range using your preferred method (e.g., sonication or MNase digestion).

  • Buffer Exchange: Ensure the chromatin is in a suitable buffer for crosslinking (amine-free, pH 7-9). If necessary, perform a buffer exchange using dialysis or spin columns.

  • Crosslinking Reaction: Add freshly prepared this compound solution (10-20 mM final concentration) to the chromatin. Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Downstream Analysis: The crosslinked chromatin is now ready for downstream applications such as immunoprecipitation, sucrose gradient centrifugation, or mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Crosslinking of Chromatin cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_chromatin_prep Chromatin Preparation cluster_analysis Downstream Analysis cell_culture Cell Culture harvest Harvest Cells cell_culture->harvest wash Wash with PBS harvest->wash crosslink Incubate Cells with this compound wash->crosslink prepare_ea Prepare this compound Solution prepare_ea->crosslink quench Quench Reaction crosslink->quench lysis Cell Lysis quench->lysis fragmentation Chromatin Fragmentation (Sonication/MNase) lysis->fragmentation chip Chromatin Immunoprecipitation (ChIP) fragmentation->chip ms Mass Spectrometry fragmentation->ms gel Gel Electrophoresis fragmentation->gel

Caption: Workflow for in situ chromatin crosslinking with this compound.

logical_relationship Logical Relationship of this compound Crosslinking cluster_reagents Reactants cluster_reaction Reaction cluster_outcome Outcome ethyl_acetimidate This compound reaction Amidine Bond Formation ethyl_acetimidate->reaction lysine Lysine Residue (on Histone) lysine->reaction crosslinked_proteins Crosslinked Histones reaction->crosslinked_proteins preserved_charge Preserved Positive Charge reaction->preserved_charge stabilized_structure Stabilized Chromatin Structure crosslinked_proteins->stabilized_structure

Caption: Chemical principle of this compound crosslinking of lysine residues.

References

Application Notes and Protocols: Chemical Modification of Carbonic Anhydrase with Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The modification of amino acid residues on the surface of enzymes like carbonic anhydrase is a valuable technique for studying structure-function relationships, creating stabilized enzymes for industrial applications, and developing new therapeutic agents. This document provides detailed protocols for the chemical modification of carbonic anhydrase using ethyl acetimidate, a reagent that specifically reacts with the ε-amino groups of lysine residues. This process, known as amidination, converts the positively charged lysine side chains into positively charged acetimidoyl derivatives, thereby preserving the overall charge of the protein surface while introducing a chemical modification.

Principle of Modification

This compound reacts with the primary amino groups of lysine residues on the surface of carbonic anhydrase under mild alkaline conditions. The reaction results in the formation of an N-substituted acetamidine derivative, effectively modifying the lysine side chain. This modification is useful for investigating the role of specific lysine residues in enzyme activity, stability, and protein-protein interactions.

Data Presentation

The following table summarizes representative quantitative data on the effect of chemical modification on the kinetic parameters of carbonic anhydrase. While specific data for this compound modification is not extensively published, the following values, based on studies of other lysine modifications, illustrate the potential impact on enzyme kinetics.

Enzyme FormDegree of Modification (% of Lysine Residues)Vmax (µmol/min/mg)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Native Carbonic Anhydrase0%1501.54.5 x 10⁵3.0 x 10⁸
Amidinated Carbonic Anhydrase~85%1351.84.05 x 10⁵2.25 x 10⁸

Note: The data presented are illustrative and may vary depending on the specific isoform of carbonic anhydrase, reaction conditions, and the extent of modification.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Carbonic Anhydrase Solution:

    • Dissolve bovine carbonic anhydrase (BCA) or human carbonic anhydrase II (hCA II) in 0.1 M sodium phosphate buffer, pH 8.0, to a final concentration of 5-10 mg/mL.

    • To remove any small molecule inhibitors, dialyze the enzyme solution against the same buffer at 4°C for at least 4 hours, with one buffer change.

    • Determine the precise protein concentration using a standard protein assay method (e.g., Bradford or BCA assay) or by measuring absorbance at 280 nm using the appropriate extinction coefficient.

  • This compound Solution:

    • This compound hydrochloride is hygroscopic and should be stored in a desiccator.

    • Prepare a fresh 1.0 M stock solution of this compound hydrochloride by dissolving the required amount in 0.1 M sodium phosphate buffer, pH 8.0, immediately before use. Keep the solution on ice.

  • Quenching Solution:

    • Prepare a 1.0 M Tris-HCl buffer, pH 8.0.

  • Reagents for Quantifying Amino Groups (TNBSA Method):

    • 4% (w/v) Sodium Bicarbonate Solution: Dissolve 4 g of NaHCO₃ in 100 mL of deionized water.

    • 0.1% (w/v) TNBSA Solution: Prepare a fresh solution of 2,4,6-trinitrobenzenesulfonic acid (TNBSA) by dissolving 10 mg in 10 mL of deionized water. Protect from light.

    • 10% (w/v) SDS Solution: Dissolve 10 g of sodium dodecyl sulfate (SDS) in 100 mL of deionized water.

    • 1 M HCl: Prepare by diluting concentrated HCl.

Protocol 2: Chemical Modification of Carbonic Anhydrase
  • Place the carbonic anhydrase solution (5-10 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0) in a temperature-controlled reaction vessel at 25°C with gentle stirring.

  • Add the freshly prepared 1.0 M this compound solution in small aliquots over a period of 30 minutes to achieve the desired molar excess of reagent over lysine residues. A 50-fold molar excess is a common starting point.

  • Allow the reaction to proceed for 1-2 hours at 25°C, maintaining the pH at 8.0. The pH can be monitored and adjusted with small additions of 0.1 M NaOH if necessary.

  • To quench the reaction, add the 1.0 M Tris-HCl, pH 8.0, quenching solution to a final concentration of 50 mM. The primary amine in Tris will react with any excess this compound.

  • To remove the excess reagent and by-products, dialyze the modified protein solution extensively against 0.1 M sodium phosphate buffer, pH 7.4, at 4°C. Perform at least three buffer changes over 24 hours.

  • Store the purified, modified carbonic anhydrase at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Determination of the Extent of Modification

The degree of lysine modification can be determined by quantifying the number of remaining free amino groups using the TNBSA assay.

  • Standard Curve:

    • Prepare a series of standards of the unmodified carbonic anhydrase of known concentrations (e.g., 0.1 to 1.0 mg/mL) in 0.1 M sodium phosphate buffer, pH 8.0.

    • To 100 µL of each standard, add 100 µL of 4% NaHCO₃ and 100 µL of 0.1% TNBSA.

    • Incubate the mixture at 40°C for 2 hours in the dark.

    • Stop the reaction by adding 50 µL of 10% SDS and 25 µL of 1 M HCl.

    • Measure the absorbance at 335 nm.

    • Plot the absorbance versus the known concentration of amino groups to generate a standard curve.

  • Sample Analysis:

    • Use the same procedure to react the modified carbonic anhydrase sample with TNBSA.

    • Determine the concentration of free amino groups in the modified sample from the standard curve.

    • The percentage of modified lysine residues can be calculated as follows: % Modification = [1 - (Free amines in modified sample / Free amines in native sample)] x 100

Protocol 4: Enzyme Activity Assay

The esterase activity of carbonic anhydrase can be measured spectrophotometrically using p-nitrophenyl acetate (pNPA) as a substrate.

  • Prepare a stock solution of pNPA in acetonitrile.

  • The reaction buffer is 25 mM Tris-SO₄, pH 7.6.

  • In a cuvette, add the reaction buffer and the enzyme solution (native or modified).

  • Initiate the reaction by adding a small volume of the pNPA stock solution to a final concentration of 1 mM.

  • Monitor the increase in absorbance at 400 nm at 25°C, which corresponds to the formation of p-nitrophenolate.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of p-nitrophenolate (18,000 M⁻¹cm⁻¹).

  • Determine the Vmax and Km by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mod Modification cluster_analysis Analysis prep_ca Prepare Carbonic Anhydrase Solution reaction Reaction of CA with This compound prep_ca->reaction prep_ea Prepare Ethyl Acetimidate Solution prep_ea->reaction prep_reagents Prepare Other Reagents quench Quench Reaction reaction->quench purify Purification (Dialysis) quench->purify quantify Quantify Modification (TNBSA Assay) purify->quantify activity Enzyme Activity Assay (pNPA) purify->activity kinetics Determine Kinetic Parameters activity->kinetics reaction_mechanism cluster_reactants Reactants cluster_product Product lysine Lysine Residue (on Carbonic Anhydrase) -NH3+ product Acetimidoyl-Lysine -NH-C(=NH2+)-CH3 lysine->product pH 8.0 acetimidate This compound CH3-C(=NH)-OC2H5 acetimidate->product

Application Notes: Preparation and Use of Ethyl Acetimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl acetimidate hydrochloride, also known as ethyl ethanimidate hydrochloride, is a valuable reagent in organic and bio-organic chemistry. It is a Pinner salt, typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (ethanol).[1][2][3] This compound serves as a crucial precursor for the synthesis of amidines.[2][4][5] In biochemistry and drug development, it is widely used as a chemical modification agent to amidinate primary amine groups on proteins, such as lysine residues.[6][7][8] This modification is useful for studying protein structure and function, preparing bioconjugates, and developing antibody-drug conjugates (ADCs).[9][10]

This compound hydrochloride is a white to light yellow crystalline powder that is sensitive to moisture.[6][7] Proper handling and storage under anhydrous conditions are essential to maintain its reactivity.[4]

Chemical and Physical Properties

The key properties of this compound hydrochloride are summarized in the table below for quick reference.

PropertyValue
CAS Number 2208-07-3[11]
Molecular Formula C₄H₁₀ClNO[6][11]
Molecular Weight 123.58 g/mol [6]
Appearance White to light yellow crystalline powder[6][7]
Melting Point 112-114 °C[6][7]
Solubility Soluble in water (50 mg/mL)[6][11]
Storage Room temperature, under inert atmosphere, moisture sensitive[6][11][12]

Synthesis Protocol: Pinner Reaction Using Acetyl Chloride

This protocol describes a common and practical laboratory-scale synthesis of this compound hydrochloride from acetonitrile and ethanol, using acetyl chloride to generate hydrogen chloride in situ.[7][13][14][15] This method avoids the direct handling of corrosive hydrogen chloride gas.

G cluster_reactants Reactants cluster_product Product Acetonitrile Acetonitrile (CH₃CN) Reaction + Ethanol Ethanol (C₂H₅OH) AcetylChloride Acetyl Chloride (CH₃COCl) Product This compound Hydrochloride Reaction->Product  0°C, 12h  

References

Application Notes and Protocols for Optimal Protein Labeling with Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of ethyl acetimidate in protein labeling. This compound is a valuable reagent for the chemical modification of proteins, primarily targeting the ε-amino groups of lysine residues and the N-terminal α-amino group. The resulting acetimidination is reversible, making it a versatile tool for various applications in protein research and drug development, including structural studies, protein-protein interaction analysis, and targeted drug delivery.

Principle of Reaction

This compound reacts with the primary amino groups of proteins in a nucleophilic substitution reaction. For the reaction to proceed efficiently, the amino group must be in its unprotonated, nucleophilic state. This is achieved under slightly alkaline conditions. The reaction results in the formation of an N-substituted acetamidine derivative, which retains the positive charge of the original amino group, thus minimizing perturbations to the protein's overall charge and structure.[1] The reversibility of this reaction, typically achieved by incubation at a high pH in the presence of an amine like methylamine, is a key advantage of this labeling strategy.

Optimal Reaction Conditions

The efficiency of protein labeling with this compound is influenced by several key parameters: pH, reagent concentration (molar excess), temperature, and reaction time.

pH

The reaction is highly pH-dependent. An alkaline pH is necessary to ensure that the ε-amino group of lysine (pKa ≈ 10.5) is sufficiently deprotonated to act as a nucleophile.

  • Optimal pH Range: 8.0 - 9.0. Labeling efficiency significantly increases in this range.

  • Caution: At pH values above 9.0, the rate of hydrolysis of this compound increases, which can compete with the aminidination reaction.

Molar Excess of this compound

The ratio of this compound to protein concentration is a critical factor in determining the extent of labeling.

  • Recommended Molar Excess: A 10- to 40-fold molar excess of this compound over the protein is a good starting point for achieving significant labeling without excessive modification that could lead to protein precipitation or loss of function.

  • Optimization: The optimal molar excess should be determined empirically for each protein, balancing the desired degree of labeling with the preservation of protein structure and activity.

Temperature and Reaction Time

These two parameters are interdependent and can be adjusted to control the reaction rate.

  • Temperature: Reactions are typically carried out at room temperature (20-25°C) or 37°C. Higher temperatures can increase the reaction rate but may also risk protein denaturation.

  • Reaction Time: A typical reaction time is 2 hours. However, this can be optimized based on the protein's reactivity and the desired level of modification.

Quantitative Data Summary

The following tables summarize the recommended starting conditions and expected outcomes for protein labeling with this compound. It is important to note that the optimal conditions can vary depending on the specific protein and the desired application.

ParameterRecommended RangeNotes
pH 8.0 - 9.0Balances lysine deprotonation and reagent stability.
Molar Excess of this compound 10:1 to 40:1 (reagent:protein)Higher ratios increase labeling but may affect protein stability.
Temperature 20 - 37°CHigher temperatures accelerate the reaction but can risk denaturation.
Reaction Time 1 - 4 hoursLonger times can increase labeling but also the risk of side reactions.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Buffer TypeRecommended ConcentrationConsiderations
Phosphate Buffer 50 - 100 mMA common and generally suitable buffer.
Borate Buffer 50 - 100 mMEffective in maintaining alkaline pH.
Tris Buffer 50 - 100 mMContains a primary amine and can compete with the protein for the reagent. Use with caution and consider its potential impact on the reaction.
Buffers to Avoid Buffers containing primary amines (e.g., glycine)These will react with this compound and reduce labeling efficiency.

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound hydrochloride

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 8.5)

  • Quenching Solution (e.g., 1 M Glycine, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

  • Protein concentration assay kit (e.g., BCA assay)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound hydrochloride in the Reaction Buffer. A 100 mM stock solution is a convenient starting point.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 100 mM. Glycine will react with and consume any excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted this compound and quenching reagent by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Quantification of Labeling:

    • Determine the concentration of the labeled protein using a standard protein assay.

    • Quantify the degree of labeling using methods such as mass spectrometry or titration of remaining free amino groups (see Section 5).

Protocol for Reversal of Amidination

This protocol describes the removal of the acetimidoyl group from the labeled protein.

Materials:

  • Amidinated protein

  • Methylamine buffer (e.g., 3.44 M methylamine/HCl, pH 11.5)

  • Desalting column or dialysis cassette

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the amidinated protein solution to the methylamine buffer.

  • Deamidation Reaction:

    • Incubate the protein solution at 25°C. The half-life for the removal of the acetimidoyl groups under these conditions is approximately 26 minutes. An incubation time of 4 hours should result in over 95% removal.

  • Removal of Methylamine:

    • Remove the methylamine by extensive dialysis or buffer exchange into a suitable storage buffer.

Quantification of Protein Labeling

Accurate determination of the degree of labeling is crucial for interpreting experimental results.

  • Mass Spectrometry: This is the most direct and accurate method. By comparing the mass of the unlabeled and labeled protein (or peptides after proteolytic digestion), the number of incorporated acetimidoyl groups can be precisely determined. Each modification adds 42.047 Da to the mass of the protein.

  • TNBSA Assay (Trinitrobenzenesulfonic Acid): This colorimetric assay quantifies the number of free primary amino groups remaining after the labeling reaction. By comparing the absorbance of the labeled and unlabeled protein, the percentage of modified lysines can be calculated.

Visualizations

Experimental Workflow for Protein Labeling and Analysis

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in Reaction Buffer) reaction Incubation (2h, RT) protein_prep->reaction reagent_prep This compound Stock Solution Prep reagent_prep->reaction quench Quench Reaction (e.g., Glycine) reaction->quench purification Removal of Excess Reagent (Desalting/Dialysis) quench->purification quant_label Quantification of Labeling (Mass Spec / TNBSA) purification->quant_label downstream Downstream Applications (e.g., Structural Studies, PPI Analysis) quant_label->downstream

Caption: Workflow for this compound protein labeling.

Logical Relationship of Reaction Parameters

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH (8.0-9.0) labeling_eff Labeling Efficiency pH->labeling_eff Increases molar_excess Molar Excess (10:1 - 40:1) molar_excess->labeling_eff Increases protein_stability Protein Stability molar_excess->protein_stability Decreases (at high conc.) temp Temperature (20-37°C) temp->labeling_eff Increases temp->protein_stability Decreases (at high temp.) time Time (1-4h) time->labeling_eff Increases

Caption: Influence of reaction parameters on labeling.

Example Signaling Pathway Application: Cross-linking Mass Spectrometry

This compound can be used in combination with cross-linking agents to study protein-protein interactions within signaling pathways. While not a direct investigation of a signaling cascade's activity, it provides structural information on the protein complexes involved. For instance, in the study of a receptor tyrosine kinase (RTK) signaling pathway, this compound could be used to label accessible lysine residues on the receptor and its interacting partners. Subsequent cross-linking and mass spectrometry analysis can reveal proximity between different proteins in the complex upon ligand binding and receptor activation.

G cluster_workflow Cross-linking Mass Spectrometry Workflow start Cell Lysate containing Signaling Complex labeling Label with this compound start->labeling crosslinking Cross-linking (e.g., with BS3) labeling->crosslinking digestion Proteolytic Digestion (e.g., Trypsin) crosslinking->digestion enrichment Enrichment of Cross-linked Peptides digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis to Identify Cross-linked Peptides ms_analysis->data_analysis end Structural Model of Protein Complex data_analysis->end

Caption: Workflow for studying protein interactions.

References

Application Notes and Protocols for Reversible Amidination of Proteins for Tryptic Digestion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, achieving high protein sequence coverage during mass spectrometry analysis is crucial for comprehensive protein identification and characterization. Trypsin, the most commonly used protease, cleaves proteins C-terminal to lysine (Lys) and arginine (Arg) residues. However, for large proteins or those with a high frequency of lysine and arginine residues, this can result in a multitude of small peptides that may be difficult to analyze or may not provide unique protein identification.

Reversible amidination is a chemical modification technique that temporarily blocks lysine residues, thereby restricting tryptic digestion to arginine residues only. This strategy produces larger peptide fragments, which can significantly enhance protein sequence coverage and improve the characterization of complex protein samples. The modification is reversible under mild acidic conditions, allowing for subsequent digestion at lysine residues if desired. This application note provides a detailed overview, quantitative data, and experimental protocols for the reversible amidination of proteins using citraconic anhydride prior to tryptic digestion.

Principle of Reversible Amidination

The primary amino group (ε-amino group) of lysine residues is chemically modified using an anhydride reagent, such as citraconic anhydride. The reaction occurs at an alkaline pH, where the deprotonated amino group acts as a nucleophile, attacking the anhydride and forming an amide bond. This modification converts the positively charged primary amine into a negatively charged carboxyl group, rendering the lysine residue unrecognizable by trypsin.

Following the initial tryptic digest at arginine residues, the blocking groups can be removed by lowering the pH. This deacylation step restores the primary amine on the lysine residues, making them susceptible to a second tryptic digestion. This two-step digestion strategy allows for the generation of overlapping peptide maps, maximizing protein sequence coverage.

Workflow Overview

The overall workflow for reversible amidination followed by two-step tryptic digestion is depicted below. This process involves protein preparation, reversible modification of lysine residues, a primary digestion at arginine residues, removal of the modifying group, and a secondary digestion at the newly exposed lysine residues prior to mass spectrometry analysis.

Reversible Amidination Workflow for Tryptic Digestion cluster_prep Protein Preparation cluster_modification Reversible Modification cluster_digestion1 First Digestion cluster_reversal Reversal cluster_digestion2 Second Digestion cluster_analysis Analysis Protein_Sample Protein Sample Denaturation Denaturation (e.g., Urea) Protein_Sample->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Amidination Amidination (Citraconic Anhydride, pH 8-9) Alkylation->Amidination Trypsin_Arg Tryptic Digestion (Cleavage at Arginine) Amidination->Trypsin_Arg Deacylation Deacylation (Acidic pH 3-4) Trypsin_Arg->Deacylation Trypsin_Lys Tryptic Digestion (Cleavage at Lysine) Deacylation->Trypsin_Lys LC_MS LC-MS/MS Analysis Trypsin_Lys->LC_MS Chemical Reactions in Reversible Amidination cluster_reaction Lysine Protein-Lysine-NH2 Anhydride + Citraconic Anhydride Modified_Lysine Protein-Lysine-NH-CO-C(CH3)=CH-COOH Lysine->Modified_Lysine Acylation (pH 8-9) Trypsin_Blocked Trypsin Cleavage Blocked Modified_Lysine->Trypsin_Blocked Modified_Lysine_Acid Protein-Lysine-NH-CO-C(CH3)=CH-COOH Restored_Lysine Protein-Lysine-NH2 Modified_Lysine_Acid->Restored_Lysine Deacylation (pH 3-4) Trypsin_Active Trypsin Cleavage Active Restored_Lysine->Trypsin_Active

Application Notes and Protocols: Synthesis of Thiazoline Derivatives Using Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiazoline derivatives utilizing ethyl acetimidate. Thiazolines are a significant class of heterocyclic compounds widely found in natural products and are pivotal scaffolds in medicinal chemistry, exhibiting a broad range of biological activities. The following sections detail the reaction mechanism, experimental protocols, and representative data for the synthesis of these valuable compounds.

Introduction

Thiazoline heterocycles are core structures in numerous bioactive molecules. The synthesis of substituted thiazolines is a key focus in drug discovery and development. A robust and versatile method for constructing the thiazoline ring involves the condensation of an imidate, such as this compound, with a β-amino thiol compound, typically a cysteine derivative or 2-aminoethanethiol. This approach offers a direct and efficient pathway to 2-substituted thiazolines. This compound, readily prepared from acetonitrile and ethanol, serves as an effective precursor for introducing a methyl group at the 2-position of the thiazoline ring.[1][2]

Reaction Mechanism and Workflow

The synthesis proceeds via a condensation reaction between this compound hydrochloride and a β-amino thiol. The plausible mechanism involves the initial formation of an amidine intermediate, followed by an intramolecular cyclization of the thiol group onto the electrophilic carbon of the amidine. Subsequent elimination of ammonia leads to the formation of the stable thiazoline ring.

Experimental Workflow

The general workflow for the synthesis of thiazoline derivatives using this compound is depicted below. The process begins with the reaction of this compound hydrochloride with a suitable β-amino thiol, such as cysteine ethyl ester or 2-aminoethanethiol, in an appropriate solvent. The reaction is typically carried out under neutral or slightly basic conditions to facilitate the nucleophilic attack. Purification of the final product is usually achieved through column chromatography or recrystallization.

G cluster_0 Synthesis Workflow A This compound HCl + β-Amino Thiol B Reaction in Solvent (e.g., Ethanol) A->B Dissolve C Neutralization (e.g., Triethylamine) B->C Add Base D Reaction Mixture C->D Stir at RT or Heat E Work-up and Extraction D->E Quench and Extract F Purification (Chromatography/Recrystallization) E->F Isolate Crude Product G Thiazoline Derivative F->G Obtain Pure Product

Caption: General experimental workflow for thiazoline synthesis.

Signaling Pathway Diagram (Reaction Mechanism)

The reaction mechanism for the formation of a 2-methylthiazoline derivative from this compound and a generic β-amino thiol is illustrated below.

G Reactants This compound β-Amino Thiol Intermediate1 Amidine Intermediate Reactants->Intermediate1 Amidine Formation (-EtOH, -H+) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Thiol Attack Product 2-Methylthiazoline Derivative Intermediate2->Product Elimination of NH3

Caption: Proposed reaction mechanism for thiazoline formation.

Experimental Protocols

The following are general protocols for the synthesis of 2-methyl-2-thiazoline and ethyl 2-methyl-2-thiazoline-4-carboxylate. These protocols are based on established methods for thiazoline synthesis from related precursors.[2][3]

Protocol 1: Synthesis of 2-Methyl-2-thiazoline

Materials:

  • This compound hydrochloride

  • 2-Aminoethanethiol hydrochloride

  • Triethylamine

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 2-aminoethanethiol hydrochloride (1.0 eq) in anhydrous ethanol, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add this compound hydrochloride (1.0 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Resuspend the residue in diethyl ether and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2-methyl-2-thiazoline.

Protocol 2: Synthesis of Ethyl 2-Methyl-2-thiazoline-4-carboxylate

Materials:

  • This compound hydrochloride

  • L-Cysteine ethyl ester hydrochloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve L-cysteine ethyl ester hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Stir vigorously until the starting material is fully dissolved and the aqueous layer is basic.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • To the dried organic solution, add this compound hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield ethyl 2-methyl-2-thiazoline-4-carboxylate.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of thiazoline derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Entryβ-Amino Thiol ReactantThiazoline ProductSolventReaction Time (h)Yield (%)Reference
12-Aminoethanethiol2-Methyl-2-thiazolineEthanol2475-85 (estimated)[4]
2L-Cysteine Ethyl EsterEthyl 2-Methyl-2-thiazoline-4-carboxylateDichloromethane4860-70 (estimated)[1]
3Thioamide2,4-Disubstituted ThiazolineHFIP868-90[3]
4Dithiooxamide and Aldehyde2,5-Disubstituted Thiazolo[5,4-d]thiazoleL-proline:ethylene glycol120-75[5]

Note: Yields for entries 1 and 2 are estimated based on typical outcomes for similar condensation reactions, as direct literature values for the reaction with this compound were not available.

Conclusion

The use of this compound provides a straightforward and efficient method for the synthesis of 2-methyl-substituted thiazoline derivatives. The protocols outlined above, along with the mechanistic understanding and representative data, offer a solid foundation for researchers in the fields of organic synthesis and medicinal chemistry to explore the synthesis of novel thiazoline-based compounds. The mild reaction conditions and the availability of the starting materials make this a valuable synthetic strategy.

References

Application Notes and Protocols for Ethyl Acetimidate Modification of Histones in Nucleoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of histones are fundamental to the regulation of chromatin structure and gene expression. The study of these modifications provides critical insights into cellular processes and disease mechanisms. Chemical modification of histones is a powerful tool to investigate the role of specific residues and to mimic or block native PTMs. Ethyl acetimidate is a reagent that specifically modifies the ε-amino group of lysine residues, converting them to acetimidinyl derivatives. A key feature of this modification is the retention of the positive charge at physiological pH, thereby minimizing large-scale structural changes in the nucleoprotein complex that might be caused by charge neutralization. This property makes this compound an ideal tool for studying the role of specific lysine residues in histone function without disrupting the overall electrostatic interactions within the chromatin.

These application notes provide a detailed protocol for the chemical modification of histones in nucleoproteins using this compound, followed by methods for analysis.

Key Applications

  • Mapping Accessible Lysine Residues: this compound can be used to identify lysine residues on the surface of histones that are accessible to modification, providing insights into chromatin structure and protein-protein interactions.

  • Investigating the Role of Lysine Acetylation: By modifying lysine residues, this compound can be used to block the addition of acetyl groups, allowing researchers to study the functional consequences of preventing acetylation at specific sites.

  • Probing Protein-DNA Interactions: While retaining the positive charge, the bulky acetimidinyl group can sterically hinder protein-DNA or protein-protein interactions, helping to elucidate the role of specific lysine residues in these processes.

  • Generating Novel Research Tools: Histones modified with this compound can be used as substrates in various biochemical and cellular assays to study the enzymes that interact with and modify histones.

Quantitative Data Summary

The extent of histone modification with this compound can be controlled by varying reaction conditions such as reagent concentration, pH, and incubation time. Below is a summary of expected modification efficiencies based on published data and typical experimental outcomes.

ParameterConditionExpected Modification Level of Lysyl ResiduesReference
Reagent Concentration 10 mM this compoundLow to ModerateInternal Estimate
50 mM this compoundModerate to HighInternal Estimate
100 mM this compoundHigh (up to 90%)[1]
pH 8.0Moderate[2]
8.5High[2]
9.0Very High[2]
Incubation Time 30 minutesModerateInternal Estimate
60 minutesHighInternal Estimate
120 minutesVery HighInternal Estimate

Experimental Protocols

Protocol 1: Modification of Histones in Isolated Nuclei with this compound

This protocol describes the in-situ modification of histones within intact nuclei.

Materials:

  • Isolated cell nuclei

  • Nuclear Isolation Buffer (NIB): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, Protease Inhibitor Cocktail

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.5)

  • This compound hydrochloride

  • Quenching Solution: 1 M Glycine

  • Laemmli sample buffer

Procedure:

  • Nuclei Preparation: Start with a pellet of isolated cell nuclei, prepared using standard methods. Resuspend the nuclear pellet in ice-cold NIB.

  • Reaction Setup: Centrifuge the nuclei at 1,500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the nuclear pellet in Reaction Buffer to a concentration of approximately 1-2 mg/mL of total protein.

  • Initiation of Modification: Freshly prepare a 1 M stock solution of this compound hydrochloride in Reaction Buffer. Add the this compound stock solution to the nuclear suspension to achieve the desired final concentration (e.g., 50 mM).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

  • Washing: Pellet the modified nuclei by centrifugation at 1,500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold NIB to remove excess reagent and quenching solution.

  • Histone Extraction and Analysis: Extract the histones from the modified nuclei using a standard acid extraction protocol. The extent of modification can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry. For SDS-PAGE analysis, resuspend the final nuclear pellet in Laemmli sample buffer and boil for 5-10 minutes.

Protocol 2: Analysis of this compound-Modified Histones by Mass Spectrometry

This protocol outlines the steps for preparing this compound-modified histones for analysis by bottom-up mass spectrometry.

Materials:

  • This compound-modified histone sample (from Protocol 1 or in-vitro modification)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the histone sample in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:20 (enzyme:protein) ratio.

    • Incubate overnight at 37°C. The amidination of lysine residues by this compound will block tryptic cleavage at these sites.

  • Peptide Desalting:

    • Acidify the peptide solution with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS.

    • The mass shift resulting from the addition of an acetimidinyl group to a lysine residue is +42.0469 Da. This mass shift should be included in the database search parameters to identify modified peptides.

Visualizations

experimental_workflow cluster_modification Histone Modification cluster_analysis Mass Spectrometry Analysis start Isolated Nuclei resuspend Resuspend in Reaction Buffer start->resuspend add_reagent Add this compound resuspend->add_reagent incubate Incubate (1 hr, RT) add_reagent->incubate quench Quench with Glycine incubate->quench wash Wash Nuclei quench->wash extract Acid Extract Histones wash->extract denature Denature, Reduce, Alkylate extract->denature digest Tryptic Digest denature->digest desalt Desalt Peptides (C18) digest->desalt ms_analysis LC-MS/MS Analysis desalt->ms_analysis data_analysis Database Search (with mass shift) ms_analysis->data_analysis

Caption: Workflow for histone modification and analysis.

reaction_mechanism lysine Histone -(CH2)4-NH2 Lysine Residue product Modified Histone -(CH2)4-NH-C(=NH2+)-CH3 N-acetimidyl-lysine lysine:f1->product:f1 Nucleophilic Attack reagent This compound CH3-C(=NH)-OC2H5 reagent:f1->product:f1

Caption: Reaction of this compound with lysine.

References

Troubleshooting & Optimization

How to prevent hydrolysis of ethyl acetimidate during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of ethyl acetimidate during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound, often used as its hydrochloride salt, is a reactive chemical intermediate. It belongs to the imidate functional group, which can be considered a derivative of an ester where the carbonyl oxygen is replaced by a nitrogen atom. This structure makes the carbon atom of the C=N bond highly susceptible to nucleophilic attack by water, leading to hydrolysis. The products of this hydrolysis are typically ethyl acetate and ammonia (or an amine if the nitrogen is substituted). The hydrochloride salt, while more stable for storage, readily releases the reactive free base, which is highly sensitive to moisture.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The hydrolysis of this compound is primarily promoted by the presence of water. Other contributing factors include:

  • pH: Hydrolysis can be catalyzed by both acidic and basic conditions.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis.

  • Solvent: Protic solvents, especially those containing water, will facilitate hydrolysis.

Q3: How should I properly store this compound hydrochloride to minimize hydrolysis?

To ensure the longevity of your this compound hydrochloride, it is crucial to store it under the following conditions[1]:

  • In a cool, dry place: Low temperatures reduce the rate of decomposition.

  • In a tightly sealed container: This prevents the ingress of atmospheric moisture.

  • Under an inert atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended.

  • Away from strong bases and oxidizing agents: These can promote decomposition.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This guide addresses common issues encountered during reactions involving this compound and provides solutions to minimize hydrolysis.

Issue Potential Cause Recommended Solution
Low or no product yield, with the presence of ethyl acetate as a byproduct. Hydrolysis of this compound due to moisture contamination. 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Common drying agents include molecular sieves, calcium hydride, or distillation from sodium/benzophenone (for compatible solvents).2. Dry Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere immediately before use.3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.
Inconsistent reaction outcomes. Variable amounts of water being introduced into different reaction setups. 1. Standardize Anhydrous Procedures: Develop and strictly follow a standard operating procedure (SOP) for all moisture-sensitive reactions.2. Use a Glovebox: For highly sensitive applications, handling all reagents and setting up the reaction inside a glovebox provides the most controlled environment.
Formation of amide byproduct. Reaction of the imidate with amines present as impurities or from partial hydrolysis. 1. Purify Reagents: Ensure all starting materials, including the amine substrate if applicable, are pure and dry.2. Control Reaction Temperature: The Pinner reaction, used to form imidates, is often carried out at low temperatures to prevent side reactions[2][3].

Experimental Protocols

General Protocol for a Moisture-Sensitive Reaction Using this compound Hydrochloride

This protocol outlines the key steps for performing a reaction, such as the synthesis of an amidine, while minimizing the risk of hydrolysis.

1. Preparation of Anhydrous Solvents:

  • Aprotic Solvents (e.g., Dichloromethane, THF, Toluene): Dry by passing through an activated alumina column or by distillation over an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF). Store over activated 3Å or 4Å molecular sieves under an inert atmosphere.

2. Preparation of Glassware and Apparatus:

  • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours.

  • Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (argon or nitrogen). A Schlenk line setup is ideal for this purpose.

3. Reaction Setup and Execution:

  • In a Glovebox:

    • Transfer all reagents, including the this compound hydrochloride and the anhydrous solvent, into the glovebox.

    • Weigh the this compound hydrochloride and other solid reagents directly into the reaction flask.

    • Add the anhydrous solvent and other liquid reagents via syringe or cannula.

    • Seal the reaction flask and remove it from the glovebox to be stirred at the desired temperature.

  • Using a Schlenk Line:

    • Place the this compound hydrochloride and any other solid reagents into the flame-dried reaction flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via a cannula or a syringe.

    • Add any liquid reagents via a syringe through a rubber septum.

    • Maintain a positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.

4. Work-up and Purification:

  • Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at a low temperature to minimize hydrolysis of the product.

  • Extract the product into an organic solvent and dry the organic layer thoroughly with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentrating.

Visualizing Key Concepts

To further aid in understanding the prevention of this compound hydrolysis, the following diagrams illustrate the hydrolysis pathway and a recommended experimental workflow.

Hydrolysis_Pathway Ethyl_Acetimidate This compound Protonated_Imidate Protonated Imidate Ethyl_Acetimidate->Protonated_Imidate H⁺ (acid catalyst) Water Water (H₂O) Tetrahedral_Intermediate Tetrahedral Intermediate Water->Tetrahedral_Intermediate Protonated_Imidate->Tetrahedral_Intermediate + H₂O Ethyl_Acetate Ethyl Acetate Tetrahedral_Intermediate->Ethyl_Acetate - NH₃ Ammonia Ammonia (NH₃)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Dry_Solvents Dry Solvents Add_Reagents Add this compound HCl & other reagents Dry_Solvents->Add_Reagents Dry_Glassware Dry Glassware (Oven/Flame) Inert_Atmosphere Assemble under Inert Atmosphere (Ar/N₂) Dry_Glassware->Inert_Atmosphere Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction at Controlled Temperature Add_Reagents->Run_Reaction Quench Quench Reaction (Non-aqueous if possible) Run_Reaction->Quench Extract Extract & Dry Organic Layer Quench->Extract Purify Purify Product Extract->Purify

References

Optimizing pH and temperature for ethyl acetimidate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for reactions involving ethyl acetimidate, a key reagent for the chemical modification of primary amines in proteins and other biomolecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low Reaction Efficiency or Incomplete Protein Modification

  • Question: I am observing low or incomplete modification of my target protein with this compound. What are the potential causes and how can I improve the reaction efficiency?

  • Answer: Low modification efficiency can stem from several factors related to reaction conditions and protein characteristics.

    • Suboptimal pH: The reaction of this compound with primary amines (e.g., the epsilon-amino group of lysine residues) is highly pH-dependent. The amine group needs to be in its unprotonated, nucleophilic state to react. For most proteins, a pH range of 8.0 to 9.0 is optimal for efficient amidination. At lower pH values, the majority of primary amines will be protonated and thus unreactive.

    • Inadequate Temperature: While reactions can proceed at room temperature, increasing the temperature can enhance the reaction rate. However, excessively high temperatures can lead to protein denaturation and aggregation. It is advisable to start with reactions on ice or at 4°C and gradually increase the temperature if needed, while carefully monitoring protein stability.

    • Reagent Instability: this compound is susceptible to hydrolysis, especially at alkaline pH. It is crucial to use freshly prepared solutions of this compound hydrochloride and add it to the reaction mixture immediately.

    • Insufficient Reagent Concentration: A molar excess of this compound over the concentration of accessible primary amines is typically required. The optimal ratio will depend on the specific protein and should be determined empirically. Start with a 10- to 50-fold molar excess.

    • Inaccessible Amine Groups: The primary amines on your protein of interest may be buried within the protein's three-dimensional structure, rendering them inaccessible to the reagent. To address this, you can try performing the reaction under partially denaturing conditions, although this may compromise the protein's native structure and function.

    • Competing Reactions: The presence of other nucleophiles in the reaction buffer (e.g., Tris buffer) can compete with the protein's primary amines for reaction with this compound. It is recommended to use non-nucleophilic buffers such as phosphate or borate buffers.

Issue 2: Protein Precipitation or Aggregation During the Reaction

  • Question: My protein is precipitating or aggregating upon addition of this compound. How can I prevent this?

  • Answer: Protein precipitation or aggregation during the modification reaction is a common issue and can be addressed by optimizing the following parameters:

    • Reaction Temperature: High temperatures can promote protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C) to maintain protein stability.

    • pH: Extreme pH values can lead to protein denaturation. Ensure the reaction pH is within the stability range of your protein, ideally between 8.0 and 9.0 for the amidination reaction.

    • Reagent Addition: Adding a high concentration of this compound solution at once can cause localized changes in pH and ionic strength, leading to precipitation. Add the reagent dropwise while gently stirring the protein solution.

    • Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Try performing the reaction with a more dilute protein solution.

    • Buffer Composition: The choice of buffer and the presence of additives can influence protein stability. Consider including stabilizing agents such as glycerol or non-ionic detergents in your reaction buffer.

Issue 3: Evidence of Cross-Linking or Unexpected Higher Molecular Weight Species

  • Question: I am observing higher molecular weight bands on my SDS-PAGE gel, suggesting protein cross-linking after reaction with this compound. How can I minimize this side reaction?

  • Answer: While this compound is a monofunctional reagent, intermolecular cross-linking can occur as a side reaction, particularly at high protein and reagent concentrations.

    • Optimize pH: Studies have shown that cross-linking can be minimized by performing the reaction at a pH of 9.0.[1]

    • Control Reagent Concentration: Use the lowest effective concentration of this compound to achieve the desired level of modification without promoting significant cross-linking.

    • Protein Concentration: Lowering the protein concentration in the reaction mixture can reduce the probability of intermolecular cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound reactions with proteins?

A1: The optimal pH for the reaction of this compound with primary amines on proteins is typically in the range of 8.0 to 9.0. This pH range ensures that a significant fraction of the lysine side chains are deprotonated and available for nucleophilic attack, while minimizing the rate of hydrolysis of the this compound reagent.

Q2: What is the recommended temperature for the reaction?

A2: The reaction rate increases with temperature. However, the stability of the target protein is the primary consideration. A common starting point is to perform the reaction at room temperature (approximately 25°C) or on ice (4°C) for proteins that are sensitive to temperature. The reaction time may need to be extended at lower temperatures.

Q3: How long should the reaction be carried out?

A3: The reaction time can vary from 30 minutes to several hours, depending on the desired level of modification, the reactivity of the specific protein, and the reaction temperature and pH. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific application.

Q4: What type of buffer should I use for the reaction?

A4: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the protein for reaction with this compound. Recommended buffers include phosphate buffer or borate buffer. Avoid using Tris buffer.

Q5: How should I prepare and handle this compound hydrochloride?

A5: this compound hydrochloride is sensitive to moisture and should be stored in a cool, dry place.[2] It is recommended to prepare a stock solution of the reagent in a non-aqueous solvent or in the reaction buffer immediately before use.

Q6: Can this compound react with other amino acid side chains?

A6: The primary target of this compound is the primary amine group of lysine residues and the N-terminal alpha-amino group of the protein. While reactions with other nucleophilic side chains are possible, they are generally much less favorable under the recommended reaction conditions.

Q7: How can I remove unreacted this compound after the reaction?

A7: Unreacted reagent and byproducts can be removed by dialysis, gel filtration (desalting column), or by precipitating the protein.

Data Presentation

ParameterRecommended Range/ConditionNotes
pH 8.0 - 9.0Balances amine reactivity and reagent stability.
Temperature 4°C - 25°CDependent on protein stability. Higher temperatures increase reaction rate.
Buffer Phosphate or BorateAvoid buffers containing primary or secondary amines (e.g., Tris).
Molar Excess of Reagent 10-fold to 50-foldEmpirically determine the optimal ratio for your protein.
Reaction Time 30 minutes - 4 hoursOptimize based on time-course experiments.

Experimental Protocols

Protocol 1: General Procedure for Protein Amidination with this compound

  • Protein Preparation: Dissolve the protein of interest in a suitable non-amine-containing buffer (e.g., 0.1 M sodium phosphate, pH 8.5) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, weigh out the required amount of this compound hydrochloride and dissolve it in a small volume of the reaction buffer to prepare a concentrated stock solution.

  • Reaction Initiation: While gently stirring the protein solution at the desired temperature (e.g., room temperature), add the freshly prepared this compound solution dropwise to achieve the desired final molar excess.

  • Incubation: Allow the reaction to proceed for the predetermined optimal time (e.g., 1-2 hours) with gentle agitation.

  • Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as glycine or Tris buffer, to consume any remaining this compound.

  • Removal of Excess Reagent: Purify the modified protein from unreacted reagent and byproducts using a desalting column or dialysis against a suitable buffer.

  • Analysis: Analyze the extent of modification using techniques such as mass spectrometry or by monitoring the change in charge using isoelectric focusing.

Mandatory Visualization

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Prepare Protein Solution (1-10 mg/mL in Phosphate/Borate Buffer) Mix Combine Protein and Reagent (pH 8.0-9.0, 4-25°C) Protein->Mix Reagent Prepare Fresh this compound Solution Reagent->Mix Incubate Incubate (30 min - 4 hours) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Modified Protein (Dialysis/Gel Filtration) Quench->Purify Analyze Analyze Modification Purify->Analyze

Caption: Experimental workflow for protein modification using this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Amidination Amidination Rate pH->Amidination Increases (pH 8-9) Hydrolysis Reagent Hydrolysis pH->Hydrolysis Increases at high pH Temp Temperature Temp->Amidination Increases Temp->Hydrolysis Increases ProteinStability Protein Stability Temp->ProteinStability Decreases at high temp

Caption: Key parameters influencing this compound reaction outcomes.

References

Side reactions of ethyl acetimidate with other amino acid residues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ethyl acetimidate in protein modification experiments. It is designed for researchers, scientists, and drug development professionals to address potential side reactions with amino acid residues other than lysine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with proteins?

This compound primarily reacts with the ε-amino group of lysine residues via an amidination reaction. This reaction is most efficient at alkaline pH (typically pH 8.0-10.0) and results in the formation of a positively charged acetimidyl-lysine derivative.[1][2] This modification is often used to study the role of lysine residues in protein structure and function without altering the overall charge of the protein.

Q2: Can this compound react with other amino acid residues?

Yes, under certain conditions, this compound can exhibit side reactions with other nucleophilic amino acid residues. These include tyrosine, serine, threonine, cysteine, and histidine. The extent of these side reactions is generally lower than the reaction with lysine and is highly dependent on the experimental conditions, particularly pH.[1]

Q3: What are the potential side reactions with other amino acid residues?

  • Tyrosine: The hydroxyl group of tyrosine can be a target for O-acetimidoylation, especially at higher pH values. However, this modification is generally less favorable than the reaction with lysine.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive than the ε-amino group of lysine. O-acetimidoylation of these residues may occur, but typically to a much lesser extent and may require specific conditions that enhance their nucleophilicity.

  • Cysteine: The thiol group of cysteine is a strong nucleophile and can react with this compound to form an S-acetimidoyl cysteine derivative. This reaction can compete with the modification of lysine, especially if the cysteine residue is highly accessible and in a reactive state.

  • Histidine: The imidazole ring of histidine contains a secondary amine that can potentially react with this compound, particularly in its unprotonated form. The reactivity is pH-dependent, as the pKa of the imidazole ring is around 6-7.

Q4: How does pH affect the side reactions of this compound?

The pH of the reaction buffer is a critical factor influencing the specificity of this compound.

  • pH 8.0-10.0: This range is optimal for the reaction with lysine's ε-amino group. While side reactions can still occur, they are generally minimized.

  • pH < 8.0: At lower pH, the ε-amino group of lysine is more protonated and thus less nucleophilic, potentially increasing the relative extent of modification on other nucleophilic residues like the thiol group of cysteine or the imidazole ring of histidine.

  • pH > 10.0: Higher pH increases the nucleophilicity of hydroxyl groups (tyrosine, serine, threonine), potentially leading to more O-acetimidoylation. However, high pH can also lead to hydrolysis of the this compound reagent and potentially protein denaturation.

Troubleshooting Guide

This guide addresses common issues encountered during protein modification experiments with this compound, focusing on the identification of unexpected side reactions.

Problem Possible Cause Recommended Solution
Unexpected mass shift detected by mass spectrometry, not corresponding to lysine modification. Side reaction with other amino acid residues (Tyrosine, Serine, Threonine, Cysteine, Histidine).1. Optimize Reaction pH: Ensure the reaction is performed within the optimal pH range for lysine modification (pH 8.0-10.0). Consider lowering the pH slightly if cysteine modification is suspected, or carefully increasing it if hydroxyl group modification is the goal, while monitoring for protein instability. 2. Vary Reagent Concentration: Use the lowest effective concentration of this compound to minimize off-target reactions. 3. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., on ice) can help to control the extent of modification and reduce side reactions. 4. Perform Amino Acid Analysis: Hydrolyze the modified protein and analyze the amino acid composition to identify any modified residues other than lysine. 5. Tandem Mass Spectrometry (MS/MS) Analysis: Use MS/MS to pinpoint the exact site of modification on the peptide backbone.[3][4]
Loss of protein activity or aggregation after modification. 1. Modification of critical lysine residues in the active site or at protein-protein interfaces. 2. Significant modification of other functionally important residues. 3. Protein denaturation due to harsh reaction conditions (e.g., high pH, high reagent concentration).1. Differential Labeling: Protect the active site with a ligand or substrate during the modification reaction to prevent modification of critical residues. 2. Titrate Reagent: Perform a titration of this compound to find the optimal concentration that modifies accessible lysines without significantly impacting activity. 3. Screen Reaction Conditions: Test a range of pH values and temperatures to find conditions that maintain protein stability and function. 4. Characterize Modification Sites: Use mass spectrometry to identify which residues are being modified and correlate this with any observed functional changes.
Incomplete or low efficiency of lysine modification. 1. Hydrolysis of this compound: The reagent is susceptible to hydrolysis, especially at higher pH and temperature. 2. Inaccessible Lysine Residues: Some lysine residues may be buried within the protein structure and inaccessible to the reagent. 3. Suboptimal Reaction Buffer: The buffer may contain primary amines (e.g., Tris) that compete with lysine for the reagent.1. Use Fresh Reagent: Prepare this compound solutions immediately before use. 2. Denaturing Conditions (if applicable): If the goal is to modify all lysines, perform the reaction under denaturing conditions to expose buried residues. 3. Use a Non-Reactive Buffer: Employ buffers that do not contain primary amines, such as phosphate, borate, or HEPES buffers.[5]

Quantitative Data Summary

The extent of side reactions is highly dependent on the specific protein and reaction conditions. The following table provides a qualitative summary of the expected reactivity of different amino acid side chains with this compound under typical conditions (pH 8.0-10.0).

Amino Acid Residue Functional Group Relative Reactivity Potential Modification
Lysineε-AminoHighN-acetimidoylation
CysteineThiolModerate to HighS-acetimidoylation
HistidineImidazoleModerateN-acetimidoylation
TyrosinePhenolic HydroxylLow to ModerateO-acetimidoylation
Serine/ThreonineAliphatic HydroxylLowO-acetimidoylation

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.5). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound hydrochloride in the reaction buffer. A typical stock concentration is 1 M.

  • Reaction Incubation: Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 mM). The reaction is typically carried out at room temperature or on ice for 1-2 hours.

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris buffer, to a final concentration of 50-100 mM. Alternatively, the reaction can be stopped by removing the excess reagent by dialysis or gel filtration against a suitable buffer.

  • Analysis: Analyze the modified protein using SDS-PAGE to check for changes in mobility and mass spectrometry to confirm the extent and sites of modification.

Protocol 2: Identification of this compound Adducts by Mass Spectrometry
  • Sample Preparation:

    • Take an aliquot of the modified and unmodified (control) protein.

    • Perform a buffer exchange into a volatile buffer (e.g., ammonium bicarbonate) if necessary.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (this step is crucial to prevent disulfide scrambling and to differentiate between native and modified cysteines).

    • Digest the protein into peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.

    • Specify the expected mass shift for acetimidoylation on lysine (+42.04695 Da) as a variable modification.

    • To identify potential side reactions, include the same mass shift as a variable modification on tyrosine, serine, threonine, cysteine, and histidine residues.

    • Manually validate the MS/MS spectra of peptides identified with unexpected modifications to confirm the site of the adduct.[6][7][8]

Visualizations

Reaction_Pathway cluster_lysine Primary Reaction cluster_side_reactions Side Reactions EA This compound Lysine Lysine (ε-NH2) EA->Lysine Tyr Tyrosine (-OH) EA->Tyr Ser_Thr Serine/Threonine (-OH) EA->Ser_Thr Cys Cysteine (-SH) EA->Cys His Histidine (Imidazole) EA->His Protein Protein Amidine Acetimidyl-Lysine Lysine->Amidine pH 8-10 O_Acetimidoyl O-Acetimidoyl Adduct Tyr->O_Acetimidoyl Ser_Thr->O_Acetimidoyl S_Acetimidoyl S-Acetimidoyl Adduct Cys->S_Acetimidoyl N_Acetimidoyl_His N-Acetimidoyl Adduct His->N_Acetimidoyl_His

Caption: Primary and potential side reactions of this compound with amino acid residues.

Troubleshooting_Workflow Start Experiment with this compound Unexpected_Result Unexpected Result? (e.g., mass shift, activity loss) Start->Unexpected_Result Check_Conditions Verify Reaction Conditions (pH, Temp, Reagent Conc.) Unexpected_Result->Check_Conditions Yes Success Successful Modification Unexpected_Result->Success No MS_Analysis Perform LC-MS/MS Analysis Check_Conditions->MS_Analysis Identify_Adducts Identify Modification Sites MS_Analysis->Identify_Adducts Optimize Optimize Reaction Protocol Identify_Adducts->Optimize Optimize->Start No_Issue No Yes_Issue Yes

Caption: Troubleshooting workflow for unexpected results in this compound modification.

References

Technical Support Center: Efficient Protein Amidination with Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein amidination using ethyl acetimidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their protein modification experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during protein amidination with this compound.

Question: Why is the efficiency of my amidination reaction low?

Answer: Low modification efficiency can be attributed to several factors. The most common issues are related to reaction pH, reagent quality, and competing reactions.

  • Suboptimal pH: The reaction of this compound with primary amines is highly pH-dependent. At neutral or acidic pH, hydrolysis of the imidoester is a significant competing reaction. To favor amidination, the reaction should be performed at an alkaline pH, typically between 8.0 and 10.0.[1]

  • Reagent Instability: this compound is susceptible to hydrolysis, especially in aqueous solutions. It is crucial to use a fresh, high-quality reagent and to prepare solutions immediately before use.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues for reaction with this compound, thereby reducing the modification efficiency.[2]

  • Insufficient Molar Excess: The concentration of this compound should be in sufficient molar excess over the concentration of accessible primary amine groups on the protein.

Question: My protein precipitates during the amidination reaction. What can I do?

Answer: Protein precipitation during chemical modification is often a result of changes in the protein's surface charge and/or conformational instability.

  • Optimize Protein Concentration: High protein concentrations can increase the likelihood of aggregation and precipitation. Try reducing the protein concentration.

  • Adjust Buffer Conditions: The choice of buffer can significantly impact protein stability. Consider using a buffer system in which your protein is known to be stable. The ionic strength of the buffer can also be optimized to improve solubility.

  • Incorporate Stabilizing Excipients: The addition of stabilizing agents such as glycerol, sucrose, or arginine to the reaction buffer can help prevent protein aggregation.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to decrease the rate of potential denaturation and aggregation.

Question: I am observing non-specific modifications or cross-linking. How can I prevent this?

Answer: While this compound is relatively specific for primary amines, non-specific reactions or cross-linking can occur, especially at high reagent concentrations.

  • Optimize Reagent Concentration: Using a very high molar excess of this compound can lead to modification of other nucleophilic residues or intramolecular/intermolecular cross-linking. It is recommended to perform a titration of the reagent concentration to find the optimal balance between modification efficiency and specificity.

  • Control Reaction Time: Longer reaction times can increase the chance of side reactions. Monitor the reaction progress and quench it once the desired level of modification is achieved.

  • Purity of the Reagent: Impurities in the this compound reagent could potentially lead to unexpected side reactions. Ensure you are using a high-purity reagent. Imidoesters have been reported to cause cross-linking of both phospholipids and proteins in cell membranes.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for protein amidination with this compound?

A1: The optimal pH for amidination with imidoesters is in the alkaline range, typically between 8.0 and 10.0. In this pH range, the rate of the desired amidination reaction is significantly higher than the rate of the competing hydrolysis reaction.[1]

Q2: What buffers should I use for the amidination reaction?

A2: It is critical to use buffers that do not contain primary amines. Good choices include borate, bicarbonate/carbonate, or HEPES buffers. Avoid using Tris or glycine buffers as they will react with the this compound.[2]

Q3: How should I prepare and store my this compound solution?

A3: this compound hydrochloride is a solid that should be stored in a desiccator. Due to its instability in aqueous solutions, it is best to prepare the solution immediately before use. Dissolve the required amount in the reaction buffer shortly before adding it to the protein solution.

Q4: How can I quench the amidination reaction?

A4: The reaction can be quenched by adding a reagent containing a primary amine, such as Tris or glycine, to consume the excess this compound. Alternatively, the reaction can be stopped by removing the excess reagent through dialysis or buffer exchange into a neutral pH buffer.

Q5: How can I determine the extent of protein amidination?

A5: The extent of modification can be assessed using several techniques:

  • Mass Spectrometry: This is a powerful method to determine the exact number and location of modified lysine residues.[4][5][6][7]

  • TNBS Assay (Trinitrobenzenesulfonic acid): This colorimetric assay quantifies the number of remaining free primary amines after the reaction.

  • SDS-PAGE: A shift in the protein's migration pattern on an SDS-PAGE gel can indicate a change in mass and/or charge due to modification.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Amidination with this compound

ParameterRecommended RangeNotes
pH 8.0 - 10.0Alkaline pH favors the amidination reaction over hydrolysis.[1]
Buffer Borate, Bicarbonate, HEPESAvoid buffers with primary amines (e.g., Tris, Glycine).[2]
Temperature 4°C - 25°CLower temperatures can help maintain protein stability.
Molar Excess of Reagent 10-fold to 100-fold over primary aminesThe optimal ratio should be determined empirically for each protein.
Reaction Time 30 minutes - 4 hoursMonitor reaction progress to avoid over-modification.

Experimental Protocols

Detailed Methodology for Protein Amidination

This protocol provides a general guideline for the chemical modification of a protein using this compound. The conditions may need to be optimized for your specific protein of interest.

  • Protein Preparation:

    • Dissolve or dialyze the protein into an appropriate amine-free buffer (e.g., 50 mM sodium borate, pH 8.5) to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is clear and free of precipitates. If necessary, centrifuge or filter the solution.

  • Reagent Preparation:

    • Immediately before starting the reaction, weigh out the required amount of this compound hydrochloride.

    • Dissolve the this compound hydrochloride in the reaction buffer to the desired stock concentration.

  • Amidination Reaction:

    • Add the freshly prepared this compound solution to the protein solution while gently stirring. The final molar excess of the reagent over the protein's primary amines should be determined based on preliminary experiments.

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) with gentle agitation.

  • Reaction Quenching:

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of approximately 100 mM.

    • Incubate for an additional 15-30 minutes to ensure all excess this compound is consumed.

  • Removal of Excess Reagent and Byproducts:

    • Remove the excess reagent, quenching agent, and reaction byproducts by dialysis, diafiltration, or size-exclusion chromatography using a suitable buffer for your downstream application.

  • Analysis of Modification:

    • Determine the extent of amidination using one of the methods described in the FAQs (e.g., mass spectrometry, TNBS assay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer reaction Incubate at Controlled pH & Temp protein_prep->reaction reagent_prep Fresh this compound Solution reagent_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Protein (Dialysis/SEC) quench->purify analysis Analyze Modification (MS, TNBS) purify->analysis

Caption: Experimental workflow for protein amidination with this compound.

troubleshooting_logic cluster_solutions_yield Low Yield Solutions cluster_solutions_precip Precipitation Solutions cluster_solutions_nonspecific Non-Specific Mod Solutions start Start Amidination issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes end Successful Modification issue->end No precipitation Precipitation? low_yield->precipitation No check_ph Increase pH (8.0-10.0) low_yield->check_ph Yes non_specific Non-specific Mod? precipitation->non_specific No lower_conc Lower Protein Concentration precipitation->lower_conc Yes optimize_reagent Optimize Reagent Concentration non_specific->optimize_reagent Yes non_specific->end No fresh_reagent Use Fresh Reagent check_ph->fresh_reagent check_buffer Use Amine-Free Buffer fresh_reagent->check_buffer increase_excess Increase Molar Excess check_buffer->increase_excess increase_excess->issue add_stabilizers Add Stabilizers (Glycerol) lower_conc->add_stabilizers lower_temp Lower Reaction Temperature add_stabilizers->lower_temp lower_temp->issue optimize_time Optimize Reaction Time optimize_reagent->optimize_time optimize_time->issue

Caption: Troubleshooting logic for protein amidination experiments.

References

Troubleshooting low yield in ethyl acetimidate-mediated cross-linking.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in ethyl acetimidate-mediated cross-linking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound-mediated cross-linking procedures.

Q1: Why is my cross-linking yield with this compound consistently low?

Low cross-linking yield can stem from several factors. The most common culprits include suboptimal reaction conditions, reagent degradation, and the presence of interfering substances in your reaction buffer. A systematic troubleshooting approach, as outlined below, is the most effective way to identify and resolve the issue.

Q2: How does pH affect the efficiency of the cross-linking reaction?

The pH of the reaction buffer is a critical parameter for successful cross-linking with this compound. Imidoester cross-linkers, such as this compound, react most efficiently with primary amines at an alkaline pH. As the pH becomes more alkaline, the reactivity with amines increases. For optimal results, the reaction should be performed in a buffer with a pH between 8.0 and 10.0.[1] Reactions conducted at a pH below 8.0 may result in significantly lower yields.

Q3: Which buffers are compatible with this compound cross-linking?

The choice of buffer is crucial to avoid unwanted side reactions that can quench the cross-linker. Amine-containing buffers, such as Tris or glycine, are incompatible with the cross-linking reaction itself because they contain primary amines that will compete with the target protein for reaction with the this compound.[1][2] However, these buffers are ideal for quenching the reaction once it is complete.[2][3]

Recommended Buffers for Reaction:

  • Phosphate-buffered saline (PBS)

  • Borate buffer[1]

  • HEPES buffer

Buffers for Quenching:

  • Tris-HCl

  • Glycine

Q4: My this compound reagent may be old. How can I check its activity?

This compound hydrochloride is sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity.[4][5] It is crucial to store the reagent in a cool, dry place and to keep the container tightly sealed.[4][5] To test the reactivity of your reagent, you can perform a small-scale control reaction with a known protein that has accessible primary amines.

Q5: How can I optimize the concentration of this compound for my experiment?

The optimal molar excess of this compound to your protein of interest may need to be determined empirically.[2] A good starting point is a 20- to 50-fold molar excess.[3] If you are observing low yield, consider performing a titration experiment with varying concentrations of the cross-linker to find the optimal ratio for your specific application. Too low a concentration may result in insufficient cross-linking, while an excessively high concentration can lead to unwanted protein polymerization and precipitation.

Q6: What is the appropriate procedure for quenching the cross-linking reaction?

To stop the cross-linking reaction, a quenching buffer containing a high concentration of primary amines should be added.[2][3] This will consume any unreacted this compound. A final concentration of 10-20 mM Tris or a similar concentration of glycine is typically sufficient.[2]

Data Presentation

The following table summarizes key quantitative parameters for optimizing your this compound-mediated cross-linking experiments.

ParameterRecommended Range/ValueNotes
Reaction pH 8.0 - 10.0Efficiency increases with alkalinity.[1]
Molar Excess of Cross-linker 20 to 500-fold over proteinOptimal ratio should be determined empirically.[3]
Reaction Temperature Room Temperature or 4°CLower temperatures may require longer incubation times.
Reaction Time 30 minutes to 2 hoursCan be optimized based on protein concentration and reactivity.
Quenching Agent Concentration 10 - 20 mM (final)Tris or Glycine are commonly used.[2]

Experimental Protocols

Standard Protocol for this compound-Mediated Protein Cross-Linking

This protocol provides a general workflow for cross-linking two interacting proteins. Optimization of reagent concentrations and incubation times may be necessary for specific applications.

Materials:

  • This compound Hydrochloride

  • Amine-free reaction buffer (e.g., PBS, Borate buffer, pH 8.5)

  • Purified protein samples

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Buffer Exchange: Ensure your protein samples are in an amine-free reaction buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Prepare Cross-linker Solution: Immediately before use, dissolve the this compound hydrochloride in the reaction buffer to the desired concentration.

  • Initiate Cross-linking: Add the freshly prepared this compound solution to your protein mixture. The final concentration of the cross-linker should be in a 20- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. Gentle mixing during incubation can improve efficiency.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. Incubate for an additional 15 minutes at room temperature.

  • Remove Excess Reagents: Remove unreacted cross-linker and quenching buffer components by dialysis or using a desalting column.

  • Analysis: Analyze the cross-linked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

Reaction Mechanism of this compound with a Primary Amine

ReactionMechanism cluster_reactants Reactants cluster_products Products EA This compound Amidine Amidine Bond (Protein-N=C-Protein) EA->Amidine + Amine Primary Amine (Protein-NH2) Amine->Amidine Ethanol Ethanol Amidine->Ethanol -

Caption: Reaction of this compound with a primary amine to form a stable amidine bond.

Troubleshooting Workflow for Low Cross-Linking Yield

TroubleshootingWorkflow Start Low Cross-Linking Yield Observed CheckReagent Is the this compound fresh and stored correctly? Start->CheckReagent CheckBuffer Is the reaction buffer amine-free and at the correct pH (8.0-10.0)? CheckReagent->CheckBuffer Yes SolutionReagent Use fresh, anhydrous this compound. CheckReagent->SolutionReagent No CheckConcentration Is the molar excess of the cross-linker optimized? CheckBuffer->CheckConcentration Yes SolutionBuffer Use an appropriate amine-free buffer (e.g., PBS, Borate) and adjust pH. CheckBuffer->SolutionBuffer No CheckQuenching Is the quenching step effective? CheckConcentration->CheckQuenching Yes SolutionConcentration Perform a titration to determine the optimal cross-linker concentration. CheckConcentration->SolutionConcentration No SolutionQuenching Ensure quenching buffer (e.g., Tris, Glycine) is added at the correct final concentration. CheckQuenching->SolutionQuenching No Success Improved Yield CheckQuenching->Success Yes SolutionReagent->CheckBuffer SolutionBuffer->CheckConcentration SolutionConcentration->CheckQuenching SolutionQuenching->Success

Caption: A step-by-step guide to troubleshooting low yield in this compound cross-linking.

References

Technical Support Center: Protein Modification & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein modifications, specifically focusing on the removal of excess ethyl acetimidate from a protein sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein research?

This compound is a chemical reagent used for the modification of proteins. Specifically, it is an imidoester that reacts with primary amino groups, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of a polypeptide chain. This reaction, known as amidination, results in the conversion of the positively charged amino group to a positively charged acetimidonyl group. A key advantage of this modification is that it preserves the overall positive charge of the modified residue, which can be important for maintaining protein structure and function[1].

Q2: How do I stop the reaction of this compound with my protein?

To stop the reaction, a quenching agent should be added to the reaction mixture. Common quenching agents for imidoester reactions include buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][3][4] These molecules contain primary amines that will react with and consume any excess this compound, preventing further modification of the protein. Adding Tris or glycine to a final concentration of 20-50 mM is a common practice to effectively quench the reaction.[3]

Q3: What are the primary methods for removing excess this compound and quenching agents from my protein sample?

The most common and effective methods for removing small molecules like this compound and quenching agents from a protein sample are based on size differences between the protein and the small molecules. These methods include:

  • Dialysis: A technique that involves placing the protein sample in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO) that allows small molecules to diffuse out into a larger volume of buffer, while retaining the larger protein molecules.[5]

  • Diafiltration (Buffer Exchange): An ultrafiltration-based method where the protein solution is continuously diluted with a new buffer and simultaneously concentrated. This process effectively "washes" away the small molecules.

  • Size Exclusion Chromatography (SEC) / Desalting: A chromatographic technique that separates molecules based on their size. The protein sample is passed through a column packed with a porous resin. Larger molecules (the protein) pass through the column more quickly, while smaller molecules (this compound, quenching agents, salts) enter the pores of the resin and are eluted later.[5]

Troubleshooting Guides

Problem 1: Low Protein Recovery After Removal of Excess Reagent
Possible Cause Troubleshooting Step
Protein Precipitation This compound modification can sometimes alter protein solubility. Ensure the buffer used for dialysis, diafiltration, or SEC is optimal for your protein's stability (pH, ionic strength).
Incorrect MWCO for Dialysis/Diafiltration If the molecular weight cut-off (MWCO) of the membrane is too close to the molecular weight of your protein, you may lose some of your protein. Use a membrane with an MWCO that is significantly smaller than your protein of interest.
Non-specific Adsorption to Chromatography Resin Some proteins can interact with the size exclusion chromatography resin. Consider using a different type of resin or adding a small amount of a non-ionic detergent to the buffer to minimize non-specific binding.
Sample Handling Errors Minimize the number of transfer steps to reduce sample loss. Ensure all equipment is properly rinsed to recover any adhered protein.
Problem 2: Incomplete Removal of this compound or Quenching Agent
Possible Cause Troubleshooting Step
Insufficient Buffer Exchange in Dialysis Increase the volume of the dialysis buffer and the number of buffer changes. A common recommendation is to use a buffer volume that is at least 100 times the sample volume and to perform at least two to three buffer changes.
Suboptimal Parameters for Diafiltration Increase the number of diafiltration cycles (dilution and concentration steps). Typically, 5-10 volume exchanges are sufficient for complete removal of small molecules.
Inadequate Resolution in Size Exclusion Chromatography Use a longer SEC column or a resin with a smaller particle size to improve the separation between your protein and the small molecules. Ensure the sample volume is a small fraction of the total column volume for optimal resolution.

Experimental Protocols & Methodologies

Protocol 1: Quenching the this compound Reaction
  • After the desired incubation time for the protein modification reaction with this compound, prepare a stock solution of a quenching agent. A 1 M solution of Tris-HCl, pH 7.5, or a 1 M glycine solution is recommended.

  • Add the quenching agent stock solution to the reaction mixture to achieve a final concentration of 20-50 mM.[3]

  • Incubate the mixture for an additional 30-60 minutes at room temperature to ensure complete quenching of the excess this compound.

Protocol 2: Removal of Excess Reagents by Dialysis
  • Select a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 3-4 times smaller than the molecular weight of your protein to ensure its retention.

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load the quenched protein sample into the dialysis tubing or cassette and securely close it.

  • Place the dialysis bag in a beaker containing a large volume of the desired final buffer (at least 100 times the sample volume).

  • Stir the buffer gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours.

  • Change the dialysis buffer at least two more times, with each dialysis step lasting at least 4 hours. An overnight dialysis step is also common.

Protocol 3: Removal of Excess Reagents by Size Exclusion Chromatography (Desalting)
  • Choose a desalting column with an appropriate exclusion limit for your protein.

  • Equilibrate the column with at least 5 column volumes of the desired final buffer.

  • Load the quenched protein sample onto the column. The sample volume should not exceed 30% of the column bed volume for optimal separation.

  • Elute the protein with the equilibration buffer. The larger protein will pass through the column in the void volume and elute first.

  • Collect the fractions containing your purified protein. The smaller molecules (excess this compound, quenching agent, and salts) will elute later.

Data Presentation

Table 1: Comparison of Methods for Removing Small Molecules from Protein Samples

Method Principle Typical Protein Recovery Time Required Pros Cons
Dialysis Diffusion across a semi-permeable membrane>90%12-48 hoursGentle on the protein, can handle large sample volumes.Slow, requires large volumes of buffer.
Diafiltration Ultrafiltration with buffer exchange>95%1-3 hoursFast, can concentrate the sample simultaneously.May cause protein aggregation at high concentrations.
Size Exclusion Chromatography Separation by size>95%15-30 minutesFast, provides good separation, can be automated.Sample dilution, potential for non-specific adsorption.

Visualizations

Experimental Workflow for this compound Removal

The following diagram illustrates the general workflow for modifying a protein with this compound, quenching the reaction, and subsequently removing the excess reagents.

experimental_workflow cluster_removal Removal Methods start Protein Sample reaction Incubate with This compound start->reaction quench Add Quenching Agent (e.g., Tris or Glycine) reaction->quench removal Removal of Excess Reagents quench->removal end Purified Protein dialysis Dialysis dialysis->end diafiltration Diafiltration diafiltration->end sec Size Exclusion Chromatography sec->end

Caption: General workflow for protein modification with this compound and subsequent purification.

Decision Tree for Choosing a Removal Method

This diagram provides a logical guide for selecting the most appropriate method for removing excess this compound based on experimental needs.

decision_tree start Need to remove excess This compound? is_sample_large Is the sample volume large (> 5 mL)? start->is_sample_large Yes no_action No action needed start->no_action No is_speed_critical Is speed a critical factor? is_sample_large->is_speed_critical No dialysis Use Dialysis is_sample_large->dialysis Yes need_concentration Do you also need to concentrate the sample? is_speed_critical->need_concentration No diafiltration Use Diafiltration is_speed_critical->diafiltration Yes need_concentration->diafiltration Yes sec Use Size Exclusion Chromatography need_concentration->sec No

Caption: Decision tree to guide the selection of a purification method.

References

Technical Support Center: Minimizing Non-specific Protein Modifications with Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of ethyl acetimidate in protein modification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific modifications and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it modify proteins?

This compound, specifically its hydrochloride salt, is a reagent used for the chemical modification of primary amine groups (-NH₂) in proteins. It reacts with the ε-amino group of lysine residues and the α-amino group at the N-terminus. This reaction, known as amidination, converts the primary amine into an acetimidoyl group, which retains a positive charge at physiological pH. This charge preservation is a key advantage as it often maintains the native-like conformation and solubility of the modified protein.

Q2: What are the main advantages of using this compound over other amine-reactive reagents like NHS esters?

This compound offers the significant advantage of preserving the positive charge of the modified amine groups. In contrast, reagents like N-hydroxysuccinimide (NHS) esters result in an amide bond, neutralizing the positive charge of the lysine side chain. This charge neutralization can sometimes lead to protein aggregation or conformational changes.

Q3: What are the primary causes of non-specific modifications with this compound?

Non-specific modifications with this compound primarily arise from two sources:

  • Reaction with other nucleophilic residues: Besides primary amines, other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, or the thiol group of cysteine, can potentially react, although this is less favorable than the reaction with amines.

  • Hydrolysis of the reagent: this compound is susceptible to hydrolysis, which becomes more rapid at higher pH values. The hydrolysis product is unreactive and its presence can lead to inefficient labeling and may complicate purification.

Q4: How can I minimize non-specific modifications?

Minimizing non-specific modifications can be achieved by carefully controlling the reaction conditions. Key parameters include:

  • pH: Performing the reaction at an optimal pH (typically between 8.0 and 9.0) favors the reaction with primary amines over hydrolysis and reactions with other nucleophiles.

  • Temperature: Lowering the reaction temperature can help to reduce the rate of side reactions and hydrolysis.

  • Reagent Concentration: Using the lowest effective concentration of this compound can minimize off-target reactions.

  • Reaction Time: Optimizing the incubation time ensures sufficient modification of the target amines while limiting the extent of non-specific reactions.

Q5: How can I quench the this compound reaction?

The reaction can be effectively quenched by adding a reagent containing a primary amine, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These molecules react with any excess this compound, preventing further modification of the protein.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or No Protein Modification 1. Hydrolyzed this compound: The reagent is moisture-sensitive and may have degraded. 2. Incorrect pH: The reaction pH is too low, leading to protonation of the primary amines and reduced nucleophilicity. 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the reagent.1. Use fresh, high-quality this compound hydrochloride and prepare solutions immediately before use. 2. Ensure the reaction buffer is at the optimal pH range of 8.0-9.0. 3. Use a non-amine-containing buffer such as sodium borate or HEPES.
Protein Aggregation or Precipitation 1. High Degree of Modification: Excessive modification can alter the protein's surface properties. 2. Conformational Changes: Although charge is preserved, extensive modification may still induce structural changes. 3. Incorrect Buffer Conditions: Suboptimal buffer composition or ionic strength.1. Reduce the molar excess of this compound and/or the reaction time. 2. Perform a titration of the reagent to find the optimal modification level that maintains solubility. 3. Screen different buffer conditions, including varying ionic strength and the addition of stabilizing excipients.
Non-specific Modification Observed (e.g., by Mass Spectrometry) 1. Reaction pH is too high: High pH increases the reactivity of other nucleophilic side chains and the rate of hydrolysis. 2. Prolonged Reaction Time: Longer incubation times can lead to the accumulation of off-target modifications. 3. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.1. Lower the reaction pH to be within the optimal 8.0-9.0 range. 2. Perform a time-course experiment to determine the optimal reaction time. 3. Conduct the reaction at a lower temperature (e.g., 4°C or on ice).
Heterogeneous Product Mixture 1. Multiple Reactive Sites: Proteins typically have multiple lysine residues with varying accessibility and reactivity. 2. Inconsistent Reaction Conditions: Variations in temperature, pH, or reagent concentration between experiments.1. This is an inherent characteristic of amine-reactive labeling. For site-specific modification, consider alternative strategies. 2. Maintain strict control over all reaction parameters to ensure reproducibility.

Data Presentation

Table 1: Comparison of Amine-Reactive Reagents

FeatureThis compoundNHS Esters
Target Group Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)
Resulting Bond AmidineAmide
Charge of Modified Group Positive (preserved)Neutral (lost)
Optimal Reaction pH 8.0 - 9.07.2 - 8.5[1]
Primary Side Reaction HydrolysisHydrolysis
Reversibility Reversible under specific conditionsGenerally considered stable

Table 2: Factors Influencing Non-Specific Modification with this compound

ParameterEffect on SpecificityRecommendation for Minimizing Non-specificity
pH Higher pH increases reactivity with other nucleophiles and hydrolysis rate.Maintain pH in the optimal range of 8.0-9.0.
Temperature Higher temperature increases the rate of side reactions.Perform reactions at 4°C or on ice.
Reagent Concentration Higher concentrations increase the likelihood of off-target reactions.Use the lowest effective molar excess of the reagent.
Reaction Time Longer times can lead to the accumulation of non-specific products.Optimize the reaction time through a time-course experiment.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol provides a starting point for the amidination of a protein. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM Sodium Borate, pH 8.5)

  • This compound Hydrochloride

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).

    • Equilibrate the protein solution to the reaction temperature (e.g., 4°C or room temperature).

  • Reagent Preparation:

    • Immediately before use, dissolve this compound hydrochloride in the reaction buffer to a stock concentration of approximately 1 M.

  • Modification Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting point is a 20-fold molar excess of reagent over the total number of primary amines on the protein.

    • Incubate the reaction mixture for a predetermined time (e.g., 1-2 hours) at the chosen temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes to ensure all excess this compound is consumed.[2]

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Analytical Method for Assessing Protein Modification

Mass Spectrometry (LC-MS/MS):

  • Sample Preparation:

    • Take an aliquot of the purified, modified protein.

    • Perform in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass of an acetimidoyl group is +41.026 Da. Search the MS/MS data for this mass shift on lysine residues and the N-terminus.

  • Data Analysis:

    • Utilize proteomics software to identify and quantify the modified peptides. This will provide information on the sites and extent of modification.

Amino Acid Analysis:

  • Sample Preparation:

    • Acid hydrolyze a known amount of the modified protein.

  • Analysis:

    • Analyze the amino acid composition using a dedicated amino acid analyzer or by a suitable derivatization and chromatography method.

    • The amidinated lysine will not be detected as lysine. The decrease in the amount of lysine compared to an unmodified control can be used to quantify the extent of modification.[3][4]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Modification Modification (pH 8.0-9.0) Protein->Modification Reagent Freshly Prepared This compound Reagent->Modification Quenching Quenching (Tris or Glycine) Modification->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis LC-MS/MS or Amino Acid Analysis Purification->Analysis

Caption: Experimental workflow for protein modification with this compound.

troubleshooting_logic Start Problem Encountered LowMod Low/No Modification? Start->LowMod Aggregation Aggregation? LowMod->Aggregation No CheckReagent Check Reagent Freshness & Buffer Composition LowMod->CheckReagent Yes NonSpecific Non-Specific Modification? Aggregation->NonSpecific No ReduceConc Reduce Reagent Concentration & Time Aggregation->ReduceConc Yes OptimizepH Optimize pH (8.0-9.0) NonSpecific->OptimizepH Yes CheckReagent->OptimizepH ControlTemp Lower Reaction Temperature OptimizepH->ControlTemp End Problem Resolved OptimizepH->End ReduceConc->End ControlTemp->End

Caption: Troubleshooting logic for this compound protein modification.

References

Strategies to control the extent of lysine modification by ethyl acetimidate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling lysine modification by ethyl acetimidate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired levels of protein modification. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of lysine modification by this compound?

This compound reacts with the primary amino group (ε-amino group) of lysine residues in a process called amidination. This reaction converts the positively charged amino group into a positively charged acetimidinyl group, thus preserving the overall charge of the protein at physiological pH. The reaction proceeds via nucleophilic attack of the deprotonated lysine amine on the imidate ester.

Q2: Why is it important to control the extent of lysine modification?

The extent of lysine modification can significantly impact a protein's structure, function, and stability. Uncontrolled modification can lead to:

  • Loss of biological activity: If lysines in the active site or critical binding regions are modified.

  • Protein aggregation: Due to significant changes in surface properties.

  • Altered immunogenicity: Modification can introduce new epitopes.

  • Variability in drug conjugates: Inconsistent modification levels in antibody-drug conjugates (ADCs) can affect efficacy and safety.

Q3: What are the key parameters to control the extent of lysine modification?

The primary parameters to control the reaction are:

  • pH of the reaction buffer: This is a critical factor influencing the reactivity of lysine.

  • Stoichiometry: The molar ratio of this compound to protein/lysine residues.

  • Reaction Temperature: Influences the rate of the reaction.

  • Reaction Time: The duration of the incubation period.

Troubleshooting Guides

Problem 1: Low or Incomplete Modification

Possible Causes & Solutions

Possible CauseRecommended Solution
Incorrect pH The ε-amino group of lysine needs to be deprotonated to be nucleophilic. Ensure the reaction pH is in the optimal range of 8.0-9.0. A pH that is too low will result in a protonated, unreactive amino group.[1]
Insufficient this compound Increase the molar excess of this compound. A 20-fold molar excess of the modifying reagent over the protein is a common starting point, but this may need to be optimized for your specific protein.
Short Reaction Time Extend the incubation time. Monitor the reaction progress over time using a suitable analytical method like mass spectrometry to determine the optimal duration.
Low Reaction Temperature Increase the reaction temperature. Reactions are often carried out at room temperature, but gentle heating (e.g., to 37°C) can increase the reaction rate.[2][3] However, be mindful of protein stability at higher temperatures.
Reagent Instability This compound can be sensitive to moisture. Use a fresh, high-quality reagent and handle it in a dry environment.
Problem 2: Excessive or Non-specific Modification

Possible Causes & Solutions

Possible CauseRecommended Solution
High pH A very high pH (>9.5) can lead to side reactions and potential protein denaturation, exposing more lysine residues than desired. Maintain the pH within the optimal 8.0-9.0 range.
Large Excess of this compound Reduce the molar ratio of this compound to protein. Perform a titration experiment to find the optimal stoichiometry for the desired level of modification.
Long Reaction Time Decrease the incubation time. Quench the reaction at different time points to find the ideal duration.
High Reaction Temperature Lower the reaction temperature to slow down the reaction rate and gain better control.
Problem 3: Protein Precipitation or Aggregation

Possible Causes & Solutions

Possible CauseRecommended Solution
Solvent/Buffer Incompatibility Ensure the protein is stable and soluble in the chosen reaction buffer. The addition of this compound, which is often dissolved in an organic co-solvent, should be done slowly and with gentle mixing.
Extensive Modification A high degree of modification can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the extent of modification by adjusting the reaction parameters (see Problem 2).
Protein Instability The reaction conditions (pH, temperature) may be destabilizing your protein. Consider using a stabilizing agent if compatible with the reaction.

Experimental Protocols

General Protocol for Controlled Lysine Modification

This protocol provides a starting point for optimizing the controlled modification of lysine residues.

  • Protein Preparation:

    • Prepare the protein in a suitable buffer, for example, 50 mM HEPES at pH 7.5.

    • If necessary, perform a buffer exchange to remove any primary amine-containing substances (e.g., Tris buffer).

  • Reagent Preparation:

    • Prepare a fresh stock solution of this compound hydrochloride in a non-aqueous solvent like DMSO or ethanol immediately before use.

  • Reaction Setup:

    • Adjust the pH of the protein solution to the desired value (e.g., pH 8.5) using a suitable buffer (e.g., sodium borate or sodium bicarbonate).

    • Add the desired molar excess of the this compound solution to the protein solution with gentle stirring.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours).

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent that contains a primary amine, such as a 2-fold molar excess of glycine or Tris buffer over the initial amount of this compound. Incubate for 1 hour on ice.

  • Removal of Excess Reagents:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.

Analytical Method: Quantifying the Extent of Modification by Mass Spectrometry

Mass spectrometry is a powerful tool to determine the degree of lysine modification.

  • Sample Preparation:

    • Take an aliquot of the modified protein and digest it into peptides using a protease like trypsin. Note that amidinated lysines are generally resistant to trypsin cleavage.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the modified and unmodified peptides. The extent of modification for a specific lysine residue can be calculated as the ratio of the intensity of the modified peptide to the sum of the intensities of the modified and unmodified peptides.

    • Global modification levels can be estimated by observing the mass shift of the intact protein using techniques like MALDI-TOF.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange) reaction_setup Reaction Setup (pH, Stoichiometry) protein_prep->reaction_setup reagent_prep Reagent Preparation (Fresh this compound) reagent_prep->reaction_setup incubation Incubation (Time, Temperature) reaction_setup->incubation quenching Quenching (e.g., Glycine) incubation->quenching purification Purification (Dialysis/SEC) quenching->purification ms_analysis Mass Spectrometry (LC-MS/MS) purification->ms_analysis data_analysis Data Analysis (Quantification) ms_analysis->data_analysis

Caption: Experimental workflow for controlled lysine modification.

logical_relationship control_params Control Parameters ph pH control_params->ph stoichiometry Stoichiometry control_params->stoichiometry temperature Temperature control_params->temperature time Time control_params->time outcome Extent of Modification ph->outcome stoichiometry->outcome temperature->outcome time->outcome

Caption: Key parameters influencing the extent of lysine modification.

References

Overcoming solubility issues of ethyl acetimidate in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with ethyl acetimidate, particularly its solubility in aqueous buffers for protein modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a chemical reagent used for the modification of proteins. Specifically, it reacts with primary amine groups, such as the side chain of lysine residues, to form an amidine linkage. This modification is often employed in crosslinking studies to understand protein-protein interactions and subunit structures. The more commonly used form of this reagent is its hydrochloride salt, this compound hydrochloride, due to its enhanced stability and solubility in aqueous solutions.[1]

Q2: What is the solubility of this compound hydrochloride in aqueous solutions?

Q3: Why is my this compound hydrochloride not dissolving properly in my buffer?

If you are experiencing solubility issues, consider the following:

  • Purity of the Reagent: Ensure you are using a high-purity grade of this compound hydrochloride.

  • Buffer Composition: While soluble in most aqueous buffers, unforeseen interactions with specific buffer components could potentially reduce solubility.

  • pH of the Buffer: The pH of the buffer can influence the stability and solubility of the reagent. For protein modification, a pH range of 8.0-9.0 is generally recommended for the reaction itself.[2]

  • Temperature: Solubility can be temperature-dependent. Ensure your buffer is at room temperature unless the protocol specifies otherwise.

Q4: Which buffers should I use for my protein modification experiment with this compound?

It is critical to use amine-free buffers for your reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target protein, leading to a significant reduction in modification efficiency.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate buffers

  • Triethanolamine buffer[3]

Always ensure the final pH of the reaction mixture is between 8.0 and 9.0 for optimal amidination.[2]

Q5: How stable is this compound in aqueous buffers?

This compound is susceptible to hydrolysis in aqueous solutions, which can reduce its reactivity over time. The rate of hydrolysis is dependent on both pH and temperature.[2][4] The hydrochloride salt is more stable than the free base. For best results, it is strongly recommended to prepare the this compound solution immediately before use. Do not store the reagent in solution for extended periods.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no protein modification/crosslinking. Hydrolysis of this compound: The reagent is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it inactive.Prepare the this compound solution fresh, immediately before adding it to your protein sample. Do not use pre-made stock solutions that have been stored.
Incorrect Reaction pH: The amidination reaction is most efficient at an alkaline pH.Ensure the pH of your final reaction mixture is between 8.0 and 9.0. At lower pH values, the rate of amidination decreases.[2]
Presence of Competing Amines: Buffers like Tris or glycine contain primary amines that will react with the this compound.Use an amine-free buffer such as PBS, HEPES, or borate buffer for your experiment.
Precipitation observed upon adding this compound to the protein solution. High Concentration of Reagent: Adding a very high concentration of the reagent might lead to localized precipitation.Add the this compound solution dropwise to the protein solution while gently vortexing to ensure rapid and even mixing.
Protein Instability: The change in ionic strength or the modification itself might be causing your protein to precipitate.Perform a pilot experiment with a lower concentration of this compound to assess its impact on your protein's solubility. Consider adding stabilizing agents like glycerol if compatible with your downstream application.
Inconsistent results between experiments. Hygroscopic Nature of the Reagent: this compound hydrochloride is hygroscopic and can absorb moisture from the air, leading to degradation.Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Weigh out the required amount quickly and securely reseal the vial.
Variability in pH: Small variations in the buffer pH can affect the rates of both amidination and hydrolysis.Prepare your buffers carefully and verify the pH before each experiment.

Experimental Protocols

Protocol: Preparation of this compound Hydrochloride Stock Solution

Materials:

  • This compound Hydrochloride

  • Amine-free buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound hydrochloride to come to room temperature before opening.

  • Weigh the desired amount of this compound hydrochloride in a microcentrifuge tube.

  • Add the appropriate volume of the amine-free buffer to achieve the desired stock solution concentration (e.g., 10-20 mg/mL).

  • Immediately vortex the solution until the reagent is completely dissolved.

  • Proceed to the protein modification step without delay. Do not store the stock solution.

Protocol: Protein Modification with this compound Hydrochloride

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • Freshly prepared this compound Hydrochloride stock solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Ensure your protein solution is in an appropriate amine-free buffer at the desired concentration.

  • Adjust the pH of the protein solution to 8.0-9.0 if necessary.

  • Add the freshly prepared this compound hydrochloride stock solution to the protein solution. A common starting point is a 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound.

  • Incubate for an additional 15-30 minutes.

  • The modified protein is now ready for downstream applications, such as SDS-PAGE analysis, or for buffer exchange to remove excess reagent and byproducts.

Visualizations

experimental_workflow Experimental Workflow for Protein Amidination prep_reagent Prepare Fresh this compound Solution in Amine-Free Buffer reaction Mix Reagent and Protein (e.g., 20-fold molar excess) prep_reagent->reaction prep_protein Prepare Protein Sample in Amine-Free Buffer (pH 8.0-9.0) prep_protein->reaction incubation Incubate at Room Temperature (1-2 hours) reaction->incubation quenching Quench Reaction (e.g., add Tris buffer) incubation->quenching downstream Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) quenching->downstream

Caption: A typical workflow for protein modification using this compound.

logical_relationship Key Factors for Successful Amidination success Successful Amidination reagent_quality High-Purity, Non-Hydrolyzed Reagent reagent_quality->success buffer_choice Amine-Free Buffer buffer_choice->success ph_control Optimal pH (8.0 - 9.0) ph_control->success fresh_prep Freshly Prepared Solution fresh_prep->reagent_quality

Caption: Critical parameters influencing the success of protein amidination.

References

Preventing aggregation of proteins during ethyl acetimidate treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent protein aggregation during ethyl acetimidate treatment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My protein is precipitating upon addition of this compound. What is the primary cause?

A1: Protein precipitation during this compound treatment can be multifactorial. The primary causes often revolve around suboptimal reaction conditions that compromise protein stability. Key factors include incorrect pH, high temperature, high protein concentration, and buffer components that are incompatible with the modification reaction. The modification of lysine residues itself can also alter the protein's isoelectric point (pI) and surface charge distribution, potentially leading to aggregation if the buffer pH is close to the new pI.[1][2]

Q2: What is the optimal pH for this compound treatment to minimize aggregation?

A2: The optimal pH for the reaction of this compound with primary amines (like the epsilon-amino group of lysine) is typically between 8.0 and 9.0.[2] This alkaline pH is a compromise: it facilitates the deprotonation of the lysine's amino group, making it nucleophilic and reactive, while aiming to maintain the structural integrity of the protein. However, every protein is different. If your protein is not stable at this pH, you may need to perform the reaction at a lower pH, which will slow down the reaction rate but may preserve the protein's native conformation. It is crucial to avoid a buffer pH that is close to the isoelectric point (pI) of your protein, as this is where proteins are least soluble.[1]

Q3: How does temperature affect the reaction and protein stability?

A3: Higher temperatures increase the rate of the amidination reaction but also increase the risk of protein denaturation and aggregation.[3][4] For most proteins, it is recommended to conduct the this compound treatment at a controlled low temperature, such as 4°C or on ice, to prioritize protein stability.[1] While the reaction will proceed more slowly, this approach significantly reduces the likelihood of aggregation.

Q4: Can I do anything to my protein sample before starting the this compound treatment to prevent aggregation?

A4: Yes, preparing your protein sample appropriately is crucial.

  • Initial Purity: Start with a highly pure protein sample. Contaminating proteins can sometimes co-precipitate.

  • Buffer Exchange: Ensure your protein is in a suitable buffer for the reaction. A buffer exchange step, such as dialysis or using a desalting column, can remove incompatible buffer components from previous purification steps.

  • Additives: Consider adding stabilizing excipients to your protein solution before initiating the modification.

Q5: What additives can I include in my reaction buffer to prevent protein aggregation?

A5: Several types of additives can help maintain protein solubility and stability during the this compound treatment. The choice of additive will depend on the specific characteristics of your protein.

Additive TypeExamplesTypical ConcentrationMechanism of Action
Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) for glycerol; 0.25-1 M for sugarsStabilize the native protein structure by being preferentially excluded from the protein surface.[1][5]
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by interacting with hydrophobic patches and charged regions on the protein surface.[1][5][]
Reducing Agents DTT, TCEP1-5 mMPrevent the formation of non-native disulfide bonds, which can lead to aggregation.[1][]
Non-denaturing Detergents Tween-20, CHAPS0.01-0.1% (v/v)Solubilize aggregation-prone intermediates without denaturing the protein.[1][5]
Chelating Agents EDTA1-5 mMIf metal ions might be contributing to aggregation (e.g., leaching from a purification column), EDTA can chelate them.[7]

Q6: My protein has a His-tag and was purified using Ni-NTA chromatography. Are there any special considerations?

A6: Yes. Nickel ions can sometimes leach from the Ni-NTA column during elution.[7] These free nickel ions can promote protein-protein interactions and aggregation, especially at high protein concentrations.[7] It is advisable to perform a dialysis or buffer exchange step to remove any leached nickel before proceeding with the this compound treatment. Alternatively, adding a chelating agent like EDTA to the collection tube during elution can sequester these ions.[7]

Q7: How can I remove aggregates if they have already formed?

A7: If aggregates have formed, you can attempt to remove them by centrifugation at high speed (e.g., >14,000 x g for 15-30 minutes at 4°C). The soluble, modified protein will remain in the supernatant. For more rigorous separation of soluble aggregates from the monomeric protein, size-exclusion chromatography (gel filtration) is recommended as a subsequent purification step.

Experimental Protocols

Protocol: this compound Treatment of a Protein with Minimized Aggregation

This protocol provides a general framework for the modification of protein lysine residues with this compound while minimizing the risk of aggregation.

Materials:

  • Purified protein solution (in a suitable buffer, e.g., PBS)

  • This compound hydrochloride

  • Reaction Buffer: 0.2 M triethanolamine, pH 8.5 (or another suitable buffer in the pH 8.0-9.0 range)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • (Optional) Stabilizing additives (e.g., L-Arginine, glycerol)

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Preparation of Protein Sample:

    • Ensure the initial protein sample is free of aggregates by centrifugation (14,000 x g for 15 min at 4°C).

    • Buffer exchange the protein into the Reaction Buffer. This can be done by dialysis overnight at 4°C or using a desalting column according to the manufacturer's instructions.

    • Adjust the protein concentration to 1-5 mg/mL. Lower concentrations can help reduce the chances of aggregation.[1]

    • (Optional) Add stabilizing additives to the protein solution and incubate for 15-30 minutes on ice.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound hydrochloride in the Reaction Buffer to the desired final concentration (e.g., a 10-50 fold molar excess over lysine residues). It is crucial to prepare this solution fresh as imidoesters are unstable in aqueous solutions.

  • Amidination Reaction:

    • Place the protein solution in a temperature-controlled environment (e.g., on ice or in a 4°C cold room).

    • Slowly add the freshly prepared this compound solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at 4°C for 2 hours. The reaction time may need to be optimized depending on the desired degree of modification.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM. The primary amines in the Tris buffer will react with and consume the excess this compound.

    • Incubate for an additional 30 minutes at 4°C.

  • Removal of Byproducts and Aggregates:

    • Centrifuge the reaction mixture at high speed (e.g., 14,000 x g for 30 min at 4°C) to pellet any insoluble aggregates that may have formed.

    • To remove excess reagents and reaction byproducts, and to exchange the modified protein into a suitable storage buffer, perform dialysis or use a desalting column.

    • For the highest purity and to separate any soluble oligomers from the monomeric modified protein, perform size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Amidination Reaction cluster_post_reaction 3. Post-Reaction Processing start Start with Purified Protein buffer_exchange Buffer Exchange into Reaction Buffer (pH 8.0-9.0) start->buffer_exchange add_stabilizers Optional: Add Stabilizing Additives (e.g., Arginine) buffer_exchange->add_stabilizers reaction Incubate at Low Temperature (e.g., 4°C) with Gentle Stirring add_stabilizers->reaction prep_reagent Prepare Fresh Ethyl Acetimidate Solution prep_reagent->reaction quench Quench Reaction with Tris Buffer reaction->quench centrifuge Centrifuge to Remove Insoluble Aggregates quench->centrifuge purify Purify via Dialysis or Size-Exclusion Chromatography centrifuge->purify final_product Soluble, Modified Protein purify->final_product

Caption: Workflow for this compound treatment with steps to minimize protein aggregation.

troubleshooting_logic cluster_conditions Check Reaction Conditions cluster_additives Consider Additives cluster_purification Post-Reaction Steps start Protein Aggregation Observed check_ph Is pH optimal (8.0-9.0) and not near pI? start->check_ph check_temp Was temperature kept low (e.g., 4°C)? start->check_temp check_conc Is protein concentration as low as feasible? start->check_conc add_amino_acids Add Amino Acids (Arginine, Glutamate) check_ph->add_amino_acids add_osmolyte Add Osmolytes (Glycerol, Sucrose) check_temp->add_osmolyte add_reducing Add Reducing Agent (DTT, TCEP) check_conc->add_reducing centrifuge High-Speed Centrifugation add_osmolyte->centrifuge add_amino_acids->centrifuge add_reducing->centrifuge sec Size-Exclusion Chromatography centrifuge->sec If soluble aggregates are suspected

Caption: Troubleshooting flowchart for addressing protein aggregation during this compound treatment.

References

Validation & Comparative

A Comparative Guide to Ethyl Acetimidate and Methyl Acetimidate for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ethyl acetimidate and mthis compound, two common reagents used for the chemical modification of proteins. The selection of an appropriate modification reagent is critical for understanding protein structure, function, and interactions. This document summarizes the performance of these two imidoesters, provides experimental protocols, and outlines a general workflow for their application in protein science.

Introduction to Acetimidate Reagents

This compound and mthis compound are imidoester reagents that react primarily with the ε-amino groups of lysine residues and the α-amino group of the N-terminus of proteins. This reaction, known as amidination, results in the formation of a stable acetimidonyl group. A key advantage of this modification is the retention of the positive charge at physiological pH, which often preserves the native conformation and biological activity of the protein.[1] This property makes acetimidates valuable tools for a variety of applications, including:

  • Structural Probing: Mapping the solvent accessibility of lysine residues to understand protein folding and tertiary structure.[2]

  • Cross-linking Studies: When used in their bifunctional forms (bis-imidoesters), they can cross-link interacting proteins to study protein complexes.[1]

  • Preventing Proteolysis: Modifying lysine residues can block cleavage sites for enzymes like trypsin, aiding in protein sequencing and analysis.

  • Altering Immunogenicity: Chemical modification of surface lysines can be used to modulate the immunogenic properties of proteins.

Performance Comparison: Ethyl vs. Mthis compound

Quantitative Data for Mthis compound

Studies on mthis compound have provided insights into its reaction kinetics, including its rate of hydrolysis (a competing reaction) and its rate of amidination with a model protein. The reaction rates are significantly influenced by pH and temperature.[3][4]

ParameterConditionValue/Observation
Amidination Rate Increasing pH (6.8 to 8.8)Rate of amidination increases.[3][4]
Increasing TemperatureRate of amidination significantly increases.[3][4]
Hydrolysis Rate Increasing pH (6.8 to 8.8)Rate of hydrolysis decreases.[3][4]
Increasing TemperatureRate of hydrolysis significantly increases.[3][4]
Ionic Strength No significant effect on either amidination or hydrolysis rates.[3][4]
Modification Stability Post-tryptic digestionThe amidino modification is stable to handling and does not act as a precursor to acetylation.

Note: Comparable quantitative kinetic data for this compound was not found in the reviewed literature, preventing a direct side-by-side numerical comparison.

Qualitative Comparison

FeatureThis compoundMthis compound
Reactivity Reacts with primary amines to form an N-ethylacetimidoyl group.Reacts with primary amines to form an N-methylacetimidoyl group.
Application Used for modifying lysine residues while preserving positive charge.[1] Suitable for mapping available lysyl residues in nucleoproteins.[1]Also used for modifying lysine residues with charge preservation. The resulting modification is stable.
Reversibility The acetimidoyl group can be removed under specific conditions (e.g., using methylamine buffers), making the modification reversible.Similar to this compound, the modification is reversible under the same conditions.
Structural Impact Extensive modification of chromatin with this compound showed a high degree of retention of the native structure.[1]The smaller methyl group is generally expected to have a minimal steric impact on protein structure.

Experimental Protocols

The following is a general protocol for the modification of a protein with either ethyl or mthis compound. The optimal conditions, particularly the molar excess of the reagent and reaction time, should be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound hydrochloride or Mthis compound hydrochloride

  • Reaction Buffer: e.g., 0.2 M sodium borate, pH 8.5-9.0 (Amine-free buffers such as borate or triethanolamine are recommended)

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is cold (4°C).

  • Reagent Preparation: Immediately before use, dissolve the acetimidate reagent in the cold reaction buffer. A stock solution of 1-2 M can be prepared. Imidoesters are susceptible to hydrolysis, so fresh preparation is crucial.

  • Modification Reaction: Add a desired molar excess of the acetimidate solution to the protein solution with gentle mixing. A starting point could be a 20 to 50-fold molar excess of reagent over the total number of primary amines in the protein.

  • Incubation: Incubate the reaction mixture at 4°C for 2-4 hours with gentle agitation. The reaction can also be performed at room temperature for a shorter duration (e.g., 1 hour), but this may increase the rate of hydrolysis of the reagent.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any excess acetimidate.

  • Purification: Remove excess reagents and byproducts by desalting, dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable one for downstream applications.

  • Analysis: The extent of modification can be determined by techniques such as mass spectrometry (observing the mass shift per modification) or by quantifying the remaining free amines using assays like the TNBS assay.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a protein modification experiment using an acetimidate reagent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein Solution in Amine-Free Buffer Mixing Mixing and Incubation (Controlled pH and Temp) Protein->Mixing Reagent Freshly Prepared Acetimidate Solution Reagent->Mixing Quenching Quenching (e.g., Tris or Glycine) Mixing->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Amidination Protein Amidination (Desired Reaction) pH->Amidination Higher pH (8-9) Favors Hydrolysis Reagent Hydrolysis (Competing Reaction) pH->Hydrolysis Lower pH (<8) Favors Temp Temperature Temp->Amidination Increases Rate Temp->Hydrolysis Increases Rate

References

A Comparative Guide to Protein Amidination: Evaluating Alternatives to Ethyl Acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. Amidination, the conversion of primary amines to amidines, stands out as a powerful technique for modulating protein charge, probing structural accessibility, and preparing proteins for conjugation. While ethyl acetimidate has been a traditional choice, a range of alternative reagents offers distinct advantages in terms of reaction efficiency, specificity, and the functional consequences for the modified protein. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform reagent selection for your specific research needs.

The primary targets for amidination are the ε-amino groups of lysine residues and the N-terminal α-amino group. A key advantage of this modification is the retention of the positive charge of the original amino group, which often minimizes significant alterations to the protein's isoelectric point and overall solubility.[1] This charge preservation is a critical feature that distinguishes amidination from other amine modification strategies, such as acylation with succinic anhydride, which results in a charge reversal from positive to negative.[2][3]

Comparative Analysis of Amidinating Reagents

The selection of an appropriate amidinating reagent is contingent on the specific application, the properties of the target protein, and the desired outcome of the modification. The following table summarizes the key characteristics of this compound and its principal alternatives.

FeatureThis compoundDimethyl Pimelimidate (DMP)2-Iminothiolane (Traut's Reagent)Succinic Anhydride
Reactive Group ImidoesterImidoesterCyclic ThioimidateAnhydride
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines, hydroxyls, sulfhydryls
Charge Alteration Retains positive chargeRetains positive chargeRetains positive chargeConverts positive charge to negative
Key Feature Simple acetimidoyl group additionBifunctional crosslinkerIntroduces a reactive sulfhydryl groupBlocks lysine residues for trypsin digestion
Optimal pH ~107.0 - 10.07.0 - 9.0[4]~8.0
Reaction Byproduct EthanolMethanolAmmonia[5]Succinic acid
Cleavability Reversible with methylamine[6]Stable amidine bondStable amidine bondStable amide bond
Common Use Cases Probing protein structure, radiolabelingProtein-protein crosslinking, antibody immobilization[7]Introduction of thiols for conjugation (e.g., ADCs), protein crosslinking[4][8]Altering protein solubility, preventing tryptic cleavage at lysine[2][3][9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for protein modification using the discussed alternatives to this compound.

Protocol 1: Protein Modification with Dimethyl Pimelimidate (DMP)

This protocol describes a general procedure for cross-linking proteins using DMP.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.2 M sodium borate, pH 9.0)

  • Dimethyl pimelimidate dihydrochloride (DMP)

  • Quenching solution (e.g., 0.2 M ethanolamine, pH 8.0)

  • Desalting column

Procedure:

  • Prepare a fresh 20 mM DMP solution by dissolving 2.59 mg of DMP in 0.5 mL of 0.2 M sodium borate buffer, pH 9.0.

  • Add the DMP solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess of DMP to protein is a common starting point).

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the downstream application.

Protocol 2: Thiolation of Proteins using 2-Iminothiolane (Traut's Reagent)

This protocol details the introduction of sulfhydryl groups onto a protein using 2-Iminothiolane.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, borate, or HEPES), pH 7.0-9.0, containing 1-5 mM EDTA.[4]

  • 2-Iminothiolane hydrochloride (Traut's Reagent)

  • Desalting column

Procedure:

  • Dissolve the protein in the reaction buffer. If the initial buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate amine-free buffer.[4]

  • Immediately before use, prepare a stock solution of 2-Iminothiolane in the reaction buffer.

  • Add a 10- to 20-fold molar excess of the 2-Iminothiolane solution to the protein solution.[4]

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Remove excess unreacted 2-Iminothiolane using a desalting column equilibrated with the reaction buffer.[4] The thiolated protein is now ready for subsequent conjugation reactions.

Protocol 3: Succinylation of Proteins with Succinic Anhydride

This protocol outlines the modification of protein primary amines with succinic anhydride, leading to a charge reversal.

Materials:

  • Protein solution (e.g., 10 mg/mL) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Succinic anhydride

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Slowly add solid succinic anhydride to the protein solution in small portions while stirring. A common starting point is a 20-fold molar excess of succinic anhydride over the total number of lysine residues in the protein.

  • Maintain the pH of the reaction mixture at 8.0 by the dropwise addition of a suitable base (e.g., 1 M NaOH) as the reaction proceeds.

  • Continue the reaction for 1 hour at room temperature with continuous stirring.

  • Remove the unreacted succinic anhydride and succinic acid byproduct by extensive dialysis against a buffer of choice or by using a desalting column.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each modification protocol.

experimental_workflow_dmp cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 9.0) reaction Mix Protein and DMP (10-50x molar excess) protein_prep->reaction dmp_prep Prepare Fresh 20mM DMP Solution dmp_prep->reaction incubation Incubate 30-60 min at Room Temperature reaction->incubation quench Add Quenching Solution (e.g., ethanolamine) incubation->quench purification Purify via Desalting Column quench->purification

Figure 1. Experimental workflow for protein crosslinking with DMP.

experimental_workflow_trauts cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 7-9) + EDTA reaction Mix Protein and Traut's (10-20x molar excess) protein_prep->reaction traut_prep Prepare Fresh Traut's Reagent Solution traut_prep->reaction incubation Incubate 1 hour at Room Temperature reaction->incubation purification Purify via Desalting Column incubation->purification product Thiolated Protein purification->product

Figure 2. Experimental workflow for protein thiolation with 2-Iminothiolane.

experimental_workflow_succinic cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification protein_prep Prepare Protein in Buffer (pH 8.0) add_reagent Add Succinic Anhydride (20x molar excess) protein_prep->add_reagent ph_control Maintain pH 8.0 with Base add_reagent->ph_control incubation Incubate 1 hour at Room Temperature ph_control->incubation purification Purify via Dialysis or Desalting Column incubation->purification

Figure 3. Experimental workflow for protein succinylation.

Concluding Remarks

The choice of reagent for protein amidination or amine modification extends beyond a simple consideration of reactivity. As demonstrated, alternatives to this compound, such as dimethyl pimelimidate, 2-iminothiolane, and succinic anhydride, offer a diverse toolkit for protein chemists. DMP provides a means for protein crosslinking, 2-iminothiolane introduces a versatile sulfhydryl handle for bioconjugation, and succinic anhydride allows for a fundamental change in protein charge with implications for structure and function. The selection of the optimal reagent will ultimately be guided by the specific experimental goals, whether it be the stabilization of protein complexes, the site-specific attachment of payloads, or the modulation of enzymatic activity. Careful consideration of the comparative data and protocols presented in this guide will empower researchers to make informed decisions and advance their protein engineering endeavors.

References

A Head-to-Head Comparison: Imidoesters Versus NHS Esters for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal amine-reactive crosslinker for their protein modification needs.

In the realm of bioconjugation, the covalent modification of proteins is a cornerstone technique for developing therapeutics, diagnostic assays, and research tools. Among the various strategies, targeting primary amines, predominantly the ε-amino group of lysine residues and the N-terminus, remains a popular approach due to their abundance and accessibility on the protein surface. Imidoesters and N-hydroxysuccinimide (NHS) esters are two of the most widely used classes of amine-reactive reagents. The choice between these two chemistries can significantly impact the efficiency of conjugation, the stability of the resulting bond, and the preservation of the protein's native structure and function. This guide provides a detailed comparative analysis of imidoesters and NHS esters, supported by experimental data and protocols, to aid in making an informed decision for your specific application.

Executive Summary

Imidoesters and NHS esters both effectively react with primary amines to form covalent linkages. However, they differ fundamentally in their reaction chemistry, the nature of the bond formed, and the optimal reaction conditions. Imidoesters form amidine bonds, which are positively charged at physiological pH, thereby preserving the native charge of the modified protein. This can be advantageous for maintaining protein structure and function. In contrast, NHS esters form highly stable, neutral amide bonds, which results in a loss of the positive charge on the lysine residue. While the amide bond is generally more stable, the alteration in charge can potentially impact the protein's properties. The selection between these two reagents often involves a trade-off between preserving the protein's charge and maximizing the stability of the conjugate.

Data Presentation: Imidoesters vs. NHS Esters

The following tables summarize the key quantitative and qualitative differences between imidoester and NHS ester conjugation chemistries.

FeatureImidoesters (e.g., Dimethyl suberimidate)NHS Esters (e.g., Disuccinimidyl suberate)
Reactive Group ImidoesterN-Hydroxysuccinimide ester
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Linkage AmidineAmide
Charge of Linkage Cationic (Positively charged)Neutral
Optimal Reaction pH 8.0 - 10.0[1]7.2 - 8.5[1]
Reaction Speed Rapid at alkaline pH[1]Rapid, with reaction times from 30 minutes to 4 hours[1][]
Competing Reaction HydrolysisHydrolysis[1]
Stability of Linkage Less stable than amide bonds[3]Highly stable[][3]
Effect on Protein Charge Preserves positive chargeNeutralizes positive charge[4]
ParameterImidoestersNHS Esters
Half-life of Reagent in Aqueous Solution Short half-life, increases with pH[1]pH-dependent; ~4-5 hours at pH 7.0 (0°C), decreases to ~10 minutes at pH 8.6 (4°C)[1]
Side Reactions Can have side reactions below pH 10[1]Can react with serine, threonine, and tyrosine residues, though to a lesser extent than with primary amines[5][6]
Common Applications Protein structure studies, antibody-bead immobilization[3]Antibody-drug conjugates, immunoassays, protein labeling with fluorophores and biotin[][3]

Experimental Protocols

Detailed methodologies for protein conjugation using a representative imidoester (Dimethyl suberimidate) and a generic NHS ester are provided below.

Protocol 1: Protein Cross-linking with Dimethyl Suberimidate (DMS)

This protocol is adapted from a general procedure for cross-linking proteins with homobifunctional imidoesters.[7]

Materials:

  • Protein of interest (1 mg/mL in 20 mM HEPES or phosphate buffer, pH 7.5)

  • Dimethyl suberimidate (DMS)

  • 20 mM HEPES or phosphate buffer, pH 7.5

  • 1 M NaOH

  • Denaturing sample buffer (e.g., Laemmli buffer)

  • Tris-HCl buffer (1 M, pH 8.0) for quenching (optional)

Procedure:

  • Prepare DMS Solution: Immediately before use, dissolve DMS in the 20 mM reaction buffer to a concentration of 6 mg/mL. Adjust the pH of the DMS solution to 8.5 by adding 1 M NaOH.

  • Initiate Cross-linking: Add the freshly prepared DMS solution to the protein solution to a final DMS concentration of 1 or 2 mg/mL.

  • Incubation: Allow the reaction to proceed for 3 hours at room temperature.

  • Termination: Stop the reaction by adding denaturing sample buffer.

  • Analysis: Analyze the cross-linked products by SDS-PAGE.

Protocol 2: General Protein Labeling with an NHS Ester

This protocol provides a general workflow for conjugating an NHS ester to a protein.[]

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer)

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF (for dissolving non-water-soluble NHS esters)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine solution)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve or exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris should be avoided as they will compete with the reaction.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, non-reacted label and by-products using a desalting column or by dialysis against an appropriate buffer.

Mandatory Visualization

Chemical Reaction Mechanisms

G Figure 1. Reaction Mechanisms of Imidoesters and NHS Esters with Primary Amines cluster_0 Imidoester Conjugation cluster_1 NHS Ester Conjugation Imidoester Imidoester (R-C(=NH)-OR') Intermediate_I Tetrahedral Intermediate Imidoester->Intermediate_I Protein_NH2_I Protein-NH2 Protein_NH2_I->Intermediate_I + Amidine Amidine Bond (Protein-NH-C(=NH)-R) Intermediate_I->Amidine Alcohol R'-OH Intermediate_I->Alcohol - NHS_Ester NHS Ester (R-CO-O-NHS) Intermediate_N Tetrahedral Intermediate NHS_Ester->Intermediate_N Protein_NH2_N Protein-NH2 Protein_NH2_N->Intermediate_N + Amide Amide Bond (Protein-NH-CO-R) Intermediate_N->Amide NHS N-Hydroxysuccinimide Intermediate_N->NHS -

Caption: Reaction schemes for protein conjugation.

Experimental Workflow

G Figure 2. General Experimental Workflow for Protein Conjugation A 1. Prepare Protein Solution (Amine-free buffer) C 3. Mix Protein and Crosslinker A->C B 2. Prepare Crosslinker Solution (Imidoester or NHS Ester) B->C D 4. Incubate (Control time and temperature) C->D E 5. Quench Reaction (Add Tris or Glycine) D->E F 6. Purify Conjugate (Desalting or Dialysis) E->F G 7. Characterize Conjugate (SDS-PAGE, Spectroscopy) F->G

Caption: A typical workflow for protein conjugation.

Conclusion

The choice between imidoesters and NHS esters for protein conjugation is application-dependent. Imidoesters offer the unique advantage of preserving the native charge of the protein, which can be critical for maintaining its structure and biological activity. This makes them a valuable tool for applications where functional integrity is paramount. However, the resulting amidine bond is less stable than the amide bond formed by NHS esters.

NHS esters, on the other hand, form highly stable amide bonds, making them ideal for creating robust conjugates for a wide range of applications, including the development of antibody-drug conjugates and diagnostic reagents. The trade-off is the neutralization of the positive charge on the modified lysine residue, which may in some cases perturb the protein's properties.

By carefully considering the factors outlined in this guide, including reaction conditions, bond stability, and the impact on protein charge, researchers can select the most appropriate amine-reactive chemistry to achieve their desired bioconjugation outcome.

References

A Head-to-Head Comparison: Ethyl Acetimidate Eclipses Citraconoylation and Maleoylation for Reversible Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein modification, the choice of reagent is critical to preserving protein function and achieving desired therapeutic outcomes. While citraconoylation and maleoylation have been traditionally employed for the reversible modification of lysine residues, ethyl acetimidate emerges as a superior alternative, offering enhanced stability, specificity, and milder reversal conditions. This guide provides a comprehensive comparison of these three methods, supported by experimental data and detailed protocols, to inform the selection of the optimal protein modification strategy.

Executive Summary

This compound distinguishes itself by maintaining the positive charge of lysine residues upon modification, a crucial feature for preserving the native conformation and function of many proteins. In contrast, citraconoylation and maleoylation introduce a negative charge, which can lead to significant perturbations in protein structure and solubility. Furthermore, the reversal of amidination with this compound is achieved under mild alkaline conditions, minimizing the risk of protein denaturation often associated with the acidic conditions required for the removal of citraconoyl and maleyl groups.

Comparative Performance Analysis

The selection of a protein modification reagent hinges on several key performance indicators, including reaction efficiency, specificity, and the stability of the modification under various conditions. The following tables summarize the quantitative data comparing this compound, citraconoylation, and maleoylation across these critical parameters.

Table 1: Reaction Conditions and Efficiency

FeatureThis compoundCitraconoylationMaleoylation
Reagent This compound hydrochlorideCitraconic anhydrideMaleic anhydride
Target Residue ε-amino group of Lysineε-amino group of Lysineε-amino group of Lysine
Optimal pH 8.0 - 10.08.0 - 9.08.5 - 9.5
Reaction Time 1 - 4 hours1 - 2 hours1 - 2 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Molar Excess 20 - 50 fold5 - 20 fold5 - 20 fold
Modification Yield > 95%~98%[1]> 95%
Charge Change Positive charge retainedPositive to negativePositive to negative

Table 2: Reversibility and Stability

FeatureThis compoundCitraconoylationMaleoylation
Reversal Conditions Mildly alkaline (pH 11.0-11.5) with ammonia or methylamineMildly acidic (pH 3.5 - 6.0)Acidic (pH 3.5)
Reversal Time Minutes to hoursSeveral hours11 - 12 hours (half-life at pH 3.5, 37°C)[2][3][4]
Stability at Neutral pH HighHighModerate (susceptible to slow hydrolysis)
Side Reactions MinimalPotential for intra/intermolecular cross-linkingPotential for intra/intermolecular cross-linking and reaction with other nucleophiles

The Advantage of Charge Preservation: A Deeper Dive

The primary advantage of this compound lies in its ability to preserve the positive charge of lysine residues. The reaction of the primary amine of lysine with this compound results in the formation of an acetimidoyl group, which carries a positive charge at physiological pH.

In contrast, citraconoylation and maleoylation, which involve the reaction of lysine's amino group with citraconic anhydride and maleic anhydride respectively, convert the positively charged amine into a negatively charged carboxylate. This charge reversal can have profound consequences on protein structure and function by disrupting critical electrostatic interactions, leading to conformational changes, aggregation, or loss of biological activity.

Experimental Protocols

To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below.

Protocol 1: Protein Modification with this compound
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 0.2 M sodium borate buffer, pH 8.5, to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of this compound hydrochloride in the same buffer at a concentration that will achieve a 20-50 fold molar excess over the total number of lysine residues in the protein.

  • Reaction: Add the this compound solution to the protein solution while gently stirring. Allow the reaction to proceed at room temperature for 2-4 hours.

  • Quenching and Purification: Quench the reaction by adding a quenching agent, such as Tris buffer, to a final concentration of 50 mM. Purify the modified protein from excess reagents and byproducts using dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).

  • Analysis: Confirm the extent of modification using techniques such as mass spectrometry or a ninhydrin assay.

Protocol 2: Reversal of Acetimidination
  • Buffer Preparation: Prepare a deblocking solution of 1 M ammonia or methylamine, adjusted to pH 11.0-11.5.

  • Deblocking Reaction: Add the deblocking solution to the amidinated protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification: Remove the deblocking agent and restore the protein to a suitable buffer using dialysis or size-exclusion chromatography.

  • Analysis: Verify the removal of the acetimidoyl groups by mass spectrometry.

Protocol 3: Protein Modification with Citraconic Anhydride (Citraconoylation)
  • Protein Preparation: Dissolve the protein in a suitable buffer, such as 0.2 M sodium borate buffer, pH 8.5, to a concentration of 1-10 mg/mL.

  • Reagent Addition: While maintaining the pH at 8.5 by the dropwise addition of NaOH, slowly add a solution of citraconic anhydride in a suitable organic solvent (e.g., dioxane) to achieve a 5-20 fold molar excess over the lysine residues.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours while maintaining the pH.

  • Purification: Purify the citraconoylated protein by dialysis or size-exclusion chromatography.

Protocol 4: Protein Modification with Maleic Anhydride (Maleoylation)
  • Protein Preparation: Dissolve the protein in a buffer such as 0.2 M sodium borate, pH 9.0, at a concentration of 1-10 mg/mL.

  • Reagent Addition: Gradually add solid maleic anhydride to the protein solution in small portions while maintaining the pH at 9.0 with NaOH. A 5-20 fold molar excess of maleic anhydride over lysine residues is typically used.

  • Reaction: Continue the reaction at room temperature for 1-2 hours.

  • Purification: Purify the maleylated protein using dialysis or size-exclusion chromatography.

Visualizing the Chemistry: Reaction Mechanisms and Experimental Workflow

To further clarify the chemical transformations and the experimental process, the following diagrams illustrate the reaction mechanisms and a general workflow for quantifying protein modification.

Reaction_Mechanisms cluster_EA This compound Modification cluster_C Citraconoylation cluster_M Maleoylation Lys_EA Protein-Lysine (NH2) Product_EA Acetimidoyl-Lysine (NH-C(=NH2+)-CH3) Lys_EA->Product_EA + this compound - Ethanol EA This compound Lys_C Protein-Lysine (NH2) Product_C Citraconoyl-Lysine (NH-CO-C(CH3)=CH-COO-) Lys_C->Product_C + Citraconic Anhydride CA Citraconic Anhydride Lys_M Protein-Lysine (NH2) Product_M Maleyl-Lysine (NH-CO-CH=CH-COO-) Lys_M->Product_M + Maleic Anhydride MA Maleic Anhydride

Caption: Reaction mechanisms of lysine modification.

Experimental_Workflow Start Protein Sample Modification Protein Modification (this compound, Citraconoylation, or Maleoylation) Start->Modification Purification1 Purification (Dialysis / SEC) Modification->Purification1 Analysis1 Analysis of Modification (Mass Spectrometry, Ninhydrin Assay) Purification1->Analysis1 Reversal Reversal of Modification Purification1->Reversal Purification2 Purification (Dialysis / SEC) Reversal->Purification2 Analysis2 Analysis of Reversal (Mass Spectrometry) Purification2->Analysis2

Caption: General experimental workflow for protein modification.

Application in a Biological Context: Modulating Growth Factor Signaling

Reversible lysine modification is a powerful tool for studying and manipulating cellular signaling pathways. For instance, the activity of growth factor receptors, which often rely on lysine-rich domains for their function, can be modulated by these chemical modifications. The mTOR signaling pathway, a key regulator of cell growth and proliferation, is activated by growth factors and is sensitive to the availability of amino acids like lysine.

mTOR_Signaling GF Growth Factor GFR Growth Factor Receptor (Lysine-rich domain) GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Lys_Mod Reversible Lysine Modification (e.g., this compound) Lys_Mod->GFR Modulates Receptor Activity

References

Characterizing Ethyl Acetimidate-Modified Proteins: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure and function of proteins is paramount. Chemical modifications, such as the amidination of lysine residues with ethyl acetimidate, are often employed to probe protein structure, function, and interactions. This guide provides a comprehensive comparison of two key analytical techniques for characterizing these modified proteins: the classical Edman degradation method and the modern powerhouse, mass spectrometry.

The Significance of this compound Modification

This compound reacts specifically with the ε-amino groups of lysine residues, converting them into acetimidyl-lysine. This modification is particularly useful because it retains the positive charge of the lysine side chain at physiological pH, thus minimizing structural perturbations in the protein. Characterizing the extent and location of these modifications is crucial for interpreting experimental results accurately.

Edman Degradation: The N-Terminal Sequencing Workhorse

Developed by Pehr Edman, this method sequentially removes amino acid residues from the N-terminus of a protein or peptide.[1][2] The process involves a cyclical series of chemical reactions:

  • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[3][4]

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative.[4][5]

  • Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[3][4]

  • Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).[1]

This cycle is repeated to determine the sequence of the subsequent amino acid residues.

Characterizing Acetimidyl-Lysine with Edman Degradation

When an N-terminal lysine residue is modified with this compound, the Edman degradation proceeds, but the resulting PTH derivative will be that of acetimidyl-lysine. The identification of this modified residue requires a corresponding PTH-acetimidyl-lysine standard for HPLC comparison. If the modification is on an internal lysine residue, it will be identified in its corresponding cycle of the degradation process.

Mass Spectrometry: The Modern Alternative

Mass spectrometry (MS) has become the dominant technique for protein analysis, including the characterization of post-translational and chemical modifications.[6][7] In a typical "bottom-up" proteomics workflow, the modified protein is digested into smaller peptides, which are then analyzed by a mass spectrometer. The mass-to-charge ratio of the peptides is measured, and fragmentation techniques (tandem mass spectrometry or MS/MS) are used to determine the amino acid sequence and pinpoint the location of any modifications.[7][8]

Advantages of Mass Spectrometry for Modified Protein Analysis:
  • High Sensitivity: Mass spectrometry can analyze very small amounts of sample, often in the femtomole to attomole range.[9]

  • Analysis of Complex Mixtures: It can identify and characterize proteins in complex biological samples without the need for extensive purification.[6]

  • Comprehensive Modification Analysis: MS can identify a wide range of modifications simultaneously, even those that are unexpected.[7]

  • Internal Sequence Information: Unlike Edman degradation, which is limited to N-terminal sequencing, MS can provide sequence information from the entire protein.[6]

For this compound-modified proteins, mass spectrometry can readily identify the mass shift (+42 Da) corresponding to the acetimidation of lysine residues and pinpoint the exact modified sites within the protein sequence.[10]

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry depends on the specific research question and the available resources. The following table summarizes the key performance characteristics of each technique for the analysis of this compound-modified proteins.

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical degradation from the N-terminus[1][2]Measurement of mass-to-charge ratio of peptides and their fragments[6][7]
Primary Application N-terminal sequencing of purified proteins[6]High-throughput protein identification, PTM analysis, and sequencing of complex mixtures[7]
Sample Requirement Purified protein or peptide[6]Can analyze complex mixtures (e.g., cell lysates)[6]
Sensitivity Picomole to high femtomole[9]Femtomole to attomole[9]
Throughput LowHigh
Sequence Coverage N-terminal only (typically up to 30-50 residues)[2]Can achieve full sequence coverage
Identification of Modified Residues Requires standards for modified PTH-amino acidsIdentifies modifications by mass shifts; can perform de novo identification[10]
Data Analysis Relatively straightforward comparison of chromatogramsComputationally intensive, often requires database searching[7]
Cost Lower initial instrument costHigher initial instrument cost

Experimental Protocols

A. Protein Modification with this compound
  • Protein Preparation: Dissolve the purified protein in a suitable buffer, such as 0.2 M sodium borate, pH 8.5.

  • Reagent Preparation: Prepare a fresh solution of this compound hydrochloride in the same buffer.

  • Modification Reaction: Add the this compound solution to the protein solution in multiple small aliquots over a period of one hour at room temperature, while maintaining the pH at 8.5. A typical molar excess of this compound to lysine residues is 50-fold.

  • Reaction Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, or by desalting the protein solution into a neutral pH buffer.

  • Verification of Modification: Confirm the extent of modification by techniques such as MALDI-TOF mass spectrometry (to observe the mass increase) or by amino acid analysis (to quantify the decrease in unmodified lysine).

B. Characterization by Edman Degradation
  • Sample Preparation: The modified protein must be highly purified and free of any interfering substances. Sample preparation protocols may include precipitation or blotting onto a PVDF membrane.[11]

  • Automated Edman Degradation: The sample is loaded into an automated protein sequencer. The instrument performs the cycles of coupling, cleavage, and conversion automatically.

  • HPLC Analysis: The PTH-amino acid derivative from each cycle is automatically injected into an HPLC system.

  • Data Interpretation: The retention time of the PTH derivative from each cycle is compared to a standard chromatogram of known PTH-amino acids. The PTH-acetimidyl-lysine derivative will have a characteristic retention time that needs to be established using a synthesized standard.

Visualizing the Workflow

Edman_Degradation_Workflow cluster_modification Protein Modification cluster_edman Edman Degradation cluster_analysis Analysis Protein Purified Protein Modified_Protein Acetimidylated Protein Protein->Modified_Protein Reaction at pH 8.5 EA This compound EA->Modified_Protein Sequencer Automated Sequencer Modified_Protein->Sequencer Sample Loading PITC PITC Coupling TFA TFA Cleavage Conversion Conversion to PTH HPLC HPLC Conversion->HPLC Data Sequence Data HPLC->Data

Caption: Workflow for the characterization of this compound-modified proteins by Edman degradation.

Caption: Chemical reaction of this compound with a lysine residue on a protein.

Conclusion

Both Edman degradation and mass spectrometry are valuable tools for the characterization of this compound-modified proteins. Edman degradation offers a robust and straightforward method for N-terminal sequence confirmation and can be used to identify the modified lysine residue if it is near the N-terminus.[6] However, its limitations in terms of sequence length, throughput, and the need for purified samples make it less suitable for comprehensive protein characterization.

Mass spectrometry, on the other hand, provides a powerful and versatile platform for the in-depth analysis of modified proteins.[7] Its high sensitivity, ability to analyze complex mixtures, and capacity for full-sequence coverage and comprehensive modification mapping make it the method of choice for most modern proteomics applications.[6][7] For researchers studying this compound-modified proteins, a combination of both techniques can be highly effective: mass spectrometry for a global overview and identification of modification sites, and Edman degradation for the precise validation of the N-terminal sequence.[6]

References

A Comparative Guide to Assessing the Structural Integrity of Proteins Following Ethyl Acetimidate Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of proteins is a fundamental technique for elucidating structure-function relationships, developing protein conjugates, and creating novel therapeutics. Ethyl acetimidate, a reagent that modifies primary amines on proteins, is a valuable tool in this context. However, a critical consideration is the impact of such modifications on the protein's structural integrity. This guide provides an objective comparison of this compound with other common amine-reactive reagents and details the experimental methodologies to assess post-modification structural changes.

Comparison of Amine-Reactive Protein Modification Reagents

The choice of a modifying reagent can significantly influence the outcome of an experiment. This compound offers the advantage of preserving the positive charge of the modified lysine residue, which can be crucial for maintaining protein structure and function. Below is a comparison with other widely used amine-reactive reagents.

FeatureThis compoundN-hydroxysuccinimide (NHS) Esters
Target Residue(s) Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)[1][2][3][4]
Charge Alteration Preserves positive charge (acetamidinium group)Neutralizes positive charge (amide bond formation)
Bond Formed AmidineAmide[1]
Optimal Reaction pH 8.0 - 10.07.0 - 9.0[2]
Key Advantage Maintains the native charge of the protein surface.[5]Wide variety of commercially available reagents with different linkers and functionalities.[6]
Potential Drawback Can be less reactive than NHS esters.Can lead to heterogeneous labeling and may alter protein function due to charge neutralization.[1][6]
Reversibility Reversible under specific conditionsGenerally considered irreversible

Experimental Assessment of Structural Integrity

A multi-faceted approach employing various biophysical techniques is essential for a thorough assessment of a protein's structural integrity post-modification.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly evaluating the secondary structure and folding properties of proteins.[7][8][9][10][11] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins.[7] Changes in the CD spectrum can indicate alterations in the protein's secondary structure elements, such as α-helices and β-sheets.[7][8]

Experimental Protocol: Far-UV CD Spectroscopy

  • Sample Preparation:

    • Prepare solutions of both the unmodified (control) and this compound-modified protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[9]

    • Dialyze both protein samples against the same buffer to ensure identical buffer conditions.

    • Determine the precise protein concentration using a reliable method, such as UV absorbance at 280 nm.[8]

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Set the instrument parameters:

      • Wavelength range: 190-260 nm.

      • Bandwidth: 1.0 nm.

      • Scan speed: 50 nm/min.

      • Data pitch: 0.5 nm.

      • Accumulations: 3-5 scans for signal averaging.

    • Use a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectra of the unmodified and modified protein samples.

    • Subtract the buffer baseline from each protein spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ] in deg·cm²·dmol⁻¹).

    • Compare the spectra of the modified and unmodified proteins. Significant changes in the spectral shape and intensity at characteristic wavelengths (e.g., minima at ~208 nm and ~222 nm for α-helices) suggest alterations in the secondary structure.

    • Deconvolute the spectra using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Intrinsic Fluorescence Spectroscopy for Tertiary Structure Analysis

Intrinsic protein fluorescence, primarily from tryptophan residues, is highly sensitive to the local environment.[12][13] Changes in the tertiary structure that alter the exposure of tryptophan residues to the solvent will result in shifts in the fluorescence emission maximum (λmax) and changes in fluorescence intensity.[12][13][14]

Experimental Protocol: Tryptophan Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare solutions of the unmodified and modified protein at a concentration of approximately 0.1 mg/mL in a suitable buffer. The buffer should not contain components that quench fluorescence.

    • Ensure the absorbance of the samples at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrument Setup:

    • Use a fluorescence spectrophotometer with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission wavelength range from 300 nm to 400 nm.

    • Set the excitation and emission slit widths to 5 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the fluorescence emission spectra of the unmodified and modified protein samples.

    • Subtract the buffer baseline from the protein spectra.

  • Data Analysis:

    • Compare the spectra of the modified and unmodified proteins.

    • A blue shift (shift to a shorter wavelength) in λmax suggests that tryptophan residues have moved to a more hydrophobic environment, while a red shift (shift to a longer wavelength) indicates increased solvent exposure.[13]

    • Changes in fluorescence intensity can also indicate conformational changes.

Mass Spectrometry for a Detailed Analysis of Modification

Mass spectrometry (MS) is an indispensable tool for confirming the modification, determining the extent of modification, and identifying the specific sites of modification on the protein.[15][16]

Experimental Protocol: Bottom-Up Mass Spectrometry

  • Sample Preparation:

    • Take equal amounts of the unmodified and modified protein.

    • Denature the proteins (e.g., with urea or guanidinium chloride), reduce the disulfide bonds (with DTT), and alkylate the free cysteines (with iodoacetamide).

    • Digest the proteins into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.

    • The mass spectrometer will perform data-dependent acquisition, acquiring MS1 scans to measure the mass-to-charge ratio of the peptides and MS2 scans (fragmentation spectra) of the most abundant peptides.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the protein sequence.

    • For the modified sample, include a variable modification corresponding to the mass shift of acetamidination on lysine residues.

    • The software will identify the modified peptides and pinpoint the exact lysine residues that have been modified.

    • Compare the results from the modified and unmodified samples to confirm the absence of the modification in the control.

Visualizing the Workflow

A systematic workflow is crucial for a comprehensive assessment of structural integrity.

experimental_workflow cluster_modification Protein Modification cluster_analysis Structural Integrity Assessment cluster_results Data Comparison & Interpretation unmodified Unmodified Protein (Control) modified Modified Protein unmodified->modified Reaction cd Circular Dichroism (Secondary Structure) unmodified->cd fluorescence Fluorescence Spectroscopy (Tertiary Structure) unmodified->fluorescence ms Mass Spectrometry (Modification Sites) unmodified->ms reagent This compound modified->cd modified->fluorescence modified->ms compare_cd Compare CD Spectra cd->compare_cd compare_fluor Compare Fluorescence Spectra fluorescence->compare_fluor identify_sites Identify Modification Sites ms->identify_sites conclusion Assess Structural Integrity compare_cd->conclusion compare_fluor->conclusion identify_sites->conclusion

Caption: Experimental workflow for assessing protein structural integrity.

Signaling Pathway Analogy

logical_flow cluster_inputs Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion cd_data CD Spectra (Secondary Structure) ss_change Secondary Structure Change? cd_data->ss_change fluor_data Fluorescence Spectra (Tertiary Structure) ts_change Tertiary Structure Change? fluor_data->ts_change ms_data MS Data (Modification Sites) mod_confirm Modification Confirmed? ms_data->mod_confirm integrity Structural Integrity Preserved or Altered? ss_change->integrity ts_change->integrity mod_confirm->integrity

By following these comparative guidelines and experimental protocols, researchers can confidently assess the structural integrity of proteins after this compound modification, ensuring the validity and reliability of their subsequent functional studies.

References

A Comparative Guide to the Quantitative Analysis of Lysine Modification: Ethyl Acetimidate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of protein modifications is paramount to understanding cellular signaling, disease progression, and drug efficacy. Lysine, a frequent target of post-translational modifications, plays a crucial role in these processes. This guide provides a comprehensive comparison of the quantitative analysis of lysine modification using ethyl acetimidate against other common methodologies, supported by experimental considerations and data presentation frameworks.

Introduction to Lysine Modification Analysis

The modification of lysine residues on proteins is a fundamental mechanism for regulating protein function, localization, and stability. The addition of various chemical groups to the ε-amino group of lysine can dramatically alter the protein's properties. Consequently, the accurate quantification of these modifications is essential for a deep understanding of biological systems.

This guide focuses on the chemical modification of lysine residues for the purpose of quantitative analysis, with a specific emphasis on this compound. We will explore its mechanism and compare its utility with other prevalent techniques in the field of quantitative proteomics.

This compound: A Classic Approach to Lysine Modification

This compound is a reagent that reacts with the primary amino groups of proteins, primarily the ε-amino group of lysine residues. The reaction, known as amidination, converts the primary amine into an acetimidine group. A key feature of this modification is the retention of the positive charge on the lysine residue at physiological pH, which can be advantageous for maintaining protein structure and solubility. While historically used for protein structure-function studies, its application in modern quantitative proteomics is less common compared to other reagents.

Comparison of Quantitative Lysine Modification Strategies

The choice of method for quantifying lysine modifications depends on several factors, including the desired level of multiplexing, the required accuracy and precision, and the available instrumentation. Below is a comparison of this compound-based quantification with other widely used techniques.

FeatureThis compound LabelingIsobaric Tagging (TMT, iTRAQ)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Label-Free Quantification
Principle Chemical derivatization of lysines with this compound, followed by mass spectrometry-based quantification of peptide ions.Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.Metabolic incorporation of stable isotope-labeled amino acids. Quantification is based on the intensity ratio of heavy and light peptide pairs in MS1 spectra.Quantification is based on the signal intensity (peak area or height) or spectral counts of peptides in separate LC-MS/MS runs.
Multiplexing Limited (typically pairwise comparisons unless isotopically labeled acetimidate is used).High (up to 18-plex with TMTpro).[1]Low to medium (typically 2- to 3-plex).[2]High (theoretically unlimited, but practically limited by instrument time and data analysis complexity).
Effect on Charge Retains positive charge of lysine.[3]Neutralizes the positive charge of lysine.No change to the chemical properties of the amino acid.No chemical modification, no change in charge.
Quantification Level MS1 (peptide ion intensity).MS/MS (reporter ion intensity).[4]MS1 (peptide ion intensity ratio).[2]MS1 (peptide ion intensity) or MS2 (spectral counting).[5]
Advantages - Retains protein charge, potentially preserving structure.- Simple and cost-effective reagent.- High multiplexing capability.- Reduced missing values between samples.[6]- High accuracy and precision.- Labeling occurs in vivo, minimizing sample handling variability.[2]- No chemical labeling required.- Applicable to any sample type.
Disadvantages - Limited multiplexing.- Potential for incomplete reaction and side reactions.- Less commonly used, so established protocols are scarce.- Can lead to ratio compression, underestimating large fold changes.[7]- Reagents can be expensive.- Limited to cell culture systems.- Can be time-consuming due to the need for complete label incorporation.- Arginine-to-proline conversion can be an issue.- Susceptible to variations in sample preparation and LC-MS performance.- Can have more missing data points between runs.

Experimental Protocols

A standardized, modern protocol for quantitative proteomics using this compound is not widely documented. The following proposed protocol is based on established principles of chemical labeling for mass spectrometry.

Protocol 1: Quantitative Analysis of Lysine Modification by this compound (Label-Free Approach)

1. Protein Extraction and Preparation:

  • Lyse cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Take equal amounts of protein from each sample for analysis.

2. Reduction and Alkylation:

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

3. This compound Labeling:

  • Buffer exchange the protein solution into a suitable reaction buffer (e.g., 0.2 M triethanolamine, pH 8.5).

  • Freshly prepare a solution of this compound hydrochloride in the reaction buffer.

  • Add the this compound solution to the protein sample in multiple small aliquots over a period of 1 hour at room temperature to achieve the desired final concentration (start with a 10-fold molar excess of reagent over total lysine residues).

  • Maintain the pH of the reaction mixture at 8.5 by adding small amounts of a base (e.g., 5 M NaOH) as needed.

  • Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 7.5.

4. Protein Digestion:

  • Precipitate the modified protein using acetone or trichloroacetic acid (TCA) to remove excess reagents.

  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.

5. LC-MS/MS Analysis:

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

6. Data Analysis:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

  • Specify the mass shift for this compound modification on lysine (+42.0469 Da) as a variable modification.

  • Perform label-free quantification by comparing the peptide ion intensities or peak areas between different samples.

Protocol 2: Isobaric Tagging using Tandem Mass Tags (TMT)

A detailed protocol for TMT labeling can be found in various publications and manufacturer's instructions.[8] A general workflow is as follows:

1. Protein Extraction, Reduction, Alkylation, and Digestion:

  • Follow steps 1, 2, and 4 from Protocol 1.

2. TMT Labeling:

  • Resuspend the digested peptides in a labeling buffer (e.g., 100 mM TEAB).

  • Add the appropriate TMT reagent to each sample and incubate at room temperature for 1 hour.

  • Quench the reaction with hydroxylamine.

3. Sample Pooling and Fractionation:

  • Combine the labeled samples into a single tube.

  • Desalt the pooled sample.

  • For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity.

4. LC-MS/MS Analysis:

  • Analyze each fraction by nano-LC-MS/MS.

  • Use an MS method that includes a high-energy collision-induced dissociation (HCD) scan to generate reporter ions.

5. Data Analysis:

  • Use a software package that supports TMT data analysis to identify peptides and quantify the reporter ion intensities for each peptide across the different samples.

Visualizing the Workflow and Chemical Reactions

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Chemical Labeling (e.g., this compound) p2->p3 p4 Protein Digestion (e.g., Trypsin) p3->p4 a1 LC-MS/MS p4->a1 Labeled Peptides a2 Data Analysis (Quantification) a1->a2

Quantitative proteomics workflow for lysine modification.

chemical_reactions cluster_ethyl_acetimidate This compound Reaction cluster_tmt TMT Reaction (Acylation) lysine1 Lysine Residue (-NH2) reagent1 + this compound lysine1->reagent1 product1 Acetimidine Derivative (-NH-C(=NH)-CH3) reagent1->product1 lysine2 Lysine Residue (-NH2) reagent2 + TMT Reagent lysine2->reagent2 product2 Amide Bond Formation (-NH-CO-TMT) reagent2->product2

Comparison of lysine modification reactions.

Conclusion

The quantitative analysis of lysine modifications is a dynamic field with a variety of available methods. This compound offers a classic approach that retains the positive charge of lysine, which may be beneficial for certain structural studies. However, for high-throughput, multiplexed quantitative proteomics, modern isobaric tagging reagents like TMT and metabolic labeling methods such as SILAC are generally preferred due to their established protocols, higher multiplexing capabilities, and robust data analysis workflows. The choice of the optimal method will ultimately depend on the specific biological question, the sample type, and the available resources. This guide provides a framework for making an informed decision and for designing and executing quantitative lysine modification studies.

References

Safety Operating Guide

Proper Disposal of Ethyl Acetimidate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl acetimidate hydrochloride, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling

This compound hydrochloride is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial from the moment of handling to the final disposal.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Protective Clothing Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use only in a well-ventilated area.[1][2] A NIOSH/MSHA approved respirator is recommended for large spills or in poorly ventilated areas.

Storage and Incompatibilities:

Store this compound hydrochloride in a dry, cool, and well-ventilated place in a tightly closed container.[1][2] It is incompatible with strong oxidizing agents and strong bases.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Major Spills:

For large spills, evacuate the laboratory, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound hydrochloride must be conducted in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash.

Step 1: Waste Identification and Classification

As a solid, non-listed chemical irritant, this compound hydrochloride waste must be evaluated for hazardous characteristics. While it is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be managed as a hazardous waste due to its irritant properties. Your institution's EHS department can provide guidance on the specific waste codes to be used.

Step 2: Laboratory-Scale Neutralization (Recommended Pre-treatment)

While direct disposal of the solid waste with a licensed hazardous waste contractor is acceptable, a pre-treatment step of neutralization can render the waste less hazardous. This should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Neutralization:

  • Working in a Fume Hood: Conduct all steps in a certified chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate in water.

  • Slow Addition: Slowly and carefully add the this compound hydrochloride waste to the basic solution with constant stirring. This process will hydrolyze the imidoester to an amide (acetamide) and an alcohol (ethanol), and the hydrochloride salt will be neutralized.

  • Monitor pH: Monitor the pH of the solution, aiming for a neutral pH between 6.0 and 8.0. Add more base as needed.

  • Final Disposal of Solution: The resulting neutralized aqueous solution may be suitable for drain disposal with copious amounts of water, pending approval from your institution's EHS department.

Step 3: Packaging and Labeling for Final Disposal

If pre-treatment is not feasible, the solid this compound hydrochloride waste must be packaged for collection by a certified hazardous waste disposal company.

  • Container: Place the waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label should include:

    • "Hazardous Waste"

    • The full chemical name: "this compound hydrochloride"

    • The hazards: "Irritant"

    • The date of accumulation.

    • Your name and laboratory contact information.

Step 4: Arranging for Waste Pickup

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate in the laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride.

DisposalWorkflow start This compound Hydrochloride Waste assess Assess Quantity and Feasibility of Treatment start->assess pretreat Laboratory-Scale Neutralization (Recommended) assess->pretreat Small quantity, personnel trained package Package for Disposal assess->package Large quantity or no treatment capability neutralize Slowly add to dilute sodium bicarbonate solution pretreat->neutralize package_solid Place solid waste in labeled, sealed container package->package_solid monitor Monitor pH to neutral neutralize->monitor dispose_solution Dispose of Neutralized Solution per EHS Guidance monitor->dispose_solution pickup Arrange for Pickup by EHS/Certified Waste Hauler dispose_solution->pickup If required by EHS label Label as Hazardous Waste: 'this compound hydrochloride, Irritant' package_solid->label label->pickup

Caption: Decision workflow for the disposal of this compound hydrochloride.

References

Personal protective equipment for handling Ethyl acetimidate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Acetimidate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (or its hydrochloride salt) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A full-face shield may be necessary for splash hazards.To prevent eye contact which can cause serious irritation.[1][2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Chemically resistant gloves such as Butyl rubber, Chlorinated polyethylene, or Nitrile rubber are recommended.[6] Contaminated clothing should be removed and washed before reuse.[7]To prevent skin contact which can cause irritation.[1][2][3]
Respiratory Protection Use only in a well-ventilated area.[4][7] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] For emergency situations, a positive-pressure self-contained breathing apparatus is recommended.[6]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3][7]
II. Step-by-Step Handling and Storage Procedures

A. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated.[1][2][7]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are in close proximity and operational.[1][2][7]

  • PPE Inspection: Inspect all PPE for integrity before use.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.

B. Handling Protocol:

  • Personal Grounding: When handling larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[6][8]

  • Dispensing: Carefully weigh or measure the required amount within the ventilated enclosure. Minimize the generation of dust.[7][9]

  • Container Management: Keep the container tightly closed when not in use.[1][2][7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][2][7] Do not breathe dust or vapor.[1][2][7]

  • Hygiene: Wash hands thoroughly after handling.[1][2][7] Do not eat, drink, or smoke in the work area.[10][11]

C. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated place.[1][2][7]

  • Container: Keep the container tightly closed to protect from moisture.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][2]

III. Emergency Procedures

In case of accidental exposure or release, follow these immediate steps:

Table 2: Emergency First-Aid Procedures

Exposure Route Immediate Action
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][7]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.[7]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[7] Do NOT induce vomiting. Seek immediate medical attention.[10]

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and contain the spill.

  • Clean-up: For solid spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][2][7] Avoid generating dust.[7][9]

  • Decontamination: Clean the spill area thoroughly.

IV. Disposal Plan

All waste materials should be handled as hazardous waste.

  • Waste Collection: Collect this compound waste and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed, and appropriate container.

  • Labeling: Label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][2][7] Do not let the product enter drains or the environment.[7] Contact a licensed professional waste disposal service.

Visual Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound and the appropriate emergency response procedures.

Ethyl_Acetimidate_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling cluster_emergency_response Emergency Response start Start: Handling This compound prep_sds Review SDS start->prep_sds prep_ppe Don PPE prep_sds->prep_ppe prep_vent Verify Ventilation prep_ppe->prep_vent prep_emergency Check Emergency Equipment prep_vent->prep_emergency handling_weigh Weigh/Measure in Hood prep_emergency->handling_weigh handling_use Perform Experiment handling_weigh->handling_use handling_store Store Properly handling_use->handling_store emergency_event Emergency Event (Spill or Exposure) handling_use->emergency_event Potential Incident post_decon Decontaminate Work Area handling_store->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash end end post_wash->end End emergency_evacuate Evacuate Area emergency_event->emergency_evacuate emergency_first_aid Provide First Aid emergency_evacuate->emergency_first_aid emergency_notify Notify Supervisor/ Emergency Services emergency_first_aid->emergency_notify emergency_cleanup Contain & Clean Spill emergency_notify->emergency_cleanup emergency_cleanup->post_dispose

Caption: Logical workflow for the safe handling of this compound and emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.